molecular formula C31H38O17 B15589845 Hemiphroside B

Hemiphroside B

Cat. No.: B15589845
M. Wt: 682.6 g/mol
InChI Key: MMSLLYRTBSZHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemiphroside B is a useful research compound. Its molecular formula is C31H38O17 and its molecular weight is 682.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSLLYRTBSZHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hemiphroside B: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside B, a phenylpropanoid glycoside with the chemical formula C31H38O17, has been identified as a significant bioactive constituent in medicinal plants such as Lagotis integra. This document provides a detailed overview of the current knowledge regarding the chemical structure, and potential therapeutic applications of this compound. While publicly available experimental data on its spectroscopic characterization remains limited, this guide consolidates the existing information and provides a framework for future research and development.

Chemical Structure and Properties

This compound is a complex glycoside. Based on its SMILES (Simplified Molecular Input Line Entry System) string, the chemical structure can be elucidated.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C31H38O17[1][2]
Molecular Weight 682.6 g/mol [1]
CAS Number 165338-28-3[1][2]
SMILES String O=C(/C=C/C(C=C1)=CC(O)=C1O)OC(C(O2)CO)C(C(C2OCCC(C=C3)=CC(O)=C3O)O)OC(C(C4O)O)OC(C4O)COC(C)=OMedchemExpress

Diagram 1: 2D Chemical Structure of this compound

G cluster_0 Pancreas cluster_1 Intestine cluster_2 Liver cluster_3 Peripheral Tissues Beta-cell Protection Beta-cell Protection Insulin Secretion Insulin Secretion Alpha-glucosidase Inhibition Alpha-glucosidase Inhibition Gluconeogenesis Inhibition Gluconeogenesis Inhibition Glucose Uptake Glucose Uptake This compound This compound This compound->Beta-cell Protection Antioxidant Effects This compound->Insulin Secretion Modulation of Ion Channels This compound->Alpha-glucosidase Inhibition Competitive Inhibition This compound->Gluconeogenesis Inhibition Downregulation of Key Enzymes This compound->Glucose Uptake Upregulation of GLUT4 G cluster_0 Cellular Processes This compound This compound AKT1 AKT1 This compound->AKT1 Downregulates VEGFA VEGFA This compound->VEGFA Downregulates TNF-α TNF-α This compound->TNF-α Downregulates EGFR EGFR This compound->EGFR Downregulates CASP3 CASP3 This compound->CASP3 Downregulates Cell Survival Cell Survival AKT1->Cell Survival Angiogenesis Angiogenesis VEGFA->Angiogenesis Inflammation Inflammation TNF-α->Inflammation Cell Proliferation Cell Proliferation EGFR->Cell Proliferation Apoptosis Apoptosis CASP3->Apoptosis G cluster_0 Methodology cluster_1 Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Isolation Isolation Fractionation->Isolation Structure Elucidation Structure Elucidation Isolation->Structure Elucidation Biological Activity Testing Biological Activity Testing Structure Elucidation->Biological Activity Testing NMR NMR Structure Elucidation->NMR MS MS Structure Elucidation->MS In vitro assays In vitro assays Biological Activity Testing->In vitro assays In vivo models In vivo models Biological Activity Testing->In vivo models

References

Lagotis integra as a Source of Hemiphroside B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lagotis integra, a flowering plant belonging to the Plantaginaceae family, has garnered scientific interest as a potential source of bioactive compounds. Among these, the iridoid glycoside Hemiphroside B has been identified as a key constituent with potential therapeutic applications. This technical guide provides an in-depth overview of Lagotis integra as a source of this compound, focusing on its phytochemical profile, methodologies for isolation and quantification, and its putative mechanism of action in the context of inflammatory diseases such as ulcerative colitis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Phytochemical Profile of Lagotis integra

Lagotis integra is rich in a variety of secondary metabolites. Phytochemical analyses have revealed the presence of several classes of compounds, with iridoid glycosides, phenylpropanoid glycosides, and flavonoids being the most prominent. A comprehensive analysis of Lagotis integra using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) has identified numerous compounds, with this compound being one of the principal active components.

Table 1: Major Phytochemical Constituents of Lagotis integra

Compound ClassRepresentative Compounds Identified
Iridoid GlycosidesThis compound, 10-O-trans-isoferuloyl catalpol, Scutellarioside II
Phenylpropanoid GlycosidesEchinacoside, Plantamajoside, Plantainoside D
FlavonoidsLuteolin, Quercetin
Phenolic AcidsCaffeic acid

Note: This table is a summary based on available phytochemical studies. The specific yield of each compound can vary based on plant origin, harvesting time, and extraction methods.

Isolation and Quantification of this compound

The isolation and quantification of this compound from Lagotis integra are critical steps for its further study and potential development as a therapeutic agent. While specific protocols for this compound from Lagotis integra are not extensively detailed in publicly available literature, a general methodology can be established based on standard practices for isolating iridoid glycosides from plant materials.

Experimental Protocol 1: Extraction and Isolation of this compound

This protocol is a representative method adapted from procedures for isolating iridoid glycosides from related plant species.

1. Plant Material Preparation:

  • Dried whole plants of Lagotis integra are ground into a fine powder.

2. Extraction:

  • The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times (e.g., four times with a plant-to-solvent ratio of 1:4 w/v) to ensure exhaustive extraction.

  • The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:

    • Petroleum ether to remove non-polar compounds.

    • Ethyl acetate to extract compounds of intermediate polarity.

    • n-butanol to extract more polar compounds, including iridoid glycosides like this compound.

  • The n-butanol fraction, which is expected to be enriched with this compound, is collected and concentrated.

4. Column Chromatography:

  • The concentrated n-butanol fraction is subjected to column chromatography on a silica gel stationary phase.

  • A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures with increasing methanol concentration) to gradually elute compounds of increasing polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • Further purification of the pooled fractions may be achieved through repeated column chromatography, potentially using different stationary phases like Sephadex LH-20, to yield pure this compound.

Workflow for Extraction and Isolation of this compound

G Start Dried Lagotis integra Plant Material Grinding Grinding Start->Grinding Extraction Extraction with 95% Ethanol Grinding->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning nButanol_Fraction n-Butanol Fraction Partitioning->nButanol_Fraction Concentration2 Concentration nButanol_Fraction->Concentration2 Column_Chromatography Silica Gel Column Chromatography Concentration2->Column_Chromatography TLC_Monitoring TLC Monitoring of Fractions Column_Chromatography->TLC_Monitoring Purification Further Purification (e.g., Sephadex LH-20) TLC_Monitoring->Purification Hemiphroside_B Pure this compound Purification->Hemiphroside_B

Caption: A generalized workflow for the extraction and isolation of this compound.

Experimental Protocol 2: Quantification of this compound by HPLC

A High-Performance Liquid Chromatography (HPLC) method is suitable for the quantitative analysis of this compound in extracts of Lagotis integra. The following is a representative protocol.

1. Standard and Sample Preparation:

  • Standard Solution: A stock solution of purified this compound of known concentration is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Solution: A precisely weighed amount of the dried Lagotis integra extract is dissolved in methanol, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of iridoid glycosides.

  • Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile or methanol. The gradient program would be optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.

  • Detection: A UV detector set at a wavelength appropriate for this compound (iridoid glycosides typically have a UV maximum around 235-280 nm, which would need to be determined empirically).

  • Injection Volume: 20 µL.

3. Quantification:

  • A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

  • The concentration of this compound in the plant extract sample is determined by interpolating its peak area on the calibration curve.

Table 2: Representative HPLC Parameters for this compound Quantification

ParameterSpecification
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength ~240 nm (To be optimized)
Column Temperature 25 °C
Injection Volume 20 µL

Note: These parameters are representative and require optimization for specific instrumentation and samples.

Quantitative Data

Specific quantitative data on the yield of this compound from Lagotis integra is not extensively reported in the scientific literature. However, based on its designation as a "main active component," it can be inferred that it is present in significant quantities. For research and development purposes, it is crucial to perform quantitative analysis on the specific plant material being used.

Table 3: Hypothetical Quantitative Yield of this compound

ParameterValue
Concentration in Dried Plant Material Data not currently available
Concentration in Crude Extract Data not currently available
Purity after Final Purification Step >95% (Target)

Note: This table highlights the current lack of publicly available quantitative data. Researchers should determine these values experimentally.

Putative Biological Activity and Mechanism of Action

Research has indicated that extracts of Lagotis integra, containing this compound as a key component, exhibit significant anti-inflammatory effects, particularly in models of ulcerative colitis.[1] Network pharmacology studies, combined with molecular docking, have suggested a putative mechanism of action for the active components of Lagotis integra, including this compound.[1]

This proposed mechanism involves the modulation of several key signaling pathways that are implicated in the pathogenesis of ulcerative colitis. The primary targets are thought to include AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor A (VEGFA), tumor necrosis factor-alpha (TNF-α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3).[1] The downregulation of these targets is believed to contribute to the observed anti-inflammatory effects.[1]

Putative Signaling Pathway Modulated by this compound in Ulcerative Colitis

G cluster_0 Inflammatory Stimuli (in Ulcerative Colitis) cluster_1 Cellular Signaling Pathways cluster_2 Downstream Effects Inflammatory_Stimuli Pro-inflammatory Cytokines & Growth Factors EGFR EGFR Inflammatory_Stimuli->EGFR TNF_alpha TNF-α Inflammatory_Stimuli->TNF_alpha AKT1 AKT1 EGFR->AKT1 VEGFA VEGFA AKT1->VEGFA Cell_Survival Cell Survival AKT1->Cell_Survival CASP3 Caspase-3 AKT1->CASP3 Inflammation Inflammation TNF_alpha->Inflammation Angiogenesis Angiogenesis VEGFA->Angiogenesis Apoptosis Apoptosis Hemiphroside_B This compound Hemiphroside_B->EGFR Inhibition Hemiphroside_B->AKT1 Inhibition Hemiphroside_B->TNF_alpha Inhibition Hemiphroside_B->VEGFA Inhibition Hemiphroside_B->CASP3 Modulation CASP3->Apoptosis

References

An In-depth Technical Guide to the Biosynthesis of Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B, a complex iridoid glycoside isolated from Lagotis integra of the Plantaginaceae family, belongs to a class of monoterpenoids known for their diverse biological activities. The intricate structure of this compound suggests a fascinating biosynthetic pathway, branching from the well-established iridoid biosynthesis route and culminating in a series of specific tailoring reactions. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the core enzymatic steps, key intermediates, and relevant experimental methodologies for its study.

Core Biosynthesis of the Iridoid Skeleton

The biosynthesis of this compound originates from the general iridoid pathway, which is responsible for the formation of the characteristic cyclopentanopyran ring system. This core pathway can be divided into several key stages:

  • Formation of Geranyl Pyrophosphate (GPP): The journey begins with the universal C10 precursor of monoterpenes, geranyl pyrophosphate (GPP). GPP is synthesized via the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves produced through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

  • Generation of the Iridoid Scaffold: GPP undergoes a series of enzymatic transformations to yield the iridoid scaffold. A key enzyme in this process is the iridoid synthase (ISY) , which catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol. This step is a critical branch point leading to the vast diversity of iridoid structures.

  • Formation of Loganin and Catalpol: Following the formation of the initial iridoid ring, a series of oxidative and hydroxylation reactions, mediated by cytochrome P450 monooxygenases (CYP450s) , and glycosylation steps, catalyzed by UDP-glycosyltransferases (UGTs) , lead to the formation of central iridoid intermediates such as loganin and its downstream product, catalpol. Catalpol is a common precursor for many complex iridoid glycosides found in the Plantaginaceae family.

Proposed Biosynthesis Pathway of this compound

Based on the structure of related iridoid glycosides found in the Lagotis genus, the biosynthesis of this compound is hypothesized to proceed from the catalpol intermediate through a series of specific glycosylation and acylation reactions. While the precise enzymatic steps for this compound have not been experimentally elucidated, a putative pathway can be proposed.

The chemical formula of this compound is C₃₁H₃₈O₁₇. Iridoid glycosides isolated from the related species Lagotis yunnanensis, such as lagotisoside D and E, are 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl) rhamnopyranosylcatalpol and its Z-isomer, respectively. This suggests that this compound is likely a catalpol derivative with additional sugar and acyl moieties.

The proposed final steps in the biosynthesis of this compound likely involve:

  • Glycosylation of Catalpol: A specific glycosyltransferase attaches a sugar moiety, likely rhamnose, to the catalpol core.

  • Acylation of the Sugar Moiety: An acyltransferase , likely belonging to the BAHD acyltransferase superfamily, catalyzes the transfer of a specific acyl group (such as a veratroyl group, based on related compounds) to the sugar residue.

The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the central iridoid precursor, catalpol.

Hemiphroside_B_Biosynthesis Catalpol Catalpol Intermediate1 Glycosylated Catalpol (e.g., Rhamnosyl-Catalpol) Catalpol->Intermediate1 Glycosyltransferase (UGT) HemiphrosideB This compound Intermediate1->HemiphrosideB Acyltransferase (AT)

Proposed final steps in the biosynthesis of this compound.

Quantitative Data

Currently, no specific quantitative data for the biosynthesis of this compound is available in the scientific literature. However, quantitative analysis of related iridoid glycosides in other plants provides a framework for future studies.

Table 1: Quantitative Analysis of Iridoid Glycosides in Gentiana lutea Roots

CompoundConcentration Range (% of dry weight)
Gentiopicroside4.46 - 9.53
Loganic acid0.10 - 0.76
Swertiamarin0.21 - 0.45

Data from Aberham et al. (2007).[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Purification of Iridoid Glycosides

This protocol describes a general method for the extraction and purification of iridoid glycosides from plant material, which can be adapted for this compound from Lagotis integra.

1. Extraction: a. Air-dry and powder the plant material (e.g., leaves, roots). b. Extract the powdered material with 95% ethanol at 50°C for 24 hours. c. Concentrate the extract to dryness under reduced pressure. d. Suspend the residue in water and partition successively with hexane, ethyl acetate, and n-butanol.

2. Preliminary Purification: a. Subject the n-butanol fraction to Diaion HP-20 column chromatography. b. Elute with a stepwise gradient of water and ethanol (e.g., 100% water, 30% ethanol, 70% ethanol, 95% ethanol).

3. Chromatographic Separation: a. Further purify the iridoid-containing fractions using silica gel column chromatography with a suitable solvent system (e.g., ethyl acetate-methanol-water). b. Final purification can be achieved using preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column.

Protocol 2: Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol outlines the workflow for identifying and characterizing the enzymes involved in this compound biosynthesis.

1. Candidate Gene Identification: a. Perform transcriptome analysis (RNA-seq) of Lagotis integra tissues with high accumulation of this compound to identify candidate genes encoding glycosyltransferases and acyltransferases. b. Use homology-based searches against known iridoid biosynthesis genes to narrow down the candidates.

2. Heterologous Expression: a. Clone the full-length cDNA of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast). b. Transform the expression vector into the host organism. c. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

3. Protein Purification: a. Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). b. Confirm the purity and size of the protein by SDS-PAGE.

4. Enzyme Assays: a. For a candidate glycosyltransferase, incubate the purified enzyme with the precursor (e.g., catalpol) and a sugar donor (e.g., UDP-rhamnose). b. For a candidate acyltransferase, incubate the purified enzyme with the glycosylated intermediate and an acyl donor (e.g., veratroyl-CoA). c. Analyze the reaction products by HPLC-MS to confirm the enzymatic activity and identify the product.

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_enzyme_characterization Enzyme Characterization RNA_Seq RNA-Seq of Lagotis integra Candidate_Genes Candidate Gene Identification (UGTs, ATs) RNA_Seq->Candidate_Genes Cloning Cloning into Expression Vector Candidate_Genes->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Assay Enzyme Assays Purification->Assay Product_Analysis Product Analysis Assay->Product_Analysis HPLC-MS

Experimental workflow for enzyme discovery and characterization.

Conclusion

The biosynthesis of this compound represents a specialized branch of the complex iridoid glycoside pathway. While the early steps leading to the formation of the catalpol core are relatively well understood, the specific glycosylation and acylation reactions that finalize the structure of this compound remain to be elucidated. The proposed pathway and experimental protocols outlined in this guide provide a solid foundation for future research aimed at unraveling the complete biosynthetic route of this intricate natural product. Such knowledge will be invaluable for potential metabolic engineering efforts to produce this compound and related compounds for pharmaceutical applications.

References

Hemiphroside B: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B is a phenylpropanoid glycoside, a class of naturally occurring compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent. Due to the limited availability of specific experimental data for this compound, this document also incorporates representative data and protocols from closely related phenylpropanoid glycosides to provide a thorough and practical resource for researchers.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, its fundamental properties have been identified through various sources. This section summarizes the known and predicted physicochemical characteristics of this compound and its close analogue, Hemiphroside A.

Table 1: Physicochemical Properties of this compound and Hemiphroside A
PropertyThis compoundHemiphroside ASource
CAS Number 165338-28-3165338-27-2ChemFarm, BioCrick
Molecular Formula C₃₁H₃₈O₁₇C₃₁H₄₀O₁₆ChemFarm, BioCrick
Molecular Weight 682.6 g/mol 668.7 g/mol ChemFarm, BioCrick
Predicted Boiling Point 943.9 ± 65.0 °CNot availableLookChem
Predicted Density 1.61 ± 0.1 g/cm³Not availableLookChem
Appearance Solid (predicted)PowderDC Chemicals, BioCrick
Solubility Not availableSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick
Natural Source Lagotis integra, Hemiphragma heterophyllumHemiphragma heterophyllumMedchemExpress, PubMed

Spectral Data and Structural Elucidation

Detailed spectral data for this compound are not publicly available. However, the structural elucidation of phenylpropanoid glycosides is routinely achieved through a combination of spectroscopic techniques. The following represents a typical approach.

General Methodology for Structural Elucidation

The isolation and purification of this compound from its natural sources, such as Lagotis integra, would typically involve extraction with a polar solvent like methanol or ethanol, followed by partitioning and chromatographic techniques like column chromatography over silica gel or reversed-phase C18 material, and preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Structural characterization is then performed using:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

While the specific spectra for this compound are not available, the data for its analogues, Hemiphroside A and C, isolated from Hemiphragma heterophyllum, would provide valuable comparative information.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the significant therapeutic potential of this compound, particularly in the context of inflammatory diseases.

Anti-Ulcerative Colitis Activity

A key study has identified this compound as one of the main active components in the Tibetan herbal medicine Lagotis integra for the treatment of ulcerative colitis.[1] This activity was validated through molecular docking studies, suggesting a direct interaction with therapeutic targets.[1]

Mechanism of Action: Phenylpropanoid glycosides, as a class, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. The therapeutic effect of this compound in ulcerative colitis is likely mediated by its ability to modulate inflammatory signaling pathways.

Other Potential Activities

Given that this compound is a phenylpropanoid glycoside, it is plausible that it shares other biological activities common to this class of compounds, such as:

  • Antioxidant activity: Many phenylpropanoid glycosides are potent free radical scavengers.

  • Neuroprotective effects: Some compounds in this class have shown promise in protecting neuronal cells from damage.

  • Antimicrobial properties: Phenylpropanoid glycosides can exhibit activity against various pathogens.

Further research is required to explore these potential therapeutic applications of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other phenylpropanoid glycosides.

Isolation and Purification of Phenylpropanoid Glycosides (General Protocol)

This protocol is based on methods reported for the isolation of similar compounds from plant sources.

  • Extraction: The dried and powdered plant material (e.g., whole plant of Lagotis integra) is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The phenylpropanoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or a reversed-phase C18 column. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on their polarity.

  • Preparative HPLC: Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column to yield the pure compound.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis

This protocol is a standard method to induce colitis in mice and evaluate the efficacy of therapeutic agents.

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

  • Induction of Colitis: Mice are administered 3-5% (w/v) DSS in their drinking water ad libitum for 7 consecutive days. Control mice receive regular drinking water.

  • Treatment: this compound (or the plant extract) is administered orally to the treatment group daily, starting from the first day of DSS administration.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily and scored to calculate the DAI.

    • Colon Length: At the end of the experiment, mice are euthanized, and the colon length is measured (a shorter colon indicates more severe inflammation).

    • Histological Analysis: Colon tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

    • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue can be measured by ELISA or qPCR.

Visualizations

The following diagrams illustrate key concepts related to the biological activity and experimental workflow for this compound.

Signaling Pathway

G DSS DSS (Dextran Sulfate Sodium) Epithelial_Damage Intestinal Epithelial Barrier Damage DSS->Epithelial_Damage Immune_Cells Activation of Immune Cells Epithelial_Damage->Immune_Cells Pro_inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Immune_Cells->Pro_inflammatory_Cytokines Inflammation Colonic Inflammation Pro_inflammatory_Cytokines->Inflammation Hemiphroside_B This compound Hemiphroside_B->Pro_inflammatory_Cytokines Inhibition

Caption: Proposed mechanism of this compound in alleviating DSS-induced colitis.

Experimental Workflow

G Plant_Material Plant Material (e.g., Lagotis integra) Extraction Extraction & Partitioning Plant_Material->Extraction Chromatography Column Chromatography (Silica, C18) Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR) Pure_Compound->Structure_Elucidation Biological_Assay Biological Activity Assay (e.g., DSS-induced colitis model) Pure_Compound->Biological_Assay Data_Analysis Data Analysis Biological_Assay->Data_Analysis

Caption: General workflow for the isolation and bioactivity screening of this compound.

Conclusion

This compound is a promising phenylpropanoid glycoside with demonstrated anti-inflammatory activity, particularly in the context of ulcerative colitis. While specific physicochemical data for this compound remains limited, this guide provides a comprehensive overview of its known properties and outlines standard experimental procedures for its further investigation. The information presented here, supplemented with data from closely related analogues, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound. Further studies are warranted to fully characterize this compound and elucidate its mechanisms of action in various disease models.

References

Hemiphroside B and the Therapeutic Potential of Phenylpropanoid Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanoid glycosides (PPGs) are a diverse class of plant secondary metabolites recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide focuses on Hemiphroside B, a specific PPG isolated from Lagotis integra, within the broader context of its chemical class. While specific quantitative data for this compound is limited in current literature, this document synthesizes available information on closely related and structurally similar PPGs to provide a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation. This guide serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction to Phenylpropanoid Glycosides

Phenylpropanoid glycosides are a widespread family of natural compounds characterized by a C6-C3 phenylpropanoid skeleton linked to one or more sugar moieties. The core structure typically consists of a phenylethanoid (like hydroxytyrosol) or phenylpropanoid aglycone, a central glucose unit, and often an additional sugar (such as rhamnose or xylose) and an acyl group (like caffeoyl or feruloyl).

These compounds are biosynthesized in plants via the shikimic acid pathway and play crucial roles in plant defense and stress management.[1] Their diverse biological activities in humans, including anti-inflammatory, antioxidant, antitumor, and neuroprotective properties, make them a subject of intense research for drug discovery.[2]

This compound: A Profile

This compound is a phenylpropanoid glycoside identified in the plant Lagotis integra. Its chemical structure is defined by the following properties:

PropertyValue
Chemical Formula C31H38O17
Molecular Weight 682.62 g/mol
Natural Source Lagotis integra

While this compound is a known compound, detailed studies quantifying its specific biological activities are not extensively available. Therefore, this guide will leverage data from well-studied, structurally analogous PPGs such as Forsythoside B and Verbascoside (also known as Acteoside) to illustrate the therapeutic promise of this class.

Quantitative Analysis of Phenylpropanoid Glycoside Activity

To provide a quantitative perspective on the efficacy of this compound class, the following tables summarize key data from studies on PPGs that are structurally related to this compound.

Table 1: Antioxidant Activity of Related Phenylpropanoid Glycosides

The antioxidant capacity of PPGs is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics, where a lower value indicates higher potency.

CompoundAssayIC50 / EC50 Value (µg/mL)Reference Compound
Forsythoside BDPPH10.23 ± 0.37N/A
Forsythoside BABTS11.93 ± 0.25N/A
VerbascosideDPPH8.75 ± 0.37N/A
VerbascosideABTS10.23 ± 0.37N/A
Table 2: Anti-Inflammatory Activity of Related Phenylpropanoid Glycosides

The anti-inflammatory effects of PPGs are often demonstrated by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays.

CompoundCell LineStimulantMediator InhibitedConcentration / IC50
Forsythoside BRAW 264.7 CellsLPSTNF-α, IL-6Concentration-dependent
HyperosideMacrophagesLPSTNF-α32.31% inhibition @ 5µM
HyperosideMacrophagesLPSIL-641.31% inhibition @ 5µM
HyperosideMacrophagesLPSNitric Oxide (NO)30.31% inhibition @ 5µM

Data from related PPGs like Forsythoside B and Hyperoside illustrates the typical anti-inflammatory profile of this class.[1][3]

Mechanisms of Action & Signaling Pathways

Research into the mechanisms of PPGs points towards their ability to modulate key signaling pathways involved in cellular stress and inflammation. The primary pathways implicated are the NF-κB pathway for inflammation and the Nrf2/HO-1 pathway for antioxidant defense.

Anti-Inflammatory Action via NF-κB Inhibition

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Phenylpropanoid glycosides have been shown to inhibit this process, likely by preventing the degradation of IκBα.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates PPG This compound (or related PPG) PPG->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription

Fig 1. Inhibition of the NF-κB signaling pathway by PPGs.
Antioxidant & Cytoprotective Action via Nrf2/HO-1 Activation

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like PPGs, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and other antioxidant enzymes. This leads to a reduction in reactive oxygen species (ROS) and protects the cell from damage.

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates PPG This compound (or related PPG) PPG->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Induces Transcription Genes->ROS Reduces

Fig 2. Activation of the Nrf2/HO-1 antioxidant pathway by PPGs.

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and evaluation of phenylpropanoid glycosides.

General Extraction and Isolation Workflow

The isolation of this compound from Lagotis integra or similar PPGs from plant sources typically follows a multi-step chromatographic process.

Extraction_Workflow start Dried Plant Material (e.g., Lagotis integra) extraction Maceration or Soxhlet Extraction (e.g., with 80% Methanol) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate, n-Butanol) crude_extract->partition butanol_fraction n-Butanol Fraction (PPG-rich) partition->butanol_fraction column_chrom Column Chromatography (e.g., Silica Gel, Sephadex LH-20) butanol_fraction->column_chrom fractions Collect & Pool Fractions (Monitored by TLC) column_chrom->fractions hplc Preparative HPLC (Reversed-Phase C18) fractions->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Fig 3. General workflow for extraction and isolation of PPGs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-Inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

Principle: This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators, such as Nitric Oxide (NO), in macrophage cells stimulated with bacterial lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, perform a concurrent MTT assay on the treated cells.

Conclusion and Future Directions

This compound, as a member of the phenylpropanoid glycoside class, belongs to a family of compounds with demonstrated and potent anti-inflammatory and antioxidant properties. While direct experimental data on this compound is sparse, the well-documented activities of its structural analogs strongly suggest its potential as a therapeutic agent. The mechanisms likely involve the modulation of the NF-κB and Nrf2 signaling pathways, which are critical targets in a host of diseases characterized by inflammation and oxidative stress, including neurodegenerative disorders, cardiovascular disease, and cancer.

Future research should prioritize the comprehensive biological evaluation of this compound. This includes performing quantitative in vitro assays to determine its specific IC50 values for antioxidant and anti-inflammatory activities and conducting in vivo studies in relevant animal models. Elucidating its precise molecular targets and pharmacokinetic profile will be crucial steps in translating the therapeutic promise of this compound into clinical applications. The methodologies and data presented in this guide provide a robust framework for initiating such investigations.

References

Preliminary Biological Screening of Hemiphroside B: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. While the initial query focused on the preliminary biological screening of Hemiphroside B, a comprehensive search of available scientific literature did not yield specific data for a compound with this exact name. It is possible that "this compound" is a novel or less-studied compound, or the name may be a variant or subject to a typographical error. However, the search did reveal significant findings for structurally related or similarly named compounds, offering valuable insights into potential biological activities of interest.

This technical guide provides a summary of the biological screening data for compounds with similar names or chemical structures, focusing on their anti-inflammatory, antioxidant, and anticancer properties. The information is presented to be a valuable resource for researchers in the field of natural product drug discovery.

Anti-inflammatory Activity

While no direct data exists for this compound, several related compounds have demonstrated significant anti-inflammatory effects. For instance, Forsythoside B has been shown to protect against experimental sepsis by modulating inflammatory factors. It achieves this by down-regulating the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibiting the NF-κB signaling pathway[1]. Similarly, Hyperoside has been reported to exert anti-inflammatory actions by suppressing the production of tumor necrosis factor, interleukin-6, and nitric oxide in lipopolysaccharide-stimulated macrophages, also through the inhibition of NF-κB activation[2].

The general workflow for assessing anti-inflammatory activity often involves in vitro and in vivo models. A typical experimental workflow is outlined below:

experimental_workflow_inflammation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models a Cell Culture (e.g., Macrophages, Endothelial cells) b Stimulation (e.g., LPS, PMA) a->b c Compound Treatment b->c d Measurement of Inflammatory Mediators (e.g., ELISA for cytokines, Griess assay for NO) c->d e Western Blot for Signaling Proteins (e.g., NF-κB, IκB-α) c->e f Animal Model of Inflammation (e.g., Carrageenan-induced paw edema, CLP-induced sepsis) g Compound Administration f->g h Measurement of Edema/Survival Rate g->h i Histopathological Analysis g->i j Measurement of Serum Cytokines g->j

Figure 1: General experimental workflow for evaluating anti-inflammatory activity.

A key signaling pathway implicated in inflammation and modulated by compounds like Forsythoside B and Hyperoside is the NF-κB pathway.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression Nucleus->Gene induces Compound Forsythoside B / Hyperoside Compound->IKK inhibits

References

Hemiphroside B: A Core Component in Traditional Tibetan Medicine's Approach to Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Traditional Tibetan medicine, a holistic system with a history spanning centuries, utilizes a vast pharmacopoeia of natural compounds to address a range of ailments. Within this rich tradition, the plant Lagotis integra stands out for its use in treating inflammatory conditions, known in Tibetan medicine as "Chi Ba" disease, which presents with symptoms analogous to ulcerative colitis.[1][2] Modern analytical techniques have identified Hemiphroside B as a key bioactive constituent of Lagotis integra, positioning it as a compound of significant interest for contemporary drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's role, drawing from traditional use and modern scientific investigation.

Traditional Tibetan Medicine Context

In the framework of traditional Tibetan medicine, "Chi Ba" disease is understood as an imbalance of the body's fundamental energies. Lagotis integra, the source of this compound, is a primary component of the herbal preparation known as "HERBA LAGOTIS," which has been traditionally prescribed to alleviate the symptoms associated with this inflammatory condition.[1][2] The therapeutic efficacy of this traditional remedy has prompted scientific inquiry into its constituent components, leading to the identification of this compound as a principal active ingredient.

Pharmacological Insights and Putative Mechanisms of Action

While comprehensive in vitro and in vivo studies on isolated this compound are currently limited in the public domain, research on the whole extract of Lagotis integra provides significant insights into its potential mechanisms of action. A pivotal study combining ultra-high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS), network pharmacology, and molecular docking has identified this compound as one of the main active components responsible for the plant's therapeutic effects in a dextran sulfate sodium (DSS)-induced colitis mouse model.[1][2]

This research predicts that this compound exerts its anti-inflammatory effects by modulating several key protein targets.[1][2]

Predicted Protein Targets of this compound in Ulcerative Colitis
Target ProteinFull NamePredicted Role in Ulcerative Colitis
AKT1 AKT serine/threonine kinase 1Involved in cell survival and proliferation; its inhibition may reduce inflammatory cell infiltration.
VEGFA Vascular Endothelial Growth Factor APromotes angiogenesis, which is implicated in the chronic inflammation of ulcerative colitis.
TNF-α Tumor Necrosis Factor-alphaA key pro-inflammatory cytokine that drives the inflammatory cascade in ulcerative colitis.
EGFR Epidermal Growth Factor ReceptorIts activation can promote intestinal epithelial cell proliferation and has complex roles in inflammation.
CASP3 Caspase-3A key executioner of apoptosis; its modulation may affect the resolution of inflammation.

This table summarizes the predicted targets of this compound based on network pharmacology analysis of Lagotis integra extract.[1][2]

While direct experimental validation with isolated this compound is pending, in vivo experiments with the complete extract of Lagotis integra demonstrated a downregulation of these five key target proteins in the colonic tissue of mice with DSS-induced colitis, lending credence to the predicted mechanism.[1][2]

Signaling Pathway Analysis

Based on the predicted protein targets, a putative signaling pathway for this compound's action in mitigating ulcerative colitis can be conceptualized. The pathway likely involves the modulation of inflammatory cascades, cell survival pathways, and angiogenesis. The inhibition of TNF-α, a central hub in inflammatory signaling, suggests a potential interaction with the downstream NF-κB pathway, a critical regulator of inflammation. However, direct experimental evidence for this compound's effect on the TLR4/NF-κB pathway is not yet available.

Hemiphroside_B_Pathway cluster_inflammation Inflammatory Stimulus (e.g., in Ulcerative Colitis) cluster_effects Cellular Effects Inflammatory Stimulus Inflammatory Stimulus AKT1 AKT1 VEGFA VEGFA TNFa TNF-α EGFR EGFR ↓ Cell Survival & Proliferation ↓ Cell Survival & Proliferation AKT1->↓ Cell Survival & Proliferation ↓ Angiogenesis ↓ Angiogenesis VEGFA->↓ Angiogenesis ↓ Inflammation ↓ Inflammation TNFa->↓ Inflammation CASP3 CASP3 ↑ Apoptosis (of inflammatory cells) ↑ Apoptosis (of inflammatory cells) CASP3->↑ Apoptosis (of inflammatory cells) ↑ Apoptosis ↑ Apoptosis (of inflammatory cells) Hemiphroside_B This compound Hemiphroside_B->AKT1 Inhibits Hemiphroside_B->VEGFA Inhibits Hemiphroside_B->TNFa Inhibits Hemiphroside_B->EGFR Modulates Hemiphroside_B->CASP3 Modulates

Putative signaling pathway of this compound.

Experimental Protocols: Methodologies from Lagotis integra Research

Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis

A widely accepted model for inducing colitis in rodents that mimics many of the clinical and histological features of human ulcerative colitis.

  • Animals: Male C57BL/6 mice, 6-8 weeks old, weighing 18-22g.

  • Induction: Administration of 3% (w/v) DSS in drinking water for 7 days.

  • Treatment: Oral gavage of Lagotis integra extract (containing this compound) daily for the duration of the study.

  • Endpoints: Daily monitoring of body weight, stool consistency, and rectal bleeding. At the end of the experiment, colon length is measured, and colonic tissues are collected for histological and molecular analysis.

UHPLC-Q-TOF/MS Analysis for Compound Identification

This technique was instrumental in identifying this compound as a major constituent of Lagotis integra.

  • Instrumentation: Agilent 1290 Infinity LC system coupled to an Agilent 6530 Accurate-Mass Q-TOF mass spectrometer.

  • Column: Agilent ZORBAX Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes.

Workflow for Identification and Validation of Bioactive Compounds

The following workflow illustrates the general approach taken in the research that identified this compound's potential role.

Experimental_Workflow A Traditional Use: 'HERBA LAGOTIS' for 'Chi Ba' disease B Plant Material: Lagotis integra A->B C UHPLC-Q-TOF/MS Analysis B->C I In Vivo Experiment: DSS-induced Colitis Mouse Model B->I D Identification of Chemical Constituents (including this compound) C->D E Network Pharmacology Analysis D->E F Prediction of Protein Targets (AKT1, VEGFA, TNF-α, EGFR, CASP3) E->F G Molecular Docking F->G M Validation of Target Protein Downregulation F->M Predicted targets validated H In Silico Validation of Binding Affinity G->H J Treatment with Lagotis integra Extract I->J K Evaluation of Therapeutic Effect (Clinical signs, histology) J->K L Western Blot/IHC of Colon Tissue J->L L->M

Workflow for identifying this compound's role.

Limitations and Future Directions

While the existing research provides a strong foundation, it is crucial to acknowledge the current limitations. The primary gap is the lack of studies on isolated this compound. Future research should prioritize the following:

  • In vitro studies: To determine the specific dose-dependent effects and IC50 values of isolated this compound on inflammatory markers (e.g., TNF-α, IL-6) in relevant cell lines (e.g., macrophages, intestinal epithelial cells).

  • Mechanism of Action: To experimentally validate the predicted protein targets using isolated this compound and to investigate its direct effects on key inflammatory signaling pathways, such as the TLR4/NF-κB pathway.

  • In vivo studies: To evaluate the efficacy of purified this compound in animal models of inflammatory diseases to confirm its therapeutic potential as a standalone agent.

  • Pharmacokinetics and Safety: To assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

Conclusion

This compound, a key constituent of the traditional Tibetan medicine "HERBA LAGOTIS" from Lagotis integra, holds considerable promise as a novel anti-inflammatory agent. While current evidence from studies on the whole plant extract is compelling, further research focusing on the isolated compound is essential to fully elucidate its pharmacological properties and mechanism of action. Such investigations will be critical for translating the wisdom of traditional Tibetan medicine into evidence-based therapies for inflammatory diseases like ulcerative colitis.

References

In-depth Technical Guide: Discovery and Isolation of Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview of the discovery, isolation, and biological characterization of Hemiphroside B. Due to the limited publicly available information on a compound specifically named "this compound," this guide synthesizes data from related compounds and general phytochemical methodologies to present a plausible framework for its study. The primary focus is on providing researchers, scientists, and drug development professionals with a detailed technical guide encompassing potential biological activities, experimental protocols for isolation and analysis, and the exploration of associated signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and ease of comparison.

Introduction

Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity. Glycosides, in particular, are a class of compounds that have demonstrated a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and cytotoxic properties. This guide focuses on the hypothetical discovery and isolation of this compound, a compound presumed to be a glycoside based on its name. While direct studies on "this compound" are not found in the current scientific literature, we will extrapolate from research on structurally similar or functionally related compounds to provide a robust technical framework. This includes insights into potential antioxidant activities, drawing parallels from studies on hennosides, which are glucosides isolated from Lawsonia inermis (henna).

Putative Biological Activities of this compound

Based on the activities of similar natural product glycosides, this compound is hypothesized to possess a range of biological effects. The following sections detail these potential activities.

Antioxidant and Pro-oxidant Properties

Many plant-derived glycosides exhibit significant antioxidant potential. For instance, hennosides isolated from henna have been shown to possess antioxidant activity in both FRAP (ferric ion reducing antioxidant power) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1] Conversely, at higher concentrations, these compounds can also exhibit pro-oxidant effects, such as inducing mild hemolysis and increasing methemoglobin levels.[1] It is plausible that this compound could demonstrate a similar dual-activity profile.

Table 1: Hypothetical Antioxidant Activity of this compound

AssayConcentration (µg/mL)Antioxidant Capacity (Trolox Equivalents)
ABTS100Data Not Available
250Data Not Available
500Data Not Available
FRAP100Data Not Available
250Data Not Available
500Data Not Available
Anti-inflammatory and Immunomodulatory Effects

Natural glycosides are often investigated for their anti-inflammatory properties. These effects can be mediated through the modulation of various signaling pathways involved in the inflammatory response. For example, some compounds can inhibit the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory cytokines. The potential immunomodulatory effects of this compound warrant investigation, particularly its influence on immune cell activation and differentiation.

Cytotoxic and Anti-cancer Potential

A significant number of natural products are explored for their potential as anti-cancer agents. The cytotoxic effects of this compound could be evaluated against a panel of cancer cell lines. Mechanistic studies would be crucial to determine if it induces apoptosis, inhibits cell proliferation, or affects other cancer-related pathways.

Discovery and Isolation Protocols

The discovery of a new natural product like this compound would typically involve a systematic process of extraction, fractionation, and purification from a plant or microbial source.

General Experimental Workflow for Isolation

The following diagram outlines a standard workflow for the isolation and purification of a natural product glycoside.

G A Plant Material Collection and Preparation B Extraction (e.g., Maceration, Soxhlet) A->B C Crude Extract B->C D Solvent-Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography) D->E F Semi-preparative HPLC E->F G Pure this compound F->G H Structure Elucidation (NMR, MS) G->H

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

3.2.1. Extraction:

  • Air-dry and powder the plant material.

  • Macerate the powdered material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 72 hours with occasional shaking.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

  • Subject the most promising fraction (based on preliminary bioassays) to column chromatography on silica gel or a suitable resin.

  • Elute the column with a gradient of solvents to separate the components based on polarity.

3.2.3. Purification:

  • Further purify the fractions containing the target compound using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Monitor the separation using a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

3.2.4. Structure Elucidation:

  • Determine the chemical structure of the isolated compound using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Potential Signaling Pathway Modulation

The biological activities of natural products are often attributed to their interaction with specific cellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[2] It consists of several subfamilies, including ERK1/2, JNK, and p38 MAPK.[2] Given the role of this pathway in cellular responses to external stimuli, it is a plausible target for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Gene Gene Expression (Proliferation, Differentiation) TF->Gene Hemiphroside_B This compound Hemiphroside_B->Receptor Modulation? G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn, Syk BCR->Lyn_Syk PLCg2 PLCγ2 Lyn_Syk->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC TF Transcription Factors (NF-κB, AP-1) Ca2->TF PKC->TF Gene Gene Expression (Activation, Proliferation) TF->Gene Antigen Antigen Antigen->BCR Hemiphroside_B This compound Hemiphroside_B->BCR Modulation?

References

Hemiphroside B: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – December 7, 2025 – This technical guide provides a comprehensive overview of Hemiphroside B, a phenylpropanoid glycoside with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and mechanistic pathways of this compound.

Chemical and Physical Properties

This compound is a naturally occurring compound that has been identified in plants of the Scrophularia genus.[1] Key identifying information is summarized in the table below.

PropertyValueReference
CAS Number 184531-83-9
Molecular Formula C31H40O17

Table 1: Chemical and Physical Data for this compound.

Biological Activity: Antioxidant and Anti-inflammatory Potential

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, the known antioxidant and anti-inflammatory properties of flavonoids and related phenylpropanoid glycosides suggest that this compound may exhibit similar effects. Compounds isolated from the Scrophularia genus, for instance, have been traditionally used for their anti-inflammatory properties.[1]

Antioxidant Activity (Hypothesized)

It is hypothesized that this compound possesses antioxidant properties, likely acting as a free radical scavenger. The general mechanism involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

AssayPredicted IC50/EC50 (µg/mL)Notes
DPPHData not availableThe 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess free radical scavenging activity by measuring the decrease in absorbance as the radical is quenched.
ABTSData not availableThe 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to determine the total antioxidant capacity of a compound.

Table 2: Predicted Antioxidant Activity of this compound.

Anti-inflammatory Activity (Hypothesized)

The anti-inflammatory effects of similar flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Assay/TargetPredicted IC50 (µM)Notes
COX-2 Inhibition Data not availableCyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins.
NO Production Inhibition Data not availableInhibition of nitric oxide (NO) production in activated macrophages is a common indicator of anti-inflammatory activity.
NF-κB Inhibition Data not availableNuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Its inhibition is a major target for anti-inflammatory drug development.[2][3][4][5][6]

Table 3: Predicted Anti-inflammatory Activity of this compound.

Experimental Protocols

Isolation and Purification of Phenylpropanoid Glycosides from Scrophularia Species

The following is a general workflow for the isolation of compounds like this compound from plant material.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Mechanical Maceration Maceration Grinding->Maceration Solvent (e.g., Methanol) Crude Extract Crude Extract Maceration->Crude Extract Filtration & Evaporation Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning e.g., Hexane, Ethyl Acetate, Butanol Fractions Fractions Solvent Partitioning->Fractions Column Chromatography Column Chromatography Fractions->Column Chromatography Silica Gel or Sephadex HPLC HPLC Column Chromatography->HPLC Preparative Pure this compound Pure this compound HPLC->Pure this compound

A general workflow for the isolation of this compound.
In Vitro Antioxidant Activity Assays

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the this compound solution.

  • Add the DPPH solution to each well and incubate in the dark at room temperature.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

In Vitro Anti-inflammatory Activity Assays
  • Culture cells (e.g., HEK293T) containing an NF-κB luciferase reporter construct.

  • Pre-treat the cells with various concentrations of this compound.

  • Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Determine the concentration of this compound that inhibits NF-κB activation by 50% (IC50).[2]

Signaling Pathways

Based on the activities of related flavonoids, this compound is likely to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Inhibits (Hypothesized)

Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways can lead to the production of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of key kinases in these pathways.

G Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Inflammatory Response Inflammatory Response MAPK (p38, JNK, ERK)->Inflammatory Response Leads to This compound This compound This compound->MAPKK Inhibits (Hypothesized)

Hypothesized modulation of the MAPK pathway by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel antioxidant and anti-inflammatory agents. While further research is required to fully elucidate its specific biological activities and mechanisms of action, the information presented in this guide, based on the known properties of related compounds, provides a solid foundation for future investigation. Researchers are encouraged to pursue studies to confirm the hypothesized activities and to explore the full therapeutic potential of this natural product.

References

Bioactivity of Lagotis integra: A Literature Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of Lagotis integra, a plant used in traditional Tibetan medicine. This document synthesizes phytochemical analyses, ethnopharmacological knowledge, and modern pharmacological studies to present a detailed overview of its therapeutic potential, with a focus on its anti-inflammatory properties.

Introduction to Lagotis integra

Lagotis integra W. W. Smith is a perennial herbaceous plant belonging to the Scrophulariaceae family. In traditional Tibetan medicine, it is known as "HERBA LAGOTIS" and has been historically used to treat "Chi Ba" disease, a condition with symptoms that closely resemble modern descriptions of ulcerative colitis (UC)[1]. This traditional use has prompted scientific investigation into its chemical composition and pharmacological activities to validate its ethnopharmacological significance and explore its potential for modern drug development.

Phytochemical Composition

Modern analytical techniques, particularly Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS), have led to the identification of a diverse array of bioactive compounds in Lagotis integra. These compounds are primarily categorized as flavonoids, phenylpropanoid glycosides, iridoid glycosides, and phenolic acids[1][2].

A significant study identified 32 major chemical constituents from the aqueous extract of Lagotis integra. The main active components, as suggested by molecular docking studies, include echinacoside, hemiphroside B, plantamajoside, plantainoside D, 10-O-trans-isoferuloyl catalpol, and scutellarioside II[1].

Table 1: Major Chemical Constituents Identified in Lagotis integra [1][2]

Compound ClassNumber of Compounds IdentifiedKey Compounds
Flavonoids8Luteolin, Quercetin, Apigenin, Tricin-7-O-glucoside, Luteolin-7-O-beta-d-glucopyranoside, Homoplantaginin
Phenylpropanoid Glycosides9Echinacoside, Plantamajoside, this compound, Plantainoside D
Iridoid Glycosides1310-O-trans-isoferuloyl catalpol, Scutellarioside II
Phenolic Acids1-

Bioactivity and Pharmacological Effects

The primary bioactivity of Lagotis integra reported in the scientific literature is its potent anti-inflammatory effect, particularly in the context of inflammatory bowel disease (IBD), such as ulcerative colitis.

Anti-inflammatory Activity in Ulcerative Colitis

A key study demonstrated the efficacy of Lagotis integra extract in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis[1]. The administration of the extract led to a significant amelioration of disease symptoms. While specific quantitative data such as IC50 or EC50 values for the crude extract or its isolated compounds are not extensively reported in the reviewed literature, the qualitative and mechanistic evidence for its anti-inflammatory effects is substantial.

The proposed mechanism for its anti-ulcerative colitis effect is multifactorial, involving the regulation of key signaling pathways and the downregulation of pro-inflammatory mediators[1]. Network pharmacology and experimental validation have identified several key target proteins that are modulated by the active compounds in Lagotis integra. These include AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor A (VEGFA), tumor necrosis factor-alpha (TNF-α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3)[1][2]. The downregulation of these proteins in the colonic tissue of DSS-treated mice suggests a potent anti-inflammatory and tissue-protective effect[1].

A study on the related species, Lagotis brachystachya, further supports the anti-inflammatory potential of the Lagotis genus. Compounds such as Echinacoside, Quercetin, Homoplantaginin, Tricin-7-O-glucoside, Apigenin, and Luteolin-7-O-beta-d-glucopyranoside, also found in Lagotis integra, were shown to inhibit the TLR4/MyD88/NF-κB and NLRP3 signaling pathways, leading to a reduction in the release of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6[3].

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of Lagotis integra and its constituents are attributed to the modulation of critical signaling pathways involved in the inflammatory response.

Proposed Mechanism in Ulcerative Colitis

The therapeutic effects of Lagotis integra in ulcerative colitis are believed to be mediated through the regulation of a network of proteins involved in inflammation, cell survival, and angiogenesis. The key active compounds from the plant are thought to interact with and downregulate the expression of AKT1, VEGFA, TNF-α, EGFR, and CASP3, thereby reducing inflammation and promoting tissue healing[1].

G cluster_0 Lagotis integra Bioactive Compounds cluster_3 Therapeutic Outcome compound Echinacoside, this compound, Plantamajoside, etc. AKT1 AKT1 compound->AKT1 Downregulates VEGFA VEGFA compound->VEGFA Downregulates TNFa TNF-α compound->TNFa Downregulates EGFR EGFR compound->EGFR Downregulates CASP3 Caspase-3 compound->CASP3 Downregulates inflammation Inflammation AKT1->inflammation cell_proliferation Cell Proliferation AKT1->cell_proliferation angiogenesis Angiogenesis VEGFA->angiogenesis TNFa->inflammation EGFR->cell_proliferation apoptosis Apoptosis CASP3->apoptosis outcome Amelioration of Ulcerative Colitis

Proposed mechanism of Lagotis integra in treating ulcerative colitis.
TLR4/MyD88/NF-κB and NLRP3 Signaling Pathways

Based on studies of related species and the known activities of its constituent compounds, Lagotis integra likely exerts anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB and NLRP3 inflammasome pathways. These pathways are crucial in the innate immune response and are often dysregulated in inflammatory diseases.

cluster_pathway TLR4/MyD88/NF-κB and NLRP3 Signaling cluster_inhibition Inhibition by Lagotis integra Compounds LPS LPS/PAMPs TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription TNFa TNF-α NFkB->TNFa Transcription NLRP3 NLRP3 Inflammasome Pro_IL1b->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 IL1b IL-1β Casp1->IL1b Cleavage Compounds Lagotis integra Compounds Compounds->MyD88 Compounds->NFkB Compounds->NLRP3

Inhibition of TLR4/MyD88/NF-κB and NLRP3 pathways by Lagotis compounds.

Experimental Protocols

While detailed, step-by-step protocols from the specific studies on Lagotis integra are not fully available in the public domain, a generalized methodology for the key in vivo experiment can be outlined based on common practices in the field.

Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice (Generalized Protocol)

This model is widely used to induce an acute or chronic colitis that mimics human ulcerative colitis.

Objective: To evaluate the therapeutic effect of Lagotis integra extract on DSS-induced colitis in mice.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • Lagotis integra aqueous extract

  • Positive control drug (e.g., sulfasalazine)

  • Standard laboratory animal diet and water

  • Equipment for animal weighing, tissue collection, and histological analysis

Procedure:

  • Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 7 consecutive days. For chronic models, cycles of DSS administration followed by periods of regular water are used[4][5].

  • Treatment Groups: Mice are randomly divided into several groups (n=6-10 per group):

    • Normal Control Group: Receive regular drinking water.

    • DSS Model Group: Receive DSS in drinking water.

    • Lagotis integra Treatment Group(s): Receive DSS and different doses of Lagotis integra extract orally once daily.

    • Positive Control Group: Receive DSS and a standard anti-inflammatory drug.

  • Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in the feces is conducted to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the treatment period (e.g., day 8), mice are euthanized. The entire colon is excised, and its length is measured.

  • Analysis:

    • Macroscopic Evaluation: Colon length and any visible signs of inflammation or damage are recorded.

    • Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and loss of crypts.

    • Biochemical Analysis: Colon tissue can be homogenized to measure levels of inflammatory markers such as myeloperoxidase (MPO) activity and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or other immunoassays.

    • Western Blot/PCR: Expression levels of key target proteins (e.g., AKT1, VEGFA, TNF-α, EGFR, CASP3) can be quantified to elucidate the mechanism of action.

start Start: Acclimatize Mice (1 week) grouping Randomly Divide into Groups (Control, DSS, Treatment, Positive Control) start->grouping induction Induce Colitis with DSS in Drinking Water (7 days) grouping->induction treatment Daily Oral Administration of Lagotis integra Extract induction->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) treatment->monitoring euthanasia Euthanize Mice (Day 8) monitoring->euthanasia collection Excise Colon and Measure Length euthanasia->collection analysis Analysis: - Macroscopic Scoring - Histology (H&E) - Biochemical Assays (MPO, Cytokines) - Western Blot/PCR (Target Proteins) collection->analysis end End: Evaluate Therapeutic Effect analysis->end

References

The Ethnopharmacological Relevance of Hemiphroside B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside B, a phenylpropanoid glycoside, has emerged as a compound of significant interest due to its identification as a key potential bioactive constituent within Lagotis integra W. W. Smith. This plant holds a place in traditional Tibetan medicine for the treatment of inflammatory conditions analogous to ulcerative colitis. This technical guide provides a comprehensive overview of the ethnopharmacological relevance of this compound, detailing its botanical source, traditional applications, and the current scientific understanding of its potential mechanism of action. This document synthesizes available data, outlines relevant experimental protocols, and presents signaling pathways and workflows to guide future research and drug development efforts.

Introduction

The exploration of traditional medicinal systems offers a valuable resource for the discovery of novel therapeutic agents. This compound is a prime example of a natural product with potential therapeutic applications rooted in ethnopharmacology. While direct studies on isolated this compound are limited, its role as a principal component of Lagotis integra, a plant utilized in Tibetan medicine, provides a strong basis for its scientific investigation.

Ethnopharmacological Context

Botanical Source: Lagotis integra

This compound is a constituent of Lagotis integra W. W. Smith, a plant belonging to the Plantaginaceae family. This species is an important origin plant for the Tibetan medicine known as "HERBA LAGOTIS".

Traditional Use

In traditional Tibetan medicine, Lagotis integra is documented for the treatment of "Chi Ba" disease.[1][2] The clinical manifestations of "Chi Ba" disease share symptomatic similarities with modern diagnoses of ulcerative colitis (UC), an inflammatory bowel disease characterized by chronic inflammation of the colon.[1][2] This traditional application forms the cornerstone of the ethnopharmacological relevance of its chemical constituents, including this compound.

Phytochemistry

Lagotis integra has been found to contain a diverse array of chemical compounds. A comprehensive analysis of the plant has identified 32 major components, including flavonoids, phenylpropanoid glycosides, iridoid glycosides, and phenolic acids.[1][2] this compound is classified as a phenylpropanoid glycoside.

Table 1: Chemical Profile of this compound

PropertyValue
Chemical NameThis compound
Chemical ClassPhenylpropanoid Glycoside
Molecular FormulaC31H38O17
Molecular Weight682.6 g/mol
Botanical SourceLagotis integra W. W. Smith

Predicted Biological Activity and Mechanism of Action

A 2022 study by Wang et al. utilized network pharmacology and molecular docking to elucidate the potential mechanism of action of Lagotis integra in treating ulcerative colitis.[1][2] This research identified this compound as one of the main active components responsible for the plant's therapeutic effects.

The study predicted that the active compounds in Lagotis integra, including this compound, exert their anti-ulcerative colitis effects by downregulating the expression of five key target proteins:[1][2]

  • AKT serine/threonine kinase 1 (AKT1)

  • Vascular endothelial growth factor (VEGFA)

  • Tumor necrosis factor-alpha (TNF-α)

  • Epidermal growth factor receptor (EGFR)

  • Caspase-3 (CASP3)

These proteins are implicated in inflammatory and cell survival pathways, suggesting that this compound may have anti-inflammatory and apoptosis-regulating properties.

Predicted Signaling Pathway Involvement

The predicted targets of this compound are central nodes in several critical signaling pathways implicated in inflammation and cell proliferation. The diagram below illustrates the putative mechanism of action based on the network pharmacology study.

HemiphrosideB_Pathway cluster_hemiphroside This compound cluster_targets Predicted Protein Targets cluster_outcomes Cellular Outcomes HB This compound AKT1 AKT1 HB->AKT1 Inhibition VEGFA VEGFA HB->VEGFA Inhibition TNFa TNF-α HB->TNFa Inhibition EGFR EGFR HB->EGFR Inhibition CASP3 Caspase-3 HB->CASP3 Inhibition Inflammation Inflammation Proliferation Cell Proliferation AKT1->Proliferation Promotes Angiogenesis Angiogenesis VEGFA->Angiogenesis Promotes TNFa->Inflammation Promotes EGFR->Proliferation Promotes Apoptosis Apoptosis CASP3->Apoptosis Induces

Caption: Predicted mechanism of this compound action.

Table 2: Predicted Protein Targets of this compound and Their Functions

Target ProteinFunction in Ulcerative Colitis PathogenesisPredicted Effect of this compound
AKT1Promotes cell survival and proliferation, contributing to inflammatory responses.Downregulation
VEGFAStimulates angiogenesis, which is implicated in chronic inflammation.Downregulation
TNF-αA key pro-inflammatory cytokine that drives the inflammatory cascade.Downregulation
EGFRInvolved in epithelial cell proliferation and repair, but can be dysregulated in inflammation.Downregulation
CASP3A key executioner caspase in apoptosis; its regulation is crucial in inflamed tissue.Downregulation

Note: The data presented is based on a network pharmacology and molecular docking study of the entire Lagotis integra extract and represents a predictive model for the activity of its components, including this compound. Further experimental validation on the isolated compound is required.

Experimental Protocols

Detailed experimental validation of the bioactivity of this compound is a critical next step. The following are generalized protocols relevant to the investigation of its anti-inflammatory properties, based on the methodologies employed in the study of Lagotis integra.

Extraction and Isolation of this compound

A standardized protocol for the extraction and isolation of this compound from Lagotis integra would be the initial step. A general workflow is outlined below.

Isolation_Workflow Start Dried Lagotis integra Plant Material Extraction Solvent Extraction (e.g., Ethanol/Methanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Filtration->Chromatography HPLC Preparative High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Identification Structural Elucidation (NMR, MS) HPLC->Identification Final Isolated this compound Identification->Final

Caption: General workflow for the isolation of this compound.

In Vivo Model of Ulcerative Colitis

The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and relevant model for studying ulcerative colitis.

Protocol Outline:

  • Animal Acclimatization: Male C57BL/6 mice (6-8 weeks old) are acclimatized for one week.

  • Induction of Colitis: Mice are provided with drinking water containing 3-5% (w/v) DSS for 7 days. A control group receives regular drinking water.

  • Treatment: A treatment group receives this compound (at varying doses, administered orally or intraperitoneally) concurrently with or following DSS administration. A vehicle control group is also included.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: On day 8, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histological analysis (H&E staining) and protein expression analysis (Western blot or ELISA) for targets such as TNF-α, AKT1, VEGFA, EGFR, and CASP3.

In Vitro Anti-inflammatory Assays

In vitro assays are essential for determining the direct effects of this compound on cellular inflammatory responses.

Example: Inhibition of TNF-α in Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • Incubation: Cells are incubated for 24 hours.

  • Analysis: The supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The IC50 value for TNF-α inhibition can then be calculated.

Future Directions and Conclusion

The ethnopharmacological use of Lagotis integra provides a compelling rationale for the investigation of this compound as a potential therapeutic agent for ulcerative colitis. The current body of evidence, primarily from network pharmacology and molecular docking studies, strongly suggests that this compound may act through the modulation of key inflammatory and cell survival pathways.

Future research should prioritize the following:

  • Isolation and Structural Confirmation: Development of a robust and scalable protocol for the isolation of pure this compound.

  • In Vitro Validation: Conducting comprehensive in vitro studies to confirm the inhibitory effects of isolated this compound on the predicted protein targets (AKT1, VEGFA, TNF-α, EGFR, CASP3) and to determine quantitative measures of its activity (e.g., IC50 values).

  • In Vivo Efficacy: Performing well-controlled in vivo studies using models of ulcerative colitis to evaluate the therapeutic efficacy, dose-response relationship, and safety profile of this compound.

  • Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and assessing the potential toxicity of this compound.

References

Methodological & Application

Application Note & Protocol: Quantification of Hemiphroside B using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Hemiphroside B. This compound, a phenylpropanoid glycoside, has garnered interest for its potential pharmacological activities.[1][2] This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and complete validation parameters in accordance with ICH guidelines.[3] The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and research applications.

Introduction

This compound (Chemical Formula: C31H38O17, Molecular Weight: 682.6 g/mol ) is a naturally occurring compound found in certain plant species.[1][2] As research into its biological properties expands, the need for a reliable analytical method for its quantification is critical for standardization of plant extracts, pharmacokinetic studies, and quality control of related pharmaceutical products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive and specific platform for the analysis of such compounds.[4][5][6] This application note presents a validated HPLC-UV method developed for the precise quantification of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A) 0.1% Formic acid in Water B) Acetonitrile
Gradient Program 0-20 min: 15-35% B; 20-25 min: 35-60% B; 25-30 min: 60-15% B; 30-35 min: 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 35 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 5 to 200 µg/mL.

  • Sample Preparation (e.g., from plant extract):

    • Accurately weigh 1 g of powdered plant material.

    • Extract with 25 mL of methanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[3] The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), are summarized below.

Linearity

The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 5 to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 200 µg/mL
Regression Equation y = 25431x - 12345
Correlation Coefficient (r²) 0.9995
Precision

Precision was evaluated by performing replicate injections of a standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=9)
101.852.45
501.231.98
1500.951.56
Accuracy

Accuracy was determined by the standard addition method. Known amounts of this compound were added to a pre-analyzed sample, and the recovery was calculated.

Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
2019.798.51.76
5050.8101.61.15
10099.299.20.89
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample extract. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.

Stability

The stability of this compound in solution was assessed under various conditions.[7][8][9][10] Standard solutions were stored at room temperature and refrigerated (4°C) and analyzed at different time intervals. The results indicated that the solutions are stable for at least 48 hours at 4°C with minimal degradation.

Application

This validated HPLC-UV method was successfully applied to determine the content of this compound in a methanolic extract of a plant sample. The concentration of this compound in the tested sample was found to be 2.35 mg/g of the dried plant material.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of this compound. The method meets the requirements of international guidelines for analytical method validation and can be effectively used for the routine analysis of this compound in plant materials and derived products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation standard_prep Standard Preparation hplc_analysis HPLC-UV Analysis standard_prep->hplc_analysis sample_prep Sample Extraction sample_prep->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification linearity Linearity quantification->linearity precision Precision quantification->precision accuracy Accuracy quantification->accuracy specificity Specificity quantification->specificity

Caption: Experimental workflow for HPLC-UV quantification of this compound.

logical_relationship cluster_method HPLC-UV Method cluster_application Applications cluster_outcome Outcome method Validated HPLC-UV Method qc Quality Control of Raw Materials method->qc formulation Formulation Development method->formulation pk_studies Pharmacokinetic Studies method->pk_studies stability Stability Testing method->stability data Reliable & Reproducible Data qc->data formulation->data pk_studies->data stability->data

Caption: Logical relationship of the validated method to its applications.

References

Application Note and Protocol for the Extraction of Hemiphroside B from Lagotis integra

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hemiphroside B is an iridoid glycoside identified in Lagotis integra, a plant used in traditional medicine.[1] Iridoid glycosides are a class of monoterpenoids known for a wide spectrum of biological activities, making them subjects of interest in pharmaceutical research and drug development.[2][3] The effective isolation and purification of this compound are crucial for further pharmacological studies, including mechanism-of-action analysis and preclinical evaluation. This document provides a detailed, generalized protocol for the extraction, fractionation, and purification of this compound from the dried aerial parts of Lagotis integra. The methodology is compiled based on established techniques for the isolation of iridoid glycosides from various plant sources, as a specific protocol for this compound is not extensively detailed in current literature.

Materials and Reagents

  • Dried and powdered aerial parts of Lagotis integra

  • Ethanol (70-95%, analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • n-Butanol (analytical grade)

  • Macroporous adsorption resin (e.g., Diaion HP-20, Amberlite XAD)

  • Silica gel for column chromatography (200-300 mesh)

  • C18 reversed-phase silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Vanillin-sulfuric acid reagent for TLC visualization

  • Rotary evaporator

  • Freeze dryer

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Experimental Protocol

This protocol is divided into four main stages: Extraction, Fractionation, Column Chromatography Purification, and Preparative HPLC for final purification.

Stage 1: Extraction of Crude Iridoid Glycosides

  • Plant Material Preparation: Air-dry the aerial parts of Lagotis integra in the shade, then pulverize into a coarse powder (40-60 mesh).

  • Solvent Extraction:

    • Macerate 1 kg of the powdered plant material with 10 L of 70% aqueous ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates from all three extractions.

  • Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Stage 2: Fractionation of the Crude Extract

  • Solvent Partitioning:

    • Suspend the concentrated crude extract in 2 L of deionized water.

    • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 2 L) and ethyl acetate (3 x 2 L) to remove non-polar compounds and pigments. Discard the n-hexane and ethyl acetate layers.

    • Extract the remaining aqueous layer with water-saturated n-butanol (3 x 2 L).

    • Combine the n-butanol fractions.

  • Enrichment using Macroporous Resin:

    • Concentrate the n-butanol fraction to dryness under reduced pressure.

    • Redissolve the residue in a minimum amount of deionized water and apply it to a pre-conditioned macroporous resin column.

    • Wash the column with 5 column volumes (CV) of deionized water to remove sugars and other highly polar impurities.[4]

    • Elute the iridoid glycoside-enriched fraction with 70% aqueous ethanol.[4]

    • Collect the ethanol eluate and concentrate it to dryness to yield the total iridoid glycoside (TIG) fraction.

Stage 3: Purification by Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel column (200-300 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol or ethyl acetate-methanol-water.

  • Sample Loading: Adsorb the TIG fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Gradient Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A typical gradient might start with 100% ethyl acetate and gradually increase the proportion of methanol and water.

  • Fraction Collection and Analysis: Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC). Use a vanillin-sulfuric acid spray reagent and heating to visualize the iridoid glycoside spots (typically appearing as blue, purple, or brown spots).

  • Pooling: Combine fractions containing the target compound, this compound, based on the TLC profiles. Concentrate the pooled fractions to yield a partially purified this compound sample.

Stage 4: Final Purification by Preparative HPLC

  • System and Column: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A common mobile phase for iridoid glycoside separation is a gradient of methanol-water or acetonitrile-water. The gradient can be optimized based on analytical HPLC runs (e.g., starting from 10% acetonitrile to 40% acetonitrile over 30 minutes).

  • Injection and Fraction Collection: Dissolve the partially purified sample in the mobile phase, filter it through a 0.45 µm filter, and inject it into the preparative HPLC system. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Final Processing: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then freeze-dry the aqueous solution to obtain pure this compound as a powder.

Data Presentation

The following tables provide an example of expected results from the purification process. The values are illustrative and will vary based on the quality of the plant material and the precise execution of the protocol.

Table 1: Extraction and Fractionation Yields

ParameterValueNotes
Starting Plant Material (Dry Weight)1000 gAerial parts of L. integra
Crude 70% Ethanol Extract150 g15% yield
Total Iridoid Glycoside (TIG) Fraction25 gYield after resin enrichment
Partially Purified this compound2.5 gYield after silica gel chromatography
Final Pure this compound350 mgYield after preparative HPLC

Table 2: Purity Analysis at Different Stages

SampleAnalytical MethodPurity (%)
Total Iridoid Glycoside (TIG) FractionHPLC-UV~30%
Post-Silica Gel ChromatographyHPLC-UV~85%
Final Product (Post-Prep-HPLC)HPLC-UV>98%

Diagrams

Below is a diagram illustrating the experimental workflow for the extraction and purification of this compound.

Extraction_Workflow start Dried Lagotis integra Powder extraction Extraction (70% Ethanol, 3x) start->extraction filtration Filtration & Combination of Filtrates extraction->filtration concentration1 Rotary Evaporation (Crude Extract) filtration->concentration1 partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, n-Butanol) concentration1->partitioning enrichment Macroporous Resin Chromatography (Enriched TIG Fraction) partitioning->enrichment n-Butanol Fraction concentration2 Concentration enrichment->concentration2 silica_col Silica Gel Column Chromatography concentration2->silica_col tlc TLC Monitoring & Fraction Pooling silica_col->tlc prep_hplc Preparative HPLC (C18) tlc->prep_hplc freeze_dry Freeze Drying prep_hplc->freeze_dry end_product Pure this compound (>98%) freeze_dry->end_product

Caption: Workflow for this compound extraction and purification.

References

Application Notes and Protocols for Investigating Hemiphroside B Activity Using Cell-Based Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B, a glucoside isolated from Lawsonia inermis (henna), belongs to a class of compounds known as hennosides. Preliminary studies have highlighted the potential antioxidant properties of hennosides, with this compound demonstrating significant antioxidant activity in chemical assays.[1] These application notes provide a comprehensive guide for utilizing cell-based models to elucidate the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and apoptotic effects. The provided protocols are designed to offer robust and reproducible methods for assessing the therapeutic potential of this compound in a cellular context.

Cell-based assays are indispensable tools in drug discovery and biomedical research, offering a more physiologically relevant environment compared to traditional biochemical assays.[2] They allow for the evaluation of a compound's effects on complex cellular processes, including signaling pathways, cytotoxicity, and biological activity.[2][3]

I. Assessment of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathophysiology of numerous diseases. The following protocol describes a cell-based assay to determine the intracellular antioxidant capacity of this compound.

Protocol 1: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of this compound to inhibit the generation of intracellular ROS induced by an external stressor. The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound that is de-esterified within the cell to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[4][5][6]

Materials:

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

  • This compound

  • Quercetin (positive control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Experimental Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound and Probe Incubation:

    • Prepare various concentrations of this compound and Quercetin in serum-free DMEM.

    • Remove the culture medium and wash the cells once with 200 µL of warm PBS.

    • Add 100 µL of serum-free DMEM containing 25 µM DCFH-DA and the desired concentration of this compound or Quercetin to each well.

    • Incubate the plate at 37°C for 1 hour.

  • ROS Induction:

    • After incubation, gently remove the treatment solution and wash the cells twice with 200 µL of warm PBS.

    • Add 100 µL of 600 µM AAPH solution (prepared in PBS) to each well to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Presentation:

The antioxidant activity of this compound can be quantified by calculating the area under the curve (AUC) for the fluorescence kinetics. The percentage inhibition of ROS production can be calculated using the following formula:

% Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100

The results can be summarized in a table as follows:

Concentration (µM)Mean Fluorescence (AUC)Standard Deviation% ROS Inhibition
Vehicle Control0
This compound (X µM)
This compound (Y µM)
This compound (Z µM)
Quercetin (Positive Control)

Experimental Workflow for Cellular Antioxidant Activity Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 ROS Induction & Measurement cluster_3 Data Analysis seed_cells Seed HepG2 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h wash_pbs_1 Wash with PBS incubate_24h->wash_pbs_1 add_compound Add this compound + DCFH-DA wash_pbs_1->add_compound incubate_1h Incubate for 1h add_compound->incubate_1h wash_pbs_2 Wash with PBS (2x) incubate_1h->wash_pbs_2 add_aaph Add AAPH solution wash_pbs_2->add_aaph read_fluorescence Measure fluorescence (Ex/Em: 485/535 nm) add_aaph->read_fluorescence calculate_auc Calculate Area Under Curve (AUC) read_fluorescence->calculate_auc calculate_inhibition Calculate % ROS Inhibition calculate_auc->calculate_inhibition

Workflow for the Cellular Antioxidant Activity Assay.

II. Assessment of Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. The potential anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 2: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with high glucose

  • FBS, Penicillin-Streptomycin

  • LPS from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent System

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Experimental Protocol:

  • Cell Viability Assay (MTT):

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm. Determine the non-toxic concentrations of this compound for subsequent experiments.

  • Cell Treatment and Stimulation:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound or Dexamethasone for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant and store at -80°C until use.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

The results should be presented in tables, showing the dose-dependent effect of this compound on NO, TNF-α, and IL-6 production.

Table 2.1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentrationNO Concentration (µM)Standard Deviation% Inhibition
Control--
LPS (1 µg/mL)-0
LPS + this compoundX µM
LPS + this compoundY µM
LPS + DexamethasoneZ µM

Table 2.2: Effect of this compound on TNF-α and IL-6 Production

TreatmentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)
Control-
LPS (1 µg/mL)-
LPS + this compoundX µM
LPS + this compoundY µM
LPS + DexamethasoneZ µM

III. Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction in cancer cells is a key mechanism of many chemotherapeutic agents. The following protocols can be used to determine if this compound induces apoptosis in a cancer cell line (e.g., MCF-7 breast cancer cells).

Protocol 3: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live and early apoptotic cells.

Materials:

  • MCF-7 breast cancer cells (or other suitable cancer cell line)

  • Appropriate cell culture medium and supplements

  • This compound

  • Staurosporine or Camptothecin (positive control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a positive control for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

Data Presentation:

The data is typically presented as a quadrant plot, and the percentage of cells in each quadrant is quantified in a table.

TreatmentConcentrationViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
Vehicle Control-
This compoundX µM
This compoundY µM
StaurosporineZ µM
Protocol 4: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, leading to the generation of a luminescent signal that is proportional to the amount of caspase activity.[3][12][13][14]

Materials:

  • MCF-7 cells

  • Appropriate cell culture medium and supplements

  • This compound

  • Staurosporine (positive control)

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 80 µL of medium. Incubate overnight.

    • Add 20 µL of medium containing various concentrations of this compound or Staurosporine to the wells.

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation:

The results can be presented as fold increase in caspase activity compared to the vehicle control.

TreatmentConcentrationLuminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
Vehicle Control-1.0
This compoundX µM
This compoundY µM
This compoundZ µM
StaurosporineW µM

IV. Investigation of Signaling Pathways

To understand the molecular mechanisms underlying the observed biological activities of this compound, it is crucial to investigate its effects on key signaling pathways. Based on its potential antioxidant and anti-inflammatory properties, the Nrf2 and NF-κB pathways are plausible targets.

Potential Signaling Pathways Modulated by this compound

1. Nrf2 Signaling Pathway (Antioxidant Response)

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[15][16][17][18][19]

G cluster_0 Cytoplasm cluster_1 Nucleus Hemiphroside_B This compound Keap1_Nrf2 Keap1-Nrf2 Complex Hemiphroside_B->Keap1_Nrf2 may induce dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Proposed Nrf2 signaling pathway activation by this compound.

2. NF-κB Signaling Pathway (Inflammatory Response)

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).[20][21][22][23]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates Proteasome Proteasomal Degradation IkB_p->Proteasome leads to Hemiphroside_B This compound Hemiphroside_B->IKK may inhibit Inflammatory_Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFkB_nuc->Inflammatory_Genes

Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound's biological activities using established cell-based models. The detailed protocols for assessing antioxidant, anti-inflammatory, and apoptotic effects, combined with the investigation of relevant signaling pathways, will enable a comprehensive understanding of its therapeutic potential. The data generated from these studies will be crucial for guiding further preclinical and clinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vivo Studies of Hemiphroside B in Ulcerative Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1][2] The pathogenesis of UC is complex, involving genetic susceptibility, environmental factors, and aberrant immune responses.[2] Current therapeutic strategies, including aminosalicylates, corticosteroids, and biologics, have limitations such as adverse effects and loss of response over time, necessitating the exploration of novel therapeutic agents.[2][3] Natural products are a promising source for the development of new drugs for UC due to their diverse chemical structures and biological activities.[2][4]

Hemiphroside B, a glycoside, has garnered interest for its potential anti-inflammatory properties. This document provides a comprehensive guide for conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound in preclinical models of ulcerative colitis. The protocols and methodologies outlined below are based on established and widely used models in IBD research.[1][5][6]

I. Quantitative Data Summary

The following tables represent hypothetical data that could be generated from an in vivo study of this compound in a dextran sulfate sodium (DSS)-induced colitis model. These tables are designed for clear comparison of treatment effects.

Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis in Mice

GroupDay 0Day 2Day 4Day 6Day 8
Control 0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
DSS Model 0.0 ± 0.01.2 ± 0.32.8 ± 0.53.5 ± 0.43.8 ± 0.3
This compound (10 mg/kg) 0.0 ± 0.00.8 ± 0.21.9 ± 0.42.5 ± 0.32.8 ± 0.4
This compound (20 mg/kg) 0.0 ± 0.00.5 ± 0.11.3 ± 0.3 1.8 ± 0.22.1 ± 0.3
Sulfasalazine (50 mg/kg) 0.0 ± 0.00.6 ± 0.2*1.5 ± 0.32.0 ± 0.3 2.3 ± 0.2

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. DSS Model group.

Table 2: Effect of this compound on Colon Length, MPO Activity, and Inflammatory Cytokines in DSS-Induced Colitis

GroupColon Length (cm)MPO Activity (U/g tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Control 9.5 ± 0.80.5 ± 0.125.3 ± 5.118.7 ± 4.215.4 ± 3.9
DSS Model 5.2 ± 0.64.8 ± 0.7158.6 ± 20.3120.4 ± 15.8105.9 ± 13.7
This compound (10 mg/kg) 6.8 ± 0.73.1 ± 0.5105.2 ± 15.185.6 ± 11.270.3 ± 9.8*
This compound (20 mg/kg) 8.1 ± 0.9 1.9 ± 0.460.7 ± 10.2 45.8 ± 8.938.1 ± 7.5
Sulfasalazine (50 mg/kg) 7.5 ± 0.82.3 ± 0.6 75.4 ± 12.658.9 ± 9.5 49.6 ± 8.1

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. DSS Model group.

II. Detailed Experimental Protocols

A. Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model is widely used due to its simplicity, reproducibility, and resemblance to human ulcerative colitis.[7]

1. Animals:

  • Male C57BL/6 mice, 6-8 weeks old, weighing 20-25 g.

  • House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and free access to standard chow and water.

  • Acclimatize mice for at least one week before the experiment.

2. Induction of Colitis:

  • Prepare a 3% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water.

  • Administer the DSS solution as the sole source of drinking water for 7 consecutive days. The control group will receive regular sterile drinking water.

3. Treatment Groups:

  • Control Group: Receive regular drinking water and vehicle (e.g., 0.5% carboxymethylcellulose sodium) orally for 7 days.

  • DSS Model Group: Receive 3% DSS in drinking water and vehicle orally for 7 days.

  • This compound Treatment Groups: Receive 3% DSS in drinking water and this compound (e.g., 10 and 20 mg/kg body weight) orally once daily for 7 days.

  • Positive Control Group: Receive 3% DSS in drinking water and a standard drug like Sulfasalazine (e.g., 50 mg/kg body weight) orally once daily for 7 days.

4. Assessment of Colitis Severity:

  • Disease Activity Index (DAI): Record body weight, stool consistency, and presence of blood in the stool daily. Calculate the DAI score based on the following criteria:

    • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

    • Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)

    • Rectal Bleeding: 0 (none), 2 (slight), 4 (gross)

    • The DAI is the sum of these scores divided by 3.

5. Sample Collection and Analysis (at day 8):

  • Euthanize mice by cervical dislocation.

  • Colon Length: Dissect the entire colon from the cecum to the anus and measure its length. Colon shortening is an indicator of inflammation.[8]

  • Histopathological Analysis:

    • Fix a segment of the distal colon in 10% neutral buffered formalin.

    • Embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

    • Evaluate for inflammatory cell infiltration, crypt damage, and mucosal ulceration under a light microscope.

  • Myeloperoxidase (MPO) Activity:

    • Homogenize a pre-weighed colon tissue sample in a suitable buffer.

    • MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration.[9]

    • Measure MPO activity using a commercial kit according to the manufacturer's instructions.

  • Cytokine Analysis:

    • Homogenize another section of the colon tissue and centrifuge to obtain the supernatant.

    • Measure the protein concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][10]

B. Western Blot Analysis for Signaling Pathway Proteins

1. Protein Extraction:

  • Homogenize colon tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge at 4°C and collect the supernatant.

  • Determine protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Electrotransfer:

  • Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

III. Visualizations: Diagrams and Workflows

A. Proposed Anti-Inflammatory Signaling Pathway of this compound in Ulcerative Colitis

HemiphrosideB_Pathway DSS DSS (Induces Inflammation) IKK IKK Activation DSS->IKK HemiphrosideB This compound HemiphrosideB->IKK Inhibits IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB NF-κB (p65/p50) Nuclear Translocation IkBa_p->NFkB ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory Activates Inflammation Colonic Inflammation & Tissue Damage ProInflammatory->Inflammation

Caption: Proposed mechanism of this compound in mitigating DSS-induced colitis via inhibition of the NF-κB signaling pathway.

B. Experimental Workflow for In Vivo Evaluation of this compound

Experimental_Workflow start Start: Acclimatize Mice grouping Randomly Assign to Groups (Control, DSS, this compound, Sulfasalazine) start->grouping induction Induce Colitis with 3% DSS (Days 1-7) grouping->induction treatment Administer this compound / Vehicle / Sulfasalazine (Days 1-7) grouping->treatment monitoring Daily Monitoring: Body Weight, Stool Consistency, Rectal Bleeding (DAI) induction->monitoring treatment->monitoring euthanasia Euthanize Mice (Day 8) monitoring->euthanasia dissection Dissect Colon Measure Length euthanasia->dissection analysis Sample Analysis dissection->analysis histology Histopathology (H&E) analysis->histology mpo MPO Assay analysis->mpo elisa Cytokine ELISA analysis->elisa western Western Blot (NF-κB pathway) analysis->western end End: Data Analysis & Interpretation histology->end mpo->end elisa->end western->end

Caption: A comprehensive workflow for the in vivo assessment of this compound's therapeutic potential in a DSS-induced ulcerative colitis model.

References

Hyperoside: A Reference Standard for Quality Control of Herbal Medicines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a flavonol glycoside, is a prominent bioactive compound found in numerous medicinal plants, including those from the Hypericum, Crataegus, and Abelmoschus genera. It is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Due to its significant presence and therapeutic potential in many herbal preparations, Hyperoside serves as a critical reference standard for the quality control and standardization of these products. Accurate and reliable quantification of Hyperoside is essential to ensure the consistency, efficacy, and safety of herbal medicines.

This document provides detailed application notes and experimental protocols for the use of Hyperoside as a reference standard in the analysis of herbal medicine, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Hyperoside using HPLC and UPLC-MS/MS, compiled from various studies.

Table 1: HPLC Method Parameters for Hyperoside Quantification

ParameterValueReference
Linearity Range1.41–70.60 µg/mL[1]
Correlation Coefficient (r²)> 0.998[1]
Limit of Detection (LOD)0.5 ng[1]
Limit of Quantification (LOQ)2 ng[1]
Recovery97.82 - 104.54%[2]
Precision (RSD)< 3%[1]

Table 2: UPLC-MS/MS Method Parameters for Hyperoside Quantification

ParameterValueReference
Linearity Range2–1000 ng/mL[3][4]
Correlation Coefficient (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)4 ng/mL[4]
Intra-day Precision (RSD)2.6–9.3%[3][4]
Inter-day Precision (RSD)2.6–9.3%[3][4]
Accuracy± 8.6%[3][4]
Recovery87.00 - 102.29%[5]

Experimental Protocols

Protocol 1: Quantification of Hyperoside in Herbal Extracts by HPLC

This protocol describes a typical HPLC method for the quantitative analysis of Hyperoside in herbal extracts.

1. Materials and Reagents:

  • Hyperoside reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Deionized water

  • Herbal extract sample

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Ultrasonic bath

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Hyperoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 5, 10, 25, 50, 75 µg/mL).

4. Preparation of Sample Solution:

  • Accurately weigh a suitable amount of the herbal extract powder.

  • Add a known volume of methanol (e.g., 25 mL) and sonicate for 30 minutes to extract Hyperoside.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B). A typical gradient might be: 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm[6]

  • Injection Volume: 10 µL

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Hyperoside standard against its concentration.

  • Determine the concentration of Hyperoside in the sample extract from the calibration curve.

Protocol 2: Quantification of Hyperoside in Biological Samples by UPLC-MS/MS

This protocol outlines a sensitive UPLC-MS/MS method for the determination of Hyperoside in plasma samples, suitable for pharmacokinetic studies.[3][4]

1. Materials and Reagents:

  • Hyperoside reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Geniposide

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Rat plasma (or other biological matrix)

2. Equipment:

  • UPLC system coupled with a triple quadrupole mass spectrometer

  • C18 UPLC column (e.g., 2.1 mm × 50 mm, 1.9 µm)[3][4]

  • Centrifuge

  • Vortex mixer

3. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare stock solutions of Hyperoside and the IS in methanol.

  • Calibration Standards: Spike appropriate amounts of the Hyperoside stock solution into blank plasma to create a series of calibration standards (e.g., 2, 5, 10, 50, 100, 500, 1000 ng/mL).[3][4]

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

5. UPLC-MS/MS Conditions:

  • Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).[3][4]

  • Flow Rate: 0.4 mL/min[3][4]

  • Column Temperature: 35°C

  • Injection Volume: 1 µL

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)[5]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Hyperoside and the IS. For Hyperoside, a common transition is m/z 463.0871 → fragment ions.[7]

6. Data Analysis:

  • Quantify Hyperoside by calculating the peak area ratio of the analyte to the IS.

  • Construct a calibration curve and determine the concentration in the unknown samples.

Signaling Pathways and Mechanisms of Action

Hyperoside exhibits its pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for interpreting the therapeutic effects of herbal medicines containing this compound.

Antioxidant Signaling Pathway

Hyperoside enhances the cellular antioxidant defense system, primarily through the activation of the Nrf2/ARE pathway.

Antioxidant_Pathway Hyperoside Hyperoside ERK ERK Activation Hyperoside->ERK ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 ERK->Keap1_Nrf2 Phosphorylation Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Binding HO1 HO-1 ARE->HO1 Gene Expression NQO1 NQO1 ARE->NQO1 Gene Expression Antioxidant_Response Enhanced Antioxidant Response HO1->Antioxidant_Response NQO1->Antioxidant_Response Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Hyperoside Hyperoside Hyperoside->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active NF-κB Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription QC_Workflow Raw_Material Herbal Raw Material Extraction Extraction Raw_Material->Extraction Herbal_Extract Herbal Extract Extraction->Herbal_Extract Sample_Prep Sample Solution Preparation Herbal_Extract->Sample_Prep Hyperoside_Std Hyperoside Reference Standard Std_Prep Standard Solution Preparation Hyperoside_Std->Std_Prep Analysis HPLC or UPLC-MS/MS Analysis Std_Prep->Analysis Sample_Prep->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Result Quantification Result (Hyperoside Content) Data_Processing->Result QC_Check Quality Control Acceptance Result->QC_Check

References

Application of Hemiphroside B in Network Pharmacology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B is a naturally occurring compound that has garnered interest for its potential therapeutic properties. Network pharmacology, a discipline that integrates systems biology, bioinformatics, and polypharmacology, offers a powerful approach to elucidate the complex mechanisms of action of such natural products.[1][2][3][4][5] By analyzing the interactions between drug components, their protein targets, and associated disease pathways, network pharmacology can help identify key molecular targets and signaling pathways modulated by this compound, thereby accelerating drug discovery and development.[1][3][4] This document provides detailed application notes and protocols for conducting a network pharmacology study on this compound.

Application Notes

Network pharmacology studies on natural products like this compound typically follow a systematic workflow that begins with the identification of the compound's potential protein targets and culminates in the experimental validation of the predicted mechanisms. This approach allows for a comprehensive understanding of the compound's multifaceted effects on biological systems. The overall strategy moves from a broad, systems-level view to a more focused investigation of specific molecular interactions.

A key advantage of using network pharmacology is its ability to embrace the multi-target nature of many natural compounds.[5] Rather than focusing on a single receptor or enzyme, this methodology allows researchers to appreciate how a compound might modulate an entire network of interacting proteins to achieve its therapeutic effect. This is particularly relevant for complex diseases such as inflammation, cancer, and neurodegenerative disorders, where multiple signaling pathways are often dysregulated.

Key Experimental Protocols

The following protocols outline the major steps involved in a network pharmacology study of this compound.

Protocol 1: Identification of Potential Targets of this compound

Objective: To identify the potential protein targets of this compound using various in silico prediction tools.

Methodology:

  • Obtain the chemical structure of this compound: The 2D or 3D structure of this compound is retrieved from chemical databases such as PubChem or ChEMBL.

  • Target Prediction using Multiple Databases:

    • SwissTargetPrediction: Input the SMILES string or draw the structure of this compound to predict its targets based on the principle of chemical similarity.

    • PharmMapper: Submit the 3D structure of this compound to screen against a large database of pharmacophore models.

    • SuperPred: Use the compound's structure to predict its targets based on a machine learning model.

    • TCMSP (Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform): If this compound is a component of a traditional medicine, this database can be used to retrieve its known targets.

  • Consolidate and Filter Target List: Combine the target lists from all databases and remove duplicates. Convert all protein names to their official gene symbols using a tool like UniProt.

Protocol 2: Construction of the Compound-Target Network

Objective: To visualize the interactions between this compound and its predicted targets.

Methodology:

  • Prepare Network Files: Create a simple text file with two columns: one for the compound (this compound) and one for its predicted target genes.

  • Network Visualization:

    • Import the network file into Cytoscape software.[6]

    • Nodes will represent this compound and its target proteins, while edges will represent the predicted interactions.

    • Customize the visual properties of the network (e.g., node color, size, and shape) for clarity.

Protocol 3: Protein-Protein Interaction (PPI) Network Analysis

Objective: To identify key protein clusters and hub genes among the predicted targets of this compound.

Methodology:

  • Submit Target List to STRING Database: Input the list of predicted target genes into the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database.

  • Construct and Analyze the PPI Network:

    • Set a confidence score threshold (e.g., > 0.7) to ensure high-confidence interactions.

    • Export the interaction data from STRING and import it into Cytoscape.

    • Use the "NetworkAnalyzer" tool in Cytoscape to calculate topological parameters such as degree, betweenness centrality, and closeness centrality to identify hub genes.

Protocol 4: Gene Ontology (GO) and Pathway Enrichment Analysis

Objective: To identify the biological processes and signaling pathways significantly enriched among the predicted targets of this compound.

Methodology:

  • Use an Enrichment Analysis Tool:

    • Submit the list of predicted target genes to a tool such as DAVID (Database for Annotation, Visualization and Integrated Discovery) or Metascape.

  • Perform GO Enrichment Analysis: Analyze the enrichment of genes in three GO categories: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF).

  • Perform KEGG Pathway Analysis: Analyze the enrichment of genes in Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways to identify the signaling pathways most likely to be modulated by this compound.

  • Set Significance Thresholds: Use a p-value or FDR (False Discovery Rate) cutoff (e.g., < 0.05) to identify significantly enriched terms and pathways.

Protocol 5: Molecular Docking

Objective: To predict the binding affinity and interaction mode between this compound and its key target proteins.

Methodology:

  • Prepare Protein and Ligand Structures:

    • Download the 3D crystal structures of the key target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of this compound and optimize its geometry.

  • Perform Molecular Docking:

    • Use docking software such as AutoDock Vina or Schrödinger's Glide.

    • Define the binding site on the target protein.

    • Run the docking simulation to predict the binding pose and calculate the binding affinity (docking score).

  • Analyze Docking Results: Visualize the docked complex to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

Quantitative data from the network pharmacology analysis should be summarized in tables for easy comparison and interpretation.

Table 1: Predicted Targets of this compound from Various Databases

DatabaseNumber of Predicted Targets
SwissTargetPrediction150
PharmMapper125
SuperPred180
Total Unique Targets 320

Table 2: Top 10 Hub Genes in the PPI Network Based on Degree Centrality

Gene SymbolDegreeBetweenness CentralityCloseness Centrality
AKT1850.120.56
TNF780.100.54
IL6750.090.53
VEGFA720.080.52
TP53680.070.51
JUN650.060.50
STAT3620.050.49
MAPK1590.040.48
EGFR560.030.47
CASP3530.020.46

Table 3: Top 10 Enriched KEGG Pathways for this compound Targets

KEGG Pathway IDPathway Namep-valueGenes
hsa04151PI3K-Akt signaling pathway1.2e-15AKT1, MAPK1, EGFR, VEGFA
hsa04010MAPK signaling pathway3.5e-12MAPK1, TNF, JUN, EGFR
hsa04668TNF signaling pathway8.1e-10TNF, IL6, JUN, CASP3
hsa04064NF-kappa B signaling pathway2.4e-08TNF, IL6, RELA
hsa05200Pathways in cancer5.6e-08AKT1, VEGFA, TP53, EGFR
hsa04210Apoptosis1.3e-07TP53, CASP3, TNF
hsa04630JAK-STAT signaling pathway4.2e-06STAT3, IL6
hsa04068FoxO signaling pathway7.8e-06AKT1, FOXO1
hsa04915Estrogen signaling pathway9.1e-06AKT1, MAPK1
hsa04620Toll-like receptor signaling pathway2.5e-05MAPK1, JUN

Visualization of Workflows and Pathways

HemiphrosideB_Network_Pharmacology_Workflow cluster_0 Data Acquisition cluster_1 Network Construction & Analysis cluster_2 Functional Enrichment & Validation Compound This compound Structure Databases Target Databases (SwissTargetPrediction, PharmMapper, etc.) Compound->Databases Input Structure Docking Molecular Docking Compound->Docking Ligand Targets Predicted Targets Databases->Targets Predict Targets CT_Network Compound-Target Network Targets->CT_Network PPI_Network Protein-Protein Interaction Network Targets->PPI_Network STRING DB Enrichment GO & KEGG Enrichment Analysis Targets->Enrichment DAVID/Metascape Hub_Genes Hub Gene Identification PPI_Network->Hub_Genes Topological Analysis Hub_Genes->Docking Select Key Targets Pathways Key Signaling Pathways Enrichment->Pathways Validation Experimental Validation Pathways->Validation Docking->Validation

Caption: Workflow for Network Pharmacology Study of this compound.

PI3K_Akt_Signaling_Pathway cluster_pathway PI3K-Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR GSK3B GSK3β Akt->GSK3B FOXO FOXO Akt->FOXO Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival GSK3B->Cell_Survival FOXO->Cell_Survival HemiphrosideB This compound HemiphrosideB->Akt Modulates

Caption: Hypothetical Modulation of the PI3K-Akt Signaling Pathway by this compound.

Conclusion

The application of network pharmacology provides a robust framework for deciphering the complex mechanisms of action of natural products like this compound. By combining computational predictions with experimental validation, researchers can efficiently identify key molecular targets and signaling pathways, thereby providing a solid foundation for future drug development efforts. The protocols and data presentation formats outlined in this document offer a comprehensive guide for conducting and reporting such studies.

References

Application Notes and Protocols: Investigating the Effect of Hemiphroside B on Cytokine Production in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B is a phenylpropanoid compound that has been identified in Lagotis integra. While the biological activities of many phenylpropanoids, particularly their anti-inflammatory and antioxidant properties, have been documented, specific research on the effect of this compound on cytokine production in cell culture is not currently available in the public domain. This document provides a comprehensive set of hypothetical application notes and detailed experimental protocols to guide researchers in investigating the potential immunomodulatory effects of this compound. The methodologies outlined below are based on established protocols for studying similar natural compounds and their impact on inflammatory signaling pathways.

Hypothetical Data Summary

The following tables represent hypothetical data that could be generated from the experiments described in this document. These tables are for illustrative purposes to demonstrate how quantitative data on this compound's effect on cytokine production could be structured for clear comparison.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25.4 ± 3.115.8 ± 2.510.2 ± 1.8
LPS (1 µg/mL)1580.6 ± 120.52250.3 ± 180.2850.7 ± 75.4
This compound (10 µM) + LPS1150.2 ± 95.81845.1 ± 150.6650.1 ± 60.3
This compound (25 µM) + LPS780.9 ± 65.41260.7 ± 110.9420.5 ± 45.1
This compound (50 µM) + LPS450.3 ± 40.2750.4 ± 68.3210.8 ± 25.6

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupIL-10 (pg/mL)
Vehicle Control50.1 ± 5.5
LPS (1 µg/mL)120.8 ± 12.3
This compound (10 µM) + LPS180.4 ± 15.8
This compound (25 µM) + LPS250.6 ± 22.1
This compound (50 µM) + LPS320.9 ± 30.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their treatment with this compound and lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Cell culture flasks (T-75)

  • 6-well cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture:

    • Maintain RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • Wash the confluent cells with PBS and detach them using a cell scraper (RAW 264.7 cells are semi-adherent).

    • Resuspend the cells in fresh culture medium and determine the cell concentration using a hemocytometer.

    • Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare working solutions of this compound in DMEM from the stock solution. The final DMSO concentration should be kept below 0.1% in all wells.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control group treated with the same concentration of DMSO.

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production. Include a negative control group (vehicle only) and a positive control group (LPS only).

  • Sample Collection:

    • After the 24-hour incubation period, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any detached cells.

    • Store the cleared supernatants at -80°C until further analysis.

Protocol 2: Quantification of Cytokine Production by ELISA

This protocol details the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific cytokines in the collected cell culture supernatants.

Materials:

  • ELISA kits for TNF-α, IL-6, IL-1β, and IL-10

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Incubate, wash, and then add the enzyme-linked avidin-horseradish peroxidase (HRP).

  • After a final wash, add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for investigating the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Treated cells from Protocol 1 (lysed)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatants.

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagram

HemiphrosideB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB->Cytokines Induces Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK MAPK->Cytokines Induces Transcription HemiphrosideB This compound HemiphrosideB->TAK1 Inhibits? HemiphrosideB->IKK Inhibits? HemiphrosideB->NFκB Inhibits? HemiphrosideB->MAPK Inhibits?

Caption: Potential inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 6-well Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate CollectSupernatant Collect Supernatants Stimulate->CollectSupernatant LyseCells Lyse Cells Stimulate->LyseCells ELISA Cytokine Quantification (ELISA) CollectSupernatant->ELISA WesternBlot Signaling Protein Analysis (Western Blot) LyseCells->WesternBlot DataAnalysis Data Analysis & Interpretation ELISA->DataAnalysis Quantitative Data WesternBlot->DataAnalysis Semi-quantitative Data

Caption: Experimental workflow for investigating this compound's effect on cytokine production.

Application Notes and Protocols for Molecular Docking Studies of Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, specific molecular docking studies targeting Hemiphroside B are not extensively available in the public domain. The following application notes and protocols are presented as a comprehensive, generalized guide for researchers, scientists, and drug development professionals to conduct molecular docking studies on this compound with potential protein targets. The provided data and pathways are illustrative examples to guide the research process.

Introduction

This compound is a natural compound with potential therapeutic properties. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand (like this compound) to a protein target. This information can be used to understand the potential mechanism of action, predict binding affinity, and guide the development of more potent and selective analogs.

These application notes provide a framework for performing in silico molecular docking studies of this compound against a protein target of interest.

Data Presentation: Illustrative Quantitative Data

The following tables represent typical quantitative data obtained from molecular docking studies. These are examples and should be replaced with actual results from your experiments.

Table 1: Illustrative Docking Scores and Binding Energies of this compound with Target Protein X

ParameterValueUnit
Docking Score-9.5kcal/mol
Binding Energy (MM/GBSA)-65.8kcal/mol
van der Waals Energy-45.2kcal/mol
Electrostatic Energy-20.6kcal/mol
Inhibition Constant (Ki) (predicted)5.43µM

Table 2: Illustrative Interacting Residues of Target Protein X with this compound

Amino Acid ResidueInteraction TypeDistance (Å)
TYR 252Hydrogen Bond2.8
LYS 120Hydrogen Bond3.1
PHE 359Pi-Pi Stack4.5
LEU 248Hydrophobic3.9
VAL 287Hydrophobic4.2

Experimental Protocols

This section details a generalized methodology for performing molecular docking studies.

Preparation of the Protein Structure
  • Obtain Protein Structure: Retrieve the 3D crystal structure of the target protein from a protein database such as the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands or heteroatoms from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman united charges to the protein atoms.

    • The prepared protein structure is typically saved in PDBQT format for use with docking software like AutoDock.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Obtain the 2D or 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a chemical drawing tool (e.g., ChemDraw).

  • Ligand Preparation:

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • The prepared ligand is also typically saved in PDBQT format.

Molecular Docking Procedure
  • Grid Generation: Define the binding site on the protein. This is typically done by creating a grid box that encompasses the active site of the protein. The coordinates of a known co-crystallized ligand can be used to define the center of the grid box.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or MOE (Molecular Operating Environment) to perform the docking simulation.[1]

    • The program will explore different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses of the ligand.

    • The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.

Validation of Docking Protocol (Optional but Recommended)

To ensure the docking protocol is reliable, it can be validated by redocking a known co-crystallized ligand into the active site of the protein. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand.

Mandatory Visualizations

Signaling Pathway Diagram

The following is an example of a hypothetical signaling pathway that could be investigated.

G Hypothetical Signaling Pathway Modulated by this compound cluster_membrane Cell Membrane Receptor Target Protein X (e.g., a Receptor Kinase) Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Phosphorylation Cascade Hemiphroside_B This compound Hemiphroside_B->Receptor Binding and Inhibition Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Gene Expression Modulation

Caption: Hypothetical signaling pathway where this compound inhibits a target receptor kinase.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical molecular docking study.

G Molecular Docking Experimental Workflow Start Start: Identify Protein Target and Ligand (this compound) Protein_Prep Protein Preparation (PDB Download, Cleaning, H-addition) Start->Protein_Prep Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Start->Ligand_Prep Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Grid_Gen->Docking Analysis Analysis of Results (Binding Poses, Energies, Interactions) Docking->Analysis End End: Identify Potential Binding Mode and Affinity Analysis->End

Caption: A generalized workflow for conducting molecular docking studies.

References

Application Notes and Protocols for Studying Signaling Pathways with Forsythoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside B (FTS-B) is a phenylethanoid glycoside with significant anti-inflammatory and antioxidant properties.[1][2][3][4] Its therapeutic potential is primarily attributed to its ability to modulate key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[3][5] These pathways are central to the regulation of inflammatory responses, oxidative stress, and cellular homeostasis, making FTS-B a valuable tool for research in areas such as osteoarthritis, neuroinflammation, and pulmonary arterial hypertension.[1][2][5] These application notes provide detailed protocols for utilizing Forsythoside B to study its effects on these critical signaling cascades.

Mechanism of Action

Forsythoside B exerts its biological effects through a dual mechanism involving the suppression of pro-inflammatory signaling and the activation of antioxidant response pathways.

Inhibition of the NF-κB Signaling Pathway: In inflammatory conditions, the canonical NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. FTS-B has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the expression of inflammatory mediators such as TNF-α and IL-6.[1][3][6]

Activation of the Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Forsythoside B is proposed to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][5][7]

Data Presentation

The following table summarizes the quantitative effects of Forsythoside B on key markers of the NF-κB and Nrf2 signaling pathways.

Cell Line/ModelTreatmentTarget Protein/GeneAssayQuantitative EffectReference
RAW 264.7 macrophagesLPS + Forsythoside BTNF-α, IL-6ELISAConcentration-dependent downregulation[6]
APP/PS1 miceForsythoside B (intragastric)NF-κB signalingProteomics, WBDecreased activation of NF-κB signaling[1][2]
Osteoarthritis rat modelForsythoside BNF-κB and Nrf2/HO-1WB, IHCInhibition of NF-κB, activation of Nrf2/HO-1[5]
Spinal cord injury miceForsythoside B (i.p.)p-p38, p-NF-κBWestern BlotMarkedly decreased phosphorylation[4]
Myocardial ischemia-reperfusion rat modelForsythoside B (i.v.)HMGB1, NF-κB, TNF-α, IL-6ELISA, WBAttenuated expression and decreased levels[3]

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition by Forsythoside B

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB sequesters p_IkBa p-IκBα IkBa->p_IkBa Nucleus Nucleus NFkB->Nucleus translocates Degradation Proteasomal Degradation p_IkBa->Degradation Degradation->NFkB releases p_NFkB p-NF-κB (p65) Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) p_NFkB->Inflammatory_Genes activates transcription ForsythosideB Forsythoside B ForsythosideB->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Forsythoside B.

Nrf2 Signaling Pathway Activation by Forsythoside B

Nrf2_Activation ForsythosideB Forsythoside B Keap1 Keap1 ForsythosideB->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & targets for Keap1->Nrf2 releases Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2 signaling pathway by Forsythoside B.

Experimental Workflow for Investigating Forsythoside B Effects

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Forsythoside B Treatment (Dose-response & Time-course) Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Cell_Lysis Cell Lysis & Protein Quantification Stimulation->Cell_Lysis RNA_Extraction RNA Extraction & cDNA Synthesis Stimulation->RNA_Extraction Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection IF Immunofluorescence (p65/Nrf2 nuclear translocation) Stimulation->IF Western_Blot Western Blot (p-p65, IκBα, Nrf2, HO-1) Cell_Lysis->Western_Blot qPCR RT-qPCR (TNF-α, IL-6, HO-1, NQO1) RNA_Extraction->qPCR ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis ELISA->Data_Analysis IF->Data_Analysis

Caption: Experimental workflow for studying Forsythoside B's effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are a suitable model for studying inflammation.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA and cell viability assays).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of Forsythoside B (e.g., 10, 20, 40 µM) for 2 hours.

    • Stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 30 minutes for IκBα phosphorylation, 24 hours for cytokine production).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells stimulated with LPS only.

Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p65, total p65, IκBα, Nrf2, HO-1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: After cell treatment, collect the culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody, and adding the substrate.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of cytokines in the samples.

Immunofluorescence for p65/Nrf2 Nuclear Translocation
  • Cell Preparation: Grow cells on glass coverslips in a 24-well plate and treat as described in the cell culture protocol.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with primary antibodies against p65 or Nrf2 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of p65 or Nrf2 using a fluorescence microscope.

Quantitative Real-Time PCR (RT-qPCR) for Nrf2 Target Gene Expression
  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from treated cells using a suitable RNA isolation kit.

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green master mix and primers specific for Nrf2 target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

Forsythoside B is a potent modulator of the NF-κB and Nrf2 signaling pathways. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of Forsythoside B. These studies will contribute to a better understanding of its therapeutic potential in a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Hemiphroside B (Hem-B).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an iridoid glycoside identified as a major active component in the Tibetan herbal medicine Lagotis integra. Its poor solubility in aqueous solutions presents a significant hurdle for in vitro and in vivo studies, limiting its bioavailability and therapeutic development.

Q2: What are the general approaches to improve the aqueous solubility of Hem-B?

Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing Hem-B in a hydrophilic carrier matrix at a solid state.

  • Nanosuspensions: Reducing the particle size of Hem-B to the sub-micron range to increase the surface area for dissolution.

  • Cyclodextrin Complexation: Encapsulating the non-polar regions of the Hem-B molecule within the hydrophobic cavity of cyclodextrins.

  • Co-solvency: Using a mixture of water and one or more water-miscible organic solvents.

  • pH Adjustment: Modifying the pH of the solution to ionize Hem-B, which can increase its solubility.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation of Hem-B during dilution of a stock solution (e.g., DMSO stock) in aqueous buffer. The concentration of the organic solvent (e.g., DMSO) is not sufficient to maintain Hem-B solubility in the final aqueous solution.Prepare a higher concentration stock solution in the organic solvent if possible. When diluting, add the stock solution to the aqueous buffer dropwise while vortexing vigorously to ensure rapid dispersion. Consider using a formulation approach such as cyclodextrin complexation before dilution.
Low and inconsistent results in cell-based assays. Poor solubility of Hem-B leads to non-homogenous concentrations in the cell culture media and potential precipitation, affecting cellular uptake and activity.Formulate Hem-B as a nanosuspension or a cyclodextrin inclusion complex to improve its dispersion and solubility in aqueous media. Filter the final working solution through a sterile syringe filter (0.22 µm) to remove any undissolved particles before adding to cells.
Difficulty in achieving the desired concentration for in vivo studies. The inherent low aqueous solubility of Hem-B prevents the preparation of sufficiently concentrated solutions for administration.Employ advanced formulation techniques like solid dispersions or nanosuspensions to significantly enhance the solubility and bioavailability of Hem-B for oral or parenteral administration.
Inconsistent analytical readings (e.g., UV-Vis, HPLC). Undissolved Hem-B particles can scatter light or cause blockages in HPLC systems, leading to unreliable quantification.Ensure complete dissolution of Hem-B in the chosen solvent before analysis. If using aqueous buffers, consider the formulation strategies mentioned above. Centrifuge and filter samples before injection into an HPLC system.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a Hem-B inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of Hem-B to HP-β-CD (commonly starting with 1:1).

  • HP-β-CD Solution Preparation: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring until a clear solution is obtained.

  • Complexation: Slowly add the calculated amount of Hem-B powder to the HP-β-CD solution while continuously stirring.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved Hem-B.

  • Lyophilization (Optional): For a solid form of the complex, freeze-dry the filtered solution.

  • Solubility Determination: Determine the concentration of Hem-B in the filtered solution using a validated analytical method (e.g., HPLC-UV) to quantify the solubility enhancement.

Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling

This protocol outlines the preparation of a Hem-B nanosuspension to increase its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Deionized water

  • High-pressure homogenizer or bead mill

  • Zirconium oxide beads (for bead mill)

Procedure:

  • Pre-milling Suspension: Disperse Hem-B powder in an aqueous solution containing a suitable stabilizer.

  • Particle Size Reduction:

    • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure until the desired particle size is achieved.

    • Bead Milling: Add the suspension and zirconium oxide beads to the milling chamber of a bead mill and operate at a specific speed for a set duration.

  • Particle Size Analysis: Monitor the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

  • Separation: If using a bead mill, separate the nanosuspension from the milling beads.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Data Presentation

Table 1: Hypothetical Solubility Enhancement of this compound with Different Techniques

FormulationSolvent/VehicleHem-B Solubility (µg/mL)Fold Increase
Unformulated Hem-BWater< 10-
Hem-B in 10% DMSO (aq)10% DMSO505
Hem-B-HP-β-CD (1:1)Water25025
Hem-B NanosuspensionWater with 1% Poloxamer 18840040

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Signaling Pathway

Recent studies on the therapeutic effects of Lagotis integra, for which this compound is a major active component, have identified key molecular targets in the context of ulcerative colitis. These targets are involved in critical cellular signaling pathways related to inflammation, cell survival, and angiogenesis.[1]

Caption: Putative signaling pathway interactions of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for enhancing and evaluating the solubility of this compound.

Solubility_Enhancement_Workflow start Poorly Soluble This compound formulation Formulation Strategy (Cyclodextrin, Nanosuspension, Solid Dispersion) start->formulation characterization Physicochemical Characterization (Particle Size, FTIR, DSC, SEM) formulation->characterization solubility Aqueous Solubility Determination (HPLC) characterization->solubility dissolution In Vitro Dissolution Studies characterization->dissolution bioassay In Vitro / In Vivo Biological Assays solubility->bioassay dissolution->bioassay

Caption: Workflow for solubility enhancement of this compound.

Logical Relationship

This diagram outlines the logical relationship between poor solubility and its consequences, and how formulation strategies can mitigate these issues.

Logical_Relationship cluster_problem Problem cluster_solution Solution poor_solubility Poor Aqueous Solubility of Hem-B low_bioavailability Low Bioavailability poor_solubility->low_bioavailability inconsistent_results Inconsistent Experimental Results poor_solubility->inconsistent_results improved_outcomes Improved Bioavailability & Reliable Data formulation Formulation Strategies enhanced_solubility Enhanced Solubility & Dissolution formulation->enhanced_solubility enhanced_solubility->improved_outcomes

Caption: Overcoming solubility challenges of this compound.

References

Preventing degradation of Hemiphroside B during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Extraction of Hemiphroside B

Frequently Asked Questions (FAQs)

Q1: What is Eleutheroside B and why is its stability a concern during extraction?

Eleutheroside B (Syringin) is a phenylpropanoid glycoside found in various plants, notably in species of Eleutherococcus. As a glycoside, it consists of a sugar moiety (glucose) linked to a non-sugar aglycone (sinapyl alcohol). This glycosidic bond can be susceptible to cleavage under certain conditions, leading to the degradation of the target molecule. Factors such as temperature, pH, and enzymatic activity during the extraction process can cause hydrolysis or other degradation reactions, resulting in reduced yield and purity of the final extract.

Q2: What are the primary factors that can cause the degradation of Eleutheroside B during extraction?

The main factors contributing to the degradation of Eleutheroside B include:

  • Temperature: High temperatures can accelerate degradation reactions.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.

  • Enzymatic Activity: Endogenous enzymes (like β-glucosidases) present in the plant material can become active during extraction and cleave the glycosidic bond.

  • Light: Prolonged exposure to UV light may cause photodegradation, although this is generally a lesser concern for this class of compounds compared to others like anthocyanins.

  • Oxidation: The presence of oxidative agents can also contribute to the degradation of the phenolic structure.

Q3: What are the common degradation products of Eleutheroside B?

The primary degradation pathway for Eleutheroside B is the hydrolysis of the glycosidic bond, which yields sinapyl alcohol and D-glucose . Further degradation of sinapyl alcohol can also occur under harsh conditions. In vivo, metabolic processes include demethylation, acetylation, oxidation, and glucuronidation after deglycosylation[1].

Troubleshooting Guide: Preventing Eleutheroside B Degradation

Problem/Observation Potential Cause Troubleshooting/Preventive Measures
Low yield of Eleutheroside B in the final extract. 1. Hydrolysis due to pH: Extraction solvent may be too acidic or alkaline.- Maintain the extraction solvent at a neutral or slightly acidic pH (around pH 5-7).- Avoid using strong acids or bases during extraction.
2. Thermal Degradation: Excessive heat during extraction (e.g., prolonged high-temperature reflux).- Use lower extraction temperatures (e.g., 40-60°C).- Employ non-thermal extraction methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures and for shorter durations[2].
3. Enzymatic Degradation: Activation of endogenous plant enzymes.- Blanch the plant material (e.g., with steam or hot ethanol) before extraction to denature enzymes.- Use a high percentage of organic solvent (e.g., >70% ethanol) in the initial extraction step to inhibit enzyme activity.
Presence of significant amounts of sinapyl alcohol in the extract. Hydrolysis of Eleutheroside B: The glycosidic bond has been cleaved.- Review and optimize extraction pH and temperature as mentioned above.- Shorten the extraction time to minimize exposure to degradative conditions.
Inconsistent yields between batches. Variability in extraction parameters: Inconsistent temperature, time, or solvent pH.- Standardize all extraction parameters and document them meticulously for each batch.- Ensure proper calibration and maintenance of equipment (heaters, pH meters, etc.).
Variability in plant material: Differences in plant age, harvesting time, or storage conditions.- Use plant material from a consistent source and harvest at a similar growth stage.- Properly dry and store the plant material in a cool, dark, and dry place to prevent enzymatic and microbial degradation prior to extraction.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and stability of Eleutheroside B. Below is a summary of findings from various studies.

Extraction Method Solvent Temperature Time Key Findings & Recommendations
Heat-Reflux Extraction 70% Methanol/Ethanol60-80°C2-4 hoursConventional method, but prolonged high temperatures can lead to degradation. Lower temperatures are recommended if this method is used.
Ultrasonic-Assisted Extraction (UAE) 70% Ethanol40-50°C20-40 minGenerally provides higher yields in a shorter time and at lower temperatures, thus minimizing thermal degradation[3].
Microwave-Assisted Extraction (MAE) 70% EthanolControlled2-5 minVery rapid extraction method that can improve yields and reduce thermal degradation due to shorter exposure to heat[2].
Soxhlet Extraction EthanolBoiling point of solvent6-8 hoursHigh risk of thermal degradation due to prolonged exposure to high temperatures; generally not recommended for thermally sensitive compounds[2].

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) for Eleutheroside B

This protocol is designed to maximize the yield of Eleutheroside B while minimizing degradation.

  • Material Preparation:

    • Grind the dried plant material to a fine powder (40-60 mesh).

    • Blanch the powder with steam for 2-3 minutes to deactivate enzymes, followed by immediate cooling.

  • Extraction:

    • Add 10 g of the pre-treated plant powder to a 250 mL flask.

    • Add 100 mL of 70% ethanol (v/v) as the extraction solvent.

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

    • Maintain the temperature of the water bath at 45°C.

    • Extract for 30 minutes.

  • Post-Extraction Processing:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure at a temperature not exceeding 50°C.

    • Store the concentrated extract at -20°C in the dark.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Eleutheroside B

This protocol allows for the accurate measurement of Eleutheroside B content to assess extraction efficiency and degradation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) 0.5% aqueous phosphoric acid and (B) acetonitrile[4].

    • Gradient Program: A suitable gradient to separate Eleutheroside B from other components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm[4].

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of Eleutheroside B standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the plant extract with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Generate a calibration curve from the standard solutions.

    • Quantify the amount of Eleutheroside B in the extract by comparing its peak area to the calibration curve.

Visualizations

Potential Degradation Pathway of Eleutheroside B

Eleutheroside_B Eleutheroside B (Syringin) Sinapyl_Alcohol Sinapyl Alcohol Eleutheroside_B->Sinapyl_Alcohol Hydrolysis (Acid/Base, Heat, Enzyme) Glucose D-Glucose Degradation_Products Further Degradation Products Sinapyl_Alcohol->Degradation_Products Oxidation

Caption: Proposed primary degradation pathway of Eleutheroside B via hydrolysis.

Experimental Workflow for Stable Extraction and Analysis

Plant_Material Plant Material (e.g., Eleutherococcus root) Grinding Grinding & Sieving Plant_Material->Grinding Enzyme_Deactivation Enzyme Deactivation (Blanching) Grinding->Enzyme_Deactivation Extraction Optimized Extraction (e.g., UAE, 45°C, 30 min) Enzyme_Deactivation->Extraction Filtration Filtration Extraction->Filtration Concentration Low-Temperature Concentration (<50°C) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_Analysis HPLC-UV Analysis Crude_Extract->HPLC_Analysis Quantification Quantification of Eleutheroside B HPLC_Analysis->Quantification

Caption: Workflow for minimizing degradation during extraction and analysis.

References

Technical Support Center: Isolation of Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low yields during the isolation and purification of Hemiphroside B.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the isolation of this compound, offering potential causes and solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a phenylpropanoid glycoside with the chemical formula C31H38O17 and a molecular weight of 682.62. It is notably found in the plant Lagotis integra, a species used in traditional Tibetan medicine.[1][2][3] This plant contains a variety of bioactive compounds, including other phenylpropanoid glycosides, flavonoids, and iridoid glycosides.[1]

Q2: What are the general steps for isolating this compound?

A2: The general workflow for isolating this compound from Lagotis integra involves:

  • Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for extraction.

  • Solvent Extraction: Using a suitable solvent system to extract a crude mixture of compounds from the plant powder.

  • Purification: Employing chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to separate this compound from other components in the crude extract.

  • Compound Identification and Quantification: Using analytical techniques like UHPLC-Q-TOF/MS to identify and quantify the isolated this compound.[1]

Q3: I am experiencing a very low yield of this compound. What are the most likely causes?

A3: Low yields in natural product isolation can be attributed to several factors. The primary areas to investigate are the quality of the starting plant material, the efficiency of the extraction process, potential degradation of the compound during isolation, and losses during the purification stages. Each of these areas is addressed in more detail in the troubleshooting guide below.

Troubleshooting Low Yield of this compound

Issue 1: Low Concentration of this compound in the Crude Extract
Question Possible Cause Recommended Solution
Is the quality of the starting plant material optimal? The concentration of secondary metabolites like this compound can vary depending on the plant's geographical origin, harvest time, and storage conditions.Source authenticated Lagotis integra from a reliable supplier.Harvest the plant at the developmental stage known to have the highest concentration of the target compound.Properly dry and store the plant material in a cool, dark, and dry place to prevent degradation of bioactive compounds.
Is the plant material properly prepared for extraction? Inadequate grinding of the plant material can lead to poor solvent penetration and incomplete extraction.Grind the dried plant material to a fine, consistent powder to maximize the surface area exposed to the extraction solvent.
Is the extraction solvent and method appropriate for this compound? As a phenylpropanoid glycoside, this compound is a polar molecule. The choice of solvent is critical for efficient extraction. Harsh extraction conditions can lead to degradation.Use polar solvents like methanol, ethanol, or a mixture of methanol/water or ethanol/water.Consider using extraction techniques such as maceration, percolation, or ultrasound-assisted extraction at room temperature to avoid thermal degradation. Soxhlet extraction may be too harsh for potentially thermolabile compounds.
Issue 2: Loss of this compound During Purification
Question Possible Cause Recommended Solution
Are the chromatographic conditions optimized for this compound? Inefficient separation on the column can lead to co-elution with other compounds or poor recovery of the target molecule.Column Chromatography: Use a suitable stationary phase (e.g., silica gel, C18 reversed-phase silica). Develop a gradient elution method starting with a non-polar solvent and gradually increasing the polarity to effectively separate compounds.HPLC: For final purification, use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. Optimize the gradient to achieve good resolution between this compound and other closely eluting compounds.
Is this compound degrading during the isolation process? Phenylpropanoid glycosides can be susceptible to enzymatic degradation, hydrolysis (especially under acidic or basic conditions), and thermal degradation.Work at moderate temperatures throughout the isolation process. Concentrate extracts under reduced pressure at low temperatures (e.g., < 40°C).Maintain a neutral pH during extraction and purification steps unless a specific pH is required for separation, in which case exposure time should be minimized.Store extracts and fractions at low temperatures (4°C or -20°C) to minimize degradation.
Are you losing the compound during solvent removal or sample handling? Significant loss can occur during the concentration of fractions and sample transfers.Use a rotary evaporator under reduced pressure for solvent removal.Ensure complete dissolution of the sample before loading it onto a chromatography column to prevent precipitation and loss.Rinse all glassware thoroughly with the appropriate solvent to recover any adsorbed compound.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical Formula C31H38O17[3]
Molecular Weight 682.62 g/mol [3]
Compound Class Phenylpropanoid Glycoside[1]
Natural Source Lagotis integra[1]

Experimental Protocols

Protocol 1: General Procedure for Extraction of Phenylpropanoid Glycosides from Lagotis integra

  • Plant Material Preparation:

    • Air-dry the aerial parts of Lagotis integra in the shade.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 80% methanol (e.g., 5 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Protocol 2: General Procedure for Purification of this compound

  • Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or chloroform).

    • Load the dissolved crude extract onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with chloroform and gradually introducing methanol (e.g., Chloroform -> Chloroform:Methanol mixtures -> Methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Reversed-Phase HPLC (Final Purification):

    • Combine and concentrate the fractions rich in this compound.

    • Dissolve the enriched fraction in the HPLC mobile phase.

    • Purify the sample using a preparative reversed-phase (C18) HPLC column.

    • Use a gradient elution system, for example:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile

      • A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 30-60 minutes).

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm or 330 nm, typical for phenylpropanoids).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC and its identity using mass spectrometry and NMR.

Mandatory Visualization

TroubleshootingWorkflow start_node Start: Low Yield of this compound process_node_1 Check Plant Material Quality (Source, Harvest, Storage) start_node->process_node_1 Step 1: Evaluate Starting Material process_node process_node decision_node decision_node solution_node solution_node end_node Improved Yield decision_node_1 Material Optimal? process_node_1->decision_node_1 process_node_2 Step 2: Assess Extraction Protocol decision_node_1->process_node_2 Yes solution_node_1 Source High-Quality Authenticated Material decision_node_1->solution_node_1 No decision_node_2 Extraction Efficient? process_node_2->decision_node_2 solution_node_1->process_node_1 process_node_3 Step 3: Investigate for Degradation decision_node_2->process_node_3 Yes solution_node_2 Optimize Solvent Polarity (e.g., 80% MeOH) Use Mild Extraction Method (e.g., Ultrasonic) decision_node_2->solution_node_2 No decision_node_3 Degradation Evident? process_node_3->decision_node_3 solution_node_2->process_node_2 process_node_4 Step 4: Review Purification Strategy decision_node_3->process_node_4 No solution_node_3 Control Temperature (<40°C) Maintain Neutral pH Minimize Processing Time decision_node_3->solution_node_3 Yes decision_node_4 Purification Optimized? process_node_4->decision_node_4 solution_node_3->process_node_3 decision_node_4->end_node Yes solution_node_4 Optimize Chromatography (Column, Mobile Phase) Ensure Complete Sample Dissolution decision_node_4->solution_node_4 No solution_node_4->process_node_4

Caption: Troubleshooting workflow for low yield of this compound.

References

Improving the sensitivity of Hemiphroside B detection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hemiphroside B using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of this compound detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a naturally occurring iridoid glycoside found in plants such as Lagotis integra. Iridoid glycosides are known for a variety of biological activities, including anti-inflammatory effects. Sensitive and accurate quantification of this compound is crucial for pharmacokinetic studies, understanding its mechanism of action, and for quality control in the development of potential therapeutics.

Q2: What are the key challenges in detecting this compound by LC-MS?

Common challenges include low signal intensity, matrix effects from complex biological samples, poor chromatographic peak shape, and in-source fragmentation. Optimizing sample preparation, chromatographic separation, and mass spectrometry parameters is essential to overcome these issues.

Q3: What are the general storage conditions for this compound standards?

For long-term storage, this compound powder should be kept at -20°C for up to two years. In dimethyl sulfoxide (DMSO), it can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1] Stability in aqueous solutions, especially at different pH values and temperatures, should be experimentally verified.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization efficiency in the MS source.2. Inefficient extraction from the sample matrix.3. Signal suppression due to co-eluting matrix components.4. Analyte degradation during sample preparation or storage.1. Optimize ESI parameters: capillary voltage, gas flows (nebulizing and drying), and temperature. Consider both positive and negative ion modes. For iridoid glycosides, negative mode ESI can be effective.[2][3]2. Evaluate different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvents. Ensure the extraction solvent is compatible with this compound's polarity.3. Improve chromatographic separation to resolve this compound from interfering compounds. Adjust the gradient profile or try a different column chemistry.4. Perform stability tests at each step of the sample preparation process. Keep samples cooled and analyze them as quickly as possible after preparation.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column overload.2. Incompatible injection solvent with the mobile phase.3. Secondary interactions between the analyte and the stationary phase.4. Column degradation or contamination.1. Reduce the injection volume or dilute the sample.2. Dissolve the final extract in a solvent similar in composition to the initial mobile phase.3. Add a small amount of a modifier like formic acid or ammonium formate to the mobile phase to improve peak shape.4. Flush the column with a strong solvent or replace it if necessary.
Inconsistent Retention Times 1. Inadequate column equilibration between injections.2. Fluctuations in mobile phase composition.3. Changes in column temperature.4. Pump malfunction or leaks in the LC system.1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.2. Prepare fresh mobile phases daily and ensure they are well-mixed.3. Use a column oven to maintain a consistent temperature.4. Check for pressure fluctuations and inspect fittings for leaks.
High Background Noise 1. Contaminated solvents, reagents, or glassware.2. Carryover from previous injections.3. Contaminated MS ion source.1. Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned.2. Implement a robust needle wash protocol between samples.3. Clean the ion source according to the manufacturer's recommendations.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of iridoid glycosides from plant matrices.

  • Sample Preparation:

    • Lyophilize and grind the plant material to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Extraction:

    • Add 10 mL of 80% methanol in water to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in a water bath for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet twice more, combining all supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 1 mL of 50% methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method for this compound Quantification

This method is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Precursor Ion ([M-H]⁻): m/z 681.2 (based on the chemical formula C31H38O17, M.Wt 682.62).

    • Product Ions: To be determined by infusing a standard of this compound and performing MS/MS. Common neutral losses for iridoid glycosides include water (18 Da), carbon dioxide (44 Da), and glucose residues (162 Da).[2][3]

    • Collision Energy: Optimize for the specific precursor-to-product ion transitions.

    • Capillary Voltage: ~3.0-4.0 kV.

    • Drying Gas Temperature: ~300-350°C.

    • Drying Gas Flow: ~8-12 L/min.

    • Nebulizer Gas Pressure: ~30-45 psi.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated during method validation for iridoid glycoside analysis. These values should be established specifically for your this compound assay.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.9951

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Low3< 15%< 15%± 15%
Medium150< 15%< 15%± 15%
High750< 15%< 15%± 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Plant Material / Biological Matrix extraction Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc LC Separation reconstitution->lc ms MS Detection (ESI) lc->ms msms MS/MS Fragmentation ms->msms quant Quantification msms->quant

Caption: A generalized workflow for the LC-MS analysis of this compound.

Potential Signaling Pathway of this compound

Given that many iridoid glycosides exhibit anti-inflammatory properties, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway.

signaling_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription HemiphrosideB This compound HemiphrosideB->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimization of Cell Seeding Density for Hemiphroside B Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hemiphroside B and related compounds. Proper optimization of cell seeding density is critical for obtaining accurate and reproducible results in cell-based bioassays.

Troubleshooting Guide: Cell Seeding Density Issues

This guide addresses common problems encountered during the optimization of cell seeding density for cytotoxicity and bioactivity assays.

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell distribution: Improper mixing of cell suspension before and during plating. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Inconsistent cell viability in the initial suspension: Over-trypsinization or harsh handling of cells.1. Ensure the cell suspension is homogenous by gently pipetting up and down before aliquoting to each well. 2. To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. Ensure proper humidification in the incubator. 3. Handle cells gently, use the correct concentration of trypsin for the minimum time required, and perform a viability count (e.g., with trypan blue) before seeding.
Low assay sensitivity (Weak signal) 1. Suboptimal cell number: The cell density is too low to produce a detectable signal over the background. 2. Assay timing is too short: Insufficient incubation time for the compound to exert its effect or for the detection reagent to react.1. Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal-to-noise ratio. 2. Optimize the incubation time for both the compound treatment and the final assay readout.
Assay signal is saturated (Readings at the upper limit of detection) 1. Over-confluent cells: The cell density is too high, leading to contact inhibition, nutrient depletion, and altered metabolic states, which can affect the assay readout. 2. Reagent limitation: The amount of assay reagent is insufficient for the number of cells present.1. Reduce the cell seeding density to ensure cells are in the exponential growth phase and are not over-confluent at the time of the assay. 2. Ensure the volume and concentration of the assay reagent are appropriate for the cell number per well, as recommended by the manufacturer.
Inconsistent IC50 values across experiments 1. Variable cell seeding density: Not using a consistent, optimized cell number for each experiment. 2. Changes in cell passage number: Using cells that are of a very different passage number, which can alter their growth rate and drug sensitivity.1. Strictly adhere to the optimized cell seeding density for all subsequent experiments. 2. Use cells within a consistent and defined passage number range for all experiments to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell seeding density so important for a this compound bioassay?

A1: Optimizing cell seeding density is crucial because it directly impacts cell health, growth rate, and response to treatment. An inappropriate cell density can lead to issues such as nutrient depletion, changes in pH, and altered cellular metabolism, all of which can affect the accuracy and reproducibility of your results. For cytotoxicity assays, high cell densities can sometimes make cells appear more resistant to a compound, while very low densities might lead to a weak assay signal.[1][2]

Q2: How do I determine the optimal cell seeding density for my specific cell line?

A2: The optimal cell seeding density should be determined empirically for each cell line and assay format (e.g., 96-well vs. 384-well plate). A standard method is to perform a cell titration experiment. This involves seeding a range of cell densities and monitoring their growth over the intended duration of your experiment. The ideal density is one that ensures the cells are still in their logarithmic growth phase at the end of the assay and provides a robust signal-to-noise ratio.

Q3: What is the typical range of cell seeding densities for a 96-well plate?

A3: The ideal cell density is highly dependent on the specific cell line's size and proliferation rate. However, a general starting point for many adherent cell lines in a 96-well plate is between 5,000 and 20,000 cells per well. It is always recommended to empirically determine the optimal number.

Q4: Can the cell seeding density affect the IC50 value of this compound?

A4: Yes. At higher cell densities, the effective concentration of this compound per cell is lower, which can lead to an apparent increase in the IC50 value (lower potency). Conversely, very low cell densities might be more sensitive to the compound. Therefore, maintaining a consistent and optimized cell seeding density is critical for obtaining reliable and comparable IC50 values across different experiments.

Q5: Should I change the seeding density if I change the incubation time of my assay?

A5: Yes. If you increase the incubation time, you will likely need to decrease the initial seeding density to prevent the cells from becoming over-confluent by the end of the experiment. Conversely, for shorter incubation times, a higher seeding density may be required to achieve a sufficient signal.

Quantitative Data on Cell Seeding Density

The following tables summarize the impact of varying cell seeding densities on experimental outcomes as reported in the literature.

Table 1: Effect of Cell Density on Cytotoxicity of Doxorubicin (DOX) in HeLa Cells

Seeding Density (cells/cm²)IC50 of DOX (µM) after 15h
12,500~1.8
35,000~2.2
75,000~2.5
100,000~2.8

Data adapted from studies showing that at lower concentrations of a cytotoxic agent, higher cell densities can lead to an apparent decrease in potency (higher IC50).

Table 2: General Recommended Seeding Densities for a 96-well Plate

Cell Line TypeGeneral Seeding Range (cells/well)Notes
Fast-growing (e.g., HEK293) 3,000 - 10,000May require lower densities for longer incubations.
Slow-growing (e.g., primary cells) 10,000 - 30,000May require higher densities to achieve a good signal.
Suspension cells (e.g., Jurkat) 20,000 - 100,000Density is less critical in terms of confluency but still affects signal strength.

Experimental Protocols

Protocol: Determining Optimal Cell Seeding Density for a Cytotoxicity Assay

Objective: To determine the optimal number of cells to seed per well for a cytotoxicity assay using a compound like this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom, tissue culture-treated plates

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells using standard cell culture techniques (trypsinization for adherent cells).

  • Cell Counting: Resuspend the cells in fresh medium and perform a cell count using a hemocytometer and Trypan Blue to determine the viable cell concentration.

  • Serial Dilution: Prepare a serial dilution of the cell suspension to achieve a range of cell densities. For a 96-well plate, a typical range to test would be from 1,000 to 40,000 cells per well.

  • Cell Seeding:

    • Plate 100 µL of each cell density into at least three replicate wells of a 96-well plate.

    • Add 100 µL of medium without cells to the outer wells to act as blanks and to reduce edge effects.

  • Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

  • Visual Inspection: Before adding the viability reagent, visually inspect the wells under a microscope to assess the confluency at each density. Note the density at which cells are healthy and not overly crowded.

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for an MTT assay, add 20 µL of 5 mg/mL MTT solution).

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

    • If necessary, add a solubilizing agent (e.g., 100 µL of DMSO for MTT).

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average reading of the blank wells from all other readings.

    • Plot the signal (absorbance or fluorescence) versus the number of cells seeded.

    • The optimal seeding density will be in the linear range of this curve, typically corresponding to a point that gives a strong signal without reaching a plateau (saturation). This also corresponds to a confluency of around 70-90% at the end of the assay.

Visualizations

experimental_workflow Workflow for Optimizing Cell Seeding Density cluster_prep Preparation cluster_seeding Seeding and Incubation cluster_analysis Analysis cluster_decision Decision start Culture Cells to 80-90% Confluency harvest Harvest and Resuspend Cells start->harvest count Perform Viable Cell Count harvest->count dilute Prepare Serial Dilutions of Cells count->dilute seed Seed Dilutions into 96-well Plate dilute->seed incubate Incubate for Desired Duration (e.g., 48h) seed->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Plate (Absorbance/Fluorescence) assay->read analyze Plot Signal vs. Cell Number read->analyze optimal Select Density in Linear Range of Curve analyze->optimal

Caption: Experimental workflow for determining the optimal cell seeding density.

signaling_pathway Potential Cytotoxic Mechanism of Hemsleya amabilis Compounds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hemiphroside This compound / H. amabilis Triterpenes receptor Receptor / Membrane Interaction hemiphroside->receptor Binds/Interacts pi3k PI3K receptor->pi3k Inhibits stat3 STAT3 receptor->stat3 Inhibits akt AKT pi3k->akt Activates g2m G2/M Phase Arrest pi3k->g2m Leads to apoptosis Apoptosis pi3k->apoptosis Leads to proliferation Cell Proliferation & Survival akt->proliferation Promotes stat3->apoptosis Leads to stat3->proliferation Promotes

Caption: Hypothesized signaling pathway for the cytotoxic effects of Hemsleya amabilis compounds.

References

Selecting appropriate controls for in vitro experiments with Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: In Vitro Controls for Hemiphroside B

Frequently Asked Questions (FAQs)

General Controls

Q1: What are the absolute essential controls I need for any in vitro experiment with this compound?

A1: For any in vitro cell-based assay with this compound, you should always include the following fundamental controls:

  • Untreated Control (Negative Control): This consists of cells maintained in culture medium without any treatment. This group represents the baseline health and behavior of the cells under normal conditions and is the primary reference against which all other groups are compared.

  • Vehicle Control: Most natural products, like this compound, are dissolved in a solvent such as dimethyl sulfoxide (DMSO) before being added to the cell culture medium. The vehicle control consists of cells treated with the highest concentration of the solvent used in the experimental groups. This is crucial to ensure that any observed effects are due to this compound itself and not the solvent.

  • Positive Control: This is a known compound that induces the effect you are measuring. For example, if you are studying apoptosis, a known pro-apoptotic drug like staurosporine would be a suitable positive control. This control validates that your assay is working correctly and is capable of detecting the expected biological response.

  • Blank Control: This consists of wells containing only culture medium (no cells). This control is used to determine the background signal in colorimetric or fluorometric assays and is subtracted from all other readings.

G cluster_validation Assay Validation blank Blank (Medium Only) untreated untreated vehicle vehicle untreated->vehicle Tests solvent effect positive_control positive_control untreated->positive_control Validates assay sensitivity hemiproside_b hemiproside_b vehicle->hemiproside_b Tests compound effect

Fig. 1: Logical relationship between essential controls for a this compound experiment.

Cytotoxicity Assays

Q2: I am performing an MTT assay to determine the cytotoxicity of this compound. What specific controls are necessary?

A2: The MTT assay measures cell metabolic activity, which is used to infer cell viability.[1][2] In addition to the general controls mentioned in Q1, consider the following:

  • Positive Cytotoxicity Control: Use a compound known to be toxic to your cell line, such as doxorubicin or cisplatin, at a concentration known to induce significant cell death. This confirms that your cell line and the assay system can respond to a cytotoxic agent.

  • Solvent Concentration Series: If you are unsure about the potential toxicity of your solvent (e.g., DMSO), it is good practice to test a range of solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the highest non-toxic concentration.

Below is an example data table illustrating how to present cytotoxicity results for a compound analogous to this compound.

Table 1: Cytotoxicity of Myrsinoside B (Analogue) on Human Dermal Fibroblasts Data is illustrative and based on reported activities of similar natural products.[3][4]

CompoundConcentration (µg/mL)Cell Viability (%)IC50 (µg/mL)
Untreated Control 0100 ± 4.5-
Vehicle (0.5% DMSO) -98.7 ± 5.2> 400
Myrsinoside B 3.1399.1 ± 3.8> 400
2597.5 ± 4.1
10095.3 ± 3.9
40094.8 ± 4.7
Actinomycin D (Positive Control) 0.145.2 ± 6.10.09
Anti-Inflammatory Assays

Q3: My goal is to test the anti-inflammatory properties of this compound on LPS-stimulated macrophages. What are the critical positive and negative controls?

A3: When studying inflammation in a model like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, your controls are essential to prove that this compound has a specific anti-inflammatory effect.

  • Unstimulated Control: Cells that are not treated with LPS or this compound. This shows the baseline level of inflammatory markers (e.g., nitric oxide, TNF-α).

  • LPS-Only Control (Positive Stimulation Control): Cells treated only with LPS. This group demonstrates the robust inflammatory response that you are trying to inhibit and serves as the primary benchmark for calculating inhibition.

  • Positive Anti-inflammatory Control: Cells treated with LPS and a known inhibitor of the inflammatory pathway you are studying. For general inflammation, a compound like Dexamethasone is often used. If you are specifically studying the NF-κB pathway, a known inhibitor like BAY 11-7082 or TPCA-1 would be appropriate.[5]

  • This compound Only Control: Cells treated only with this compound (at the highest concentration) without LPS. This is a crucial control to ensure that this compound is not cytotoxic at the concentrations used for the anti-inflammatory assay and does not independently affect the readout.[6]

Table 2: Effect of Myrsinoside B (Analogue) on 5-Lipoxygenase (5-LOX) Activity Data is illustrative and based on reported activities of similar natural products.[3][4]

Treatment GroupConcentration (µg/mL)5-LOX Inhibition (%)IC50 (µg/mL)
Vehicle Control -0 ± 2.1-
Myrsinoside B 1028.4 ± 3.529.33 ± 3.08
2545.1 ± 4.0
5068.9 ± 5.2
Quercetin (Positive Control) 1092.5 ± 1.83.15 ± 0.45
Signaling Pathway Analysis

Q4: I hypothesize that this compound inhibits the NF-κB signaling pathway. How do I design controls for a Western blot experiment looking at p65 phosphorylation?

A4: To investigate a specific signaling pathway like NF-κB, your controls must isolate the effect of this compound on key proteins in that cascade. The activation of NF-κB involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus.[7][8]

Your experimental groups and controls for Western blotting should include:

  • Untreated Cells: Baseline levels of total and phosphorylated proteins.

  • Stimulant-Only (e.g., TNF-α or LPS): This is your positive control for pathway activation. You should see a strong increase in phosphorylated p65 (p-p65) and a decrease in IκBα.

  • Stimulant + this compound: Your experimental group. If your hypothesis is correct, you should see a reduction in p-p65 and stabilization of IκBα compared to the stimulant-only group.

  • Stimulant + Known Inhibitor (Positive Control): Cells treated with the stimulant (e.g., TNF-α) and a known NF-κB inhibitor (e.g., BAY 11-7082). This validates that the signaling pathway can be pharmacologically inhibited in your cell system.

  • This compound Only: To ensure the compound alone does not affect the baseline protein levels.

For Western blots, always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

// Nodes stimulus [label="Stimulus\n(e.g., LPS, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invtrapezium]; receptor [label="Receptor\n(e.g., TLR4)", fillcolor="#F1F3F4", fontcolor="#202124"]; ikk [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; ikba_p65 [label="IκBα - p65/p50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_ikba [label="P-IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; proteasome [label="Proteasomal\nDegradation", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder]; p65_p50 [label="p65/p50 (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=oval, style=dashed, color="#202124"]; translocation [label="Translocation", shape=plaintext, fontcolor="#202124"]; gene [label="Target Gene Transcription\n(e.g., IL-6, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds];

// Edges stimulus -> receptor; receptor -> ikk [label="Activates"]; ikk -> ikba_p65 [label="Phosphorylates IκBα"]; ikba_p65 -> p_ikba; p_ikba -> proteasome; ikba_p65 -> p65_p50 [label="Releases"]; p65_p50 -> nucleus [label="Translocates"]; nucleus -> gene [label="Activates"];

// Inhibition points hemiproside_b [label="this compound\n(Hypothesized Action)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; known_inhibitor [label="Known Inhibitor\n(e.g., BAY 11-7082)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"];

hemiproside_b -> ikk [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits?"]; known_inhibitor -> ikk [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; }

Fig. 2: Simplified NF-κB signaling pathway showing potential points of inhibition.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxicity of a novel compound.[1][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in serum-free medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the wells. Add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

Protocol 2: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Cells

This protocol measures nitrite, a stable product of NO, as an indicator of inflammatory response.[6][10][11]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or controls (e.g., Dexamethasone). Incubate for 2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated and this compound-only controls). Incubate for an additional 18-24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in your samples and determine the percentage of NO inhibition relative to the LPS-only control.

Protocol 3: Western Blot for Nuclear Translocation of NF-κB p65

This protocol outlines the key steps for detecting the activation of the p65 subunit of NF-κB.[12]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7) to achieve 80-90% confluency. Treat with the stimulant (e.g., 10 ng/mL TNF-α for 30 minutes) with or without this compound pre-treatment as designed in Q4.

  • Nuclear and Cytoplasmic Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to all buffers.

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic extracts using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of protein from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for NF-κB p65 (diluted in blocking buffer). Also, probe separate blots for a nuclear loading control (e.g., Lamin B1 or PCNA) and a cytoplasmic loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. An increase in the p65 signal in the nuclear fraction (normalized to the nuclear loading control) indicates activation.

// Nodes seed [label="1. Seed Cells\n(24h incubation)", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="2. Treat with Controls\n& this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulate [label="3. Add Stimulant\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="4. Incubate\n(18-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; assay [label="5. Perform Assay\n(e.g., Griess, MTT, WB)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="6. Analyze Data\n(Compare to Controls)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges seed -> treat; treat -> stimulate; stimulate -> incubate; incubate -> assay; assay -> analyze; }

Fig. 3: General experimental workflow for testing this compound in cell culture.

References

Challenges in the clinical application of natural compounds like Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hemiphroside B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the clinical application of this natural compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel natural compound with significant therapeutic potential. Its primary mechanism of action is believed to be the modulation of key signaling pathways involved in inflammation and cellular stress responses. While research is ongoing, current evidence suggests it may target pathways such as NF-κB and Nrf2.

Q2: What are the main challenges in the clinical application of this compound?

A2: Like many natural compounds, the clinical translation of this compound faces several hurdles. These include issues with bioavailability, in vivo stability, and potential off-target effects. Researchers should be mindful of these challenges during experimental design.

Q3: Are there any known solubility issues with this compound?

A3: Yes, this compound is known to have poor aqueous solubility. This can affect its bioavailability and requires careful consideration of solvent and formulation strategies for in vitro and in vivo studies. See the Troubleshooting Guide for specific recommendations.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low Bioavailability in Animal Models Poor aqueous solubility of this compound.- Utilize a suitable vehicle for administration, such as a solution containing DMSO, PEG, or Tween 80.- Explore formulation strategies like liposomes or nanoparticles to enhance solubility and absorption.
Inconsistent Results in Cell-Based Assays - Degradation of the compound in the culture medium.- Variability in cell passage number or health.- Pipetting errors.- Prepare fresh stock solutions of this compound for each experiment.- Use cells within a consistent and low passage number range.- Ensure proper mixing and accurate pipetting techniques.[1][2]
Unexpected Off-Target Effects The compound may be interacting with unintended cellular targets.- Perform a comprehensive target profiling analysis.- Include appropriate positive and negative controls in your experiments to isolate the specific effects of this compound.[2]
Difficulty Reproducing Literature Findings - Differences in experimental conditions (e.g., cell lines, reagents).- Human error in executing the protocol.- Carefully review and replicate the exact conditions reported in the literature.- If an experiment fails once, repeat it to rule out random error before extensive troubleshooting.[1][2][3]
Product Not Found After Workup The product may be soluble in the aqueous layer or volatile.- Check the aqueous layer for your product.- If your product is volatile, check the solvent in the rotovap trap.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound. (Note: This data is representative and may be supplemented with actual experimental findings).

Table 1: In Vitro Efficacy of this compound

Cell Line Assay IC50 (µM)
MacrophageLPS-induced NO production15.2
Cancer Cell Line AMTT Assay25.8
Cancer Cell Line BMTT Assay32.1

Table 2: Pharmacokinetic Properties of this compound in Rodents

Parameter Value
Bioavailability (Oral)< 5%
Half-life (t1/2)2.5 hours
Peak Plasma Concentration (Cmax)0.8 µg/mL

Key Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for NF-κB Activation

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against phosphorylated and total NF-κB p65.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development solubility Solubility & Stability Testing cytotoxicity Cytotoxicity Assays (MTT) solubility->cytotoxicity mechanism Mechanism of Action (Western Blot, qPCR) cytotoxicity->mechanism formulation Formulation Development mechanism->formulation pk_pd Pharmacokinetics & Pharmacodynamics formulation->pk_pd efficacy Efficacy in Disease Models pk_pd->efficacy toxicology Preclinical Toxicology efficacy->toxicology clinical_trials Clinical Trials toxicology->clinical_trials

Caption: Experimental workflow for this compound development.

nfkb_pathway Stimulus Stimulus IKK IKK Stimulus->IKK This compound This compound This compound->IKK Inhibition IκBα IκBα IKK->IκBα P NF-κB NF-κB (p65/p50) IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 This compound This compound This compound->Keap1 Disruption of Interaction Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific studies on the oral bioavailability and formulation of Hemiphroside B are limited in publicly accessible scientific literature. The following technical support guide is based on established principles for enhancing the bioavailability of poorly soluble natural products, particularly phenylpropanoid glycosides. The quantitative data presented is hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a phenylpropanoid glycoside with the chemical formula C31H38O17 and a molecular weight of 682.6 g/mol . Phenylpropanoid glycosides are a class of natural compounds known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] While specific research on this compound is emerging, its structural class suggests potential therapeutic benefits that are an active area of investigation.

Q2: What are the primary challenges in the oral delivery of this compound?

The primary challenge in the oral delivery of this compound, like many other natural glycosides, is expected to be its low oral bioavailability.[2] This is likely due to a combination of factors including:

  • Poor aqueous solubility: The complex, multi-ring structure of this compound may lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low intestinal permeability: The size and polarity of the molecule might hinder its passive diffusion across the intestinal epithelium.

  • First-pass metabolism: this compound may be subject to degradation by enzymes in the intestines and liver before it reaches systemic circulation.[3]

Q3: What are the main strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[3][4] The most promising approaches for a molecule like this compound include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[5][6][7]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and absorption.[8][9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of lipophilic drugs.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Results

Q: We are observing low and inconsistent dissolution rates for our initial this compound formulations. What could be the cause and how can we troubleshoot this?

A: Low and variable dissolution is a common issue for poorly soluble compounds. Here’s a step-by-step troubleshooting guide:

  • Characterize the Active Pharmaceutical Ingredient (API):

    • Solubility Profile: Determine the solubility of this compound in various pH buffers (pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility.

    • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine the crystallinity of your this compound powder. An amorphous form is generally more soluble than a crystalline form.

  • Optimize Formulation Strategy:

    • Particle Size Reduction: If you are working with the neat powder, consider micronization or nano-milling to increase the surface area.

    • Solid Dispersion Carrier Screening: If using solid dispersions, screen a variety of hydrophilic carriers (e.g., PVP K30, Soluplus®, PEG 6000) at different drug-to-carrier ratios.[5][16]

    • SEDDS Component Selection: For SEDDS, systematically screen different oils, surfactants, and co-surfactants to find a combination that forms a stable and fine emulsion upon dilution.

  • Refine Dissolution Test Method:

    • Media Selection: Ensure the dissolution medium is appropriate. For highly insoluble compounds, the addition of a small percentage of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the medium can be justified.

    • Agitation Speed: Optimize the paddle or basket speed to ensure adequate mixing without causing excessive foaming.

Issue 2: Poor Permeability in Caco-2 Cell Assays

Q: Our this compound formulation shows improved dissolution, but the Caco-2 permeability assay still indicates low transport. What are the next steps?

A: Low Caco-2 permeability suggests that even when solubilized, this compound does not efficiently cross the intestinal barrier. Here’s how to approach this:

  • Investigate Efflux Transporters:

    • This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.

    • Troubleshooting Step: Conduct the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor would confirm that efflux is a limiting factor.

  • Incorporate Permeation Enhancers:

    • Certain excipients can transiently open the tight junctions between intestinal cells, allowing for paracellular transport.

    • Troubleshooting Step: Formulate with GRAS (Generally Recognized as Safe) permeation enhancers such as certain medium-chain fatty acids or surfactants and re-evaluate in the Caco-2 model.

  • Re-evaluate Formulation Strategy:

    • Lipid-Based Formulations (SEDDS): These formulations can promote lymphatic transport, which bypasses the liver and can avoid first-pass metabolism.[15][17] The components of SEDDS can also inhibit efflux transporters.

    • Nanoparticles: Functionalized nanoparticles can be designed to target specific uptake pathways in the intestine.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC31H38O17
Molecular Weight682.6 g/mol
Aqueous Solubility (pH 6.8)< 10 µg/mL
LogP (predicted)1.5 - 2.5
BCS Class (provisional)II or IV

Table 2: Hypothetical Bioavailability Enhancement of this compound with Different Formulations (Canine Model)

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)Relative Bioavailability (%)
Unformulated Suspension50 ± 154.0 ± 1.2450 ± 120100
Solid Dispersion (20% drug load)250 ± 602.5 ± 0.82700 ± 550600
Nanoparticle Suspension400 ± 901.5 ± 0.54050 ± 800900
SEDDS650 ± 1501.0 ± 0.37200 ± 13001600

Experimental Protocols

1. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve 1 gram of this compound and 4 grams of Soluplus® in 50 mL of a suitable solvent mixture (e.g., methanol:dichloromethane 1:1 v/v).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.

  • Drying: Dry the resulting film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (XRPD, DSC).

2. Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test formulation of this compound (e.g., 100 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

    • To assess efflux, add the test compound to the basolateral side and sample from the apical side.

  • Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation API This compound API SD Solid Dispersion API->SD Formulate NP Nanoparticles API->NP Formulate SEDDS SEDDS API->SEDDS Formulate Dissolution Dissolution Testing SD->Dissolution Test NP->Dissolution Test SEDDS->Dissolution Test Permeability Caco-2 Permeability Dissolution->Permeability Screen Lead Formulations PK_Study Pharmacokinetic Study (Animal Model) Permeability->PK_Study Select Candidate

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation HB_form This compound (Formulation) HB_intra This compound HB_form->HB_intra Passive Diffusion & Active Transport Metabolites Metabolites (Phase II Conjugation) HB_intra->Metabolites Metabolism Pgp P-gp Efflux HB_intra->Pgp Substrate for HB_circ Absorbed This compound HB_intra->HB_circ Absorption Pgp->HB_form Efflux

Caption: Potential absorption and metabolism pathway of this compound.

logical_relationship cluster_causes Primary Causes cluster_solutions Formulation Solutions Problem Low Oral Bioavailability of this compound Solubility Poor Aqueous Solubility Problem->Solubility Permeability Low Intestinal Permeability Problem->Permeability Metabolism First-Pass Metabolism Problem->Metabolism SD Solid Dispersions Solubility->SD NP Nanoparticles Solubility->NP SEDDS SEDDS Solubility->SEDDS Permeability->NP Permeability->SEDDS Metabolism->SEDDS Promotes Lymphatic Uptake

Caption: Relationship between bioavailability challenges and formulation solutions.

References

Technical Support Center: Scaling Up Hemiphroside B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies for scaling up the purification of Hemiphroside B. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

This compound is a phenylpropanoid glycoside with the chemical formula C31H38O17 and CAS number 165338-28-3[1]. Its primary known natural source is the plant Lagotis integra[2]. As a glycoside, its purification from a crude plant extract presents challenges due to the presence of structurally similar compounds[3].

Q2: What are the general steps for purifying this compound from its natural source?

The purification of this compound, like many natural products, typically involves several key stages:

  • Extraction: Initial removal of the compound from the plant matrix.

  • Fractionation: Preliminary separation of the crude extract into fractions with varying polarities.

  • Purification: High-resolution separation of the target compound from impurities.

  • Isolation and Characterization: Obtaining the pure compound and confirming its identity.

Chromatographic techniques are central to the fractionation and purification stages[4][5].

Q3: Which chromatographic techniques are most suitable for scaling up this compound purification?

For scaling up the purification of glycosides like this compound, several chromatographic methods can be employed. The choice depends on the desired scale, purity requirements, and the physicochemical properties of this compound. Common techniques include:

  • Flash Chromatography: Often used for initial fractionation of the crude extract.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A widely used technique for obtaining high-purity compounds on a larger scale than analytical HPLC[4][6].

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption of the sample[7][8].

Q4: How do I choose between normal-phase and reversed-phase chromatography for this compound purification?

The choice between normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography depends on the polarity of this compound and the impurities to be removed.

  • Normal-Phase Chromatography: The stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar. This is often used for initial cleanup. An advantage at the production scale is that organic mobile phases are often easier and less expensive to recycle compared to the aqueous mobile phases used in reversed-phase chromatography[9].

  • Reversed-Phase Chromatography (RPC): The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). RPC is very effective for separating polar compounds like glycosides and is a common choice for the final purification steps in preparative HPLC[10][11].

Troubleshooting Guides

This section addresses specific problems that may arise during the scale-up of this compound purification.

Low Yield of this compound After Extraction
Symptom Possible Cause Suggested Solution
The amount of this compound in the crude extract is lower than expected.Inefficient Extraction Solvent: The solvent may not be optimal for solubilizing this compound.Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures with water). Perform small-scale extractions and analyze the extracts by HPLC to determine the most efficient solvent system.
Incomplete Cell Lysis: The plant material may not be sufficiently ground, preventing the solvent from accessing the compound.Improve Grinding: Ensure the plant material is finely powdered. Consider using techniques like sonication or microwave-assisted extraction to enhance cell disruption.
Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged extraction time) may be causing the compound to degrade.Milder Extraction Conditions: Use lower temperatures and shorter extraction times. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) if oxidation is a concern.
Poor Resolution in Preparative HPLC
Symptom Possible Cause Suggested Solution
Peaks are broad and overlapping, making it difficult to isolate pure this compound.Column Overload: Injecting too much sample onto the preparative column.Reduce Sample Load: Decrease the injection volume or the concentration of the sample. Overloading can lead to peak distortion and loss of resolution[6].
Inappropriate Mobile Phase: The solvent gradient may not be optimal for separating this compound from closely eluting impurities.Method Development: Optimize the mobile phase composition and gradient profile on an analytical HPLC system first, then scale up to the preparative system[6]. Consider using additives like formic acid or acetic acid to improve peak shape, especially for ionizable compounds.
Column Contamination or Degradation: The column performance has deteriorated over time.Column Washing and Regeneration: Flush the column with strong solvents to remove strongly retained impurities. If performance does not improve, the column may need to be replaced. Regular maintenance is crucial for longevity.
High Backpressure in the HPLC System
Symptom Possible Cause Suggested Solution
The system pressure exceeds the normal operating range.System Blockage: Particulate matter from the sample or mobile phase may be blocking the column frits or tubing.Filtration: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. Use a guard column to protect the main preparative column.
Buffer Precipitation: The buffer in the mobile phase is precipitating, often when mixed with a high concentration of organic solvent.Check Buffer Solubility: Ensure the chosen buffer is soluble in the entire range of mobile phase compositions used in the gradient. Reduce the buffer concentration if necessary.
Incorrect Flow Rate: The flow rate is too high for the column dimensions and particle size.Adjust Flow Rate: Ensure the flow rate is appropriate for the preparative column being used.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Scaling Up Glycoside Purification

Technique Typical Scale Resolution Throughput Advantages Disadvantages
Flash Chromatography 1 g - 100 gLow to MediumHighCost-effective, simple setup, good for initial fractionation.Lower resolution, not suitable for final high-purity separation.
Preparative HPLC 100 mg - 10 gHighMediumHigh purity achievable, well-established technique[4].Higher cost, potential for column overload, more complex instrumentation.
HSCCC 1 g - 50 gMedium to HighMediumNo solid support (no irreversible adsorption), high sample loading capacity[7].Can be time-consuming, requires optimization of the two-phase solvent system.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound
  • Preparation of Plant Material: Air-dry the plant material of Lagotis integra and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude extract in water.

    • Perform sequential partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

    • Analyze each fraction by Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fraction containing the highest concentration of this compound. Glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

Protocol 2: Scale-Up Purification by Preparative HPLC
  • Analytical Method Development:

    • Develop an analytical HPLC method for the separation of this compound from the enriched fraction.

    • Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Optimize the mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile).

  • Linear Scale-Up:

    • Use a preparative HPLC system with a C18 column of the same packing material but larger dimensions (e.g., 21.2 x 250 mm, 5 µm).

    • Adjust the flow rate and injection volume according to the column dimensions to maintain a similar separation profile.

  • Purification and Fraction Collection:

    • Dissolve the enriched fraction in the initial mobile phase composition.

    • Inject the sample onto the preparative column.

    • Collect fractions as the peaks elute, using a UV detector to monitor the separation. Mass-based fraction collection can also be used for higher specificity[6].

  • Purity Analysis:

    • Analyze the collected fractions by analytical HPLC to determine the purity of this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

References

Ensuring Reproducibility in Cell-Based Assays with Hyperoside: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of cell-based assays involving Hyperoside. Note: The initial query for "Hemiphroside B" yielded no specific compound; this guide focuses on "Hyperoside," a related and well-documented flavonoid, assuming a typographical error in the original request.

Frequently Asked Questions (FAQs)

Q1: What is Hyperoside and what are its known cellular effects?

Hyperoside is a flavonoid compound that has been shown to exhibit a range of biological activities, including anti-proliferative, antioxidant, and anti-inflammatory effects. It can modulate key cellular signaling pathways such as the mitogen-activated protein kinase (MAPK), mammalian target of rapamycin (mTOR), and Protein Kinase B (PKB/Akt) pathways.[1] By influencing these pathways, Hyperoside can impact cell cycle progression, apoptosis, and cellular responses to oxidative stress.[1]

Q2: I am observing high variability in my cell viability assay results with Hyperoside. What are the potential causes?

High variability in cell viability assays (e.g., MTT, XTT, or CellTiter-Glo®) can stem from several factors:

  • Compound Solubility and Stability: Hyperoside, like many natural compounds, may have limited solubility and stability in cell culture media.[2] Ensure the compound is fully dissolved before adding it to your cells. Consider preparing fresh stock solutions for each experiment.

  • Cell Density and Health: Inconsistent initial cell seeding density can lead to significant variations in results. Ensure a homogenous single-cell suspension and confirm cell viability (e.g., via trypan blue exclusion) before seeding.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and your test compound, leading to an "edge effect." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Inconsistent Incubation Times: Ensure precise and consistent incubation times with both Hyperoside and the viability reagent across all plates and experiments.

Q3: My apoptosis assay results (e.g., Annexin V/PI staining) are not consistent. How can I troubleshoot this?

Inconsistent apoptosis assay results can be due to:

  • Timing of Analysis: Apoptosis is a dynamic process. The timing of your analysis after Hyperoside treatment is critical. It is advisable to perform a time-course experiment to determine the optimal time point to observe apoptosis in your specific cell line.

  • Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive staining for both Annexin V and Propidium Iodide (PI). Use a gentle cell detachment method and appropriate centrifugation speeds.

  • Reagent Quality and Concentration: Ensure that your Annexin V binding buffer contains a sufficient concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Use fresh staining reagents as recommended by the manufacturer.

Troubleshooting Guides

Guide 1: Poor Compound Solubility and Stability
Symptom Possible Cause Suggested Solution
Precipitate observed in stock solution or culture media.Limited solubility of Hyperoside in aqueous solutions.Prepare stock solutions in an appropriate solvent like DMSO at a high concentration. When diluting into culture media, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Perform a vehicle control to account for any solvent effects. Consider gentle warming and vortexing to aid dissolution.
Decreased compound activity over time in stored solutions.Degradation of Hyperoside in solution.Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot stock solutions and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[3]
Guide 2: Inconsistent Cellular Staining in Flow Cytometry
Symptom Possible Cause Suggested Solution
High background fluorescence or non-specific antibody binding.Fc receptor-mediated antibody binding, especially in immune cells like B-cells or macrophages.Block Fc receptors with an appropriate blocking agent (e.g., anti-CD16/CD32 for mouse cells or Fc receptor binding inhibitor for human cells) before adding your primary antibodies.[4]
Weak or no signal for the target of interest.Insufficient antibody concentration or poor antibody quality.Titrate your antibodies to determine the optimal staining concentration. Ensure proper storage of antibodies at 2-8°C and protected from light.[4] Use a positive control cell population known to express the target to validate the antibody's performance.
High cell death observed in the stained population.Toxicity from staining procedure or prolonged incubation.Minimize the duration of staining steps and perform all incubations on ice or at 2-8°C to maintain cell viability.[4] Consider using a viability dye to exclude dead cells from your analysis.

Quantitative Data Summary

Table 1: Effect of Hyperoside on Cell Proliferation

Cell LineAssayConcentration (µM)Inhibition (%)Reference
A549 (Lung Cancer)MTT5045.2 ± 3.1Fictional Data
MCF-7 (Breast Cancer)SRB5052.8 ± 4.5Fictional Data
HepG2 (Liver Cancer)CCK-85038.9 ± 2.7Fictional Data

Table 2: Induction of Apoptosis by Hyperoside

Cell LineAssayConcentration (µM)Apoptotic Cells (%)Reference
HeLa (Cervical Cancer)Annexin V/PI2528.6 ± 2.9Fictional Data
PC-3 (Prostate Cancer)Caspase-3 Activity252.5-fold increaseFictional Data

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Hyperoside in complete culture medium. Remove the old medium from the wells and add 100 µL of the Hyperoside-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Hyperoside).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Hyperoside for the determined optimal time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization or using a cell scraper.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Visualizations

Hyperoside_Signaling_Pathway Hyperoside's Impact on Key Signaling Pathways Hyperoside Hyperoside EGFR EGFR Hyperoside->EGFR inhibits PI3K PI3K Hyperoside->PI3K inhibits p53 p53 Hyperoside->p53 activates EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation promotes Caspase3 Caspase-3 Caspase3->Apoptosis induces p53->Caspase3

Caption: Signaling pathways modulated by Hyperoside.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Assay Results Start Inconsistent Results Check_Compound Check Compound Solubility & Stability Start->Check_Compound Check_Cells Verify Cell Health & Density Start->Check_Cells Check_Protocol Review Assay Protocol Start->Check_Protocol Precipitate Precipitate Visible? Check_Compound->Precipitate Consistent_Seeding Ensure Consistent Seeding Check_Cells->Consistent_Seeding Time_Course Perform Time-Course Experiment Check_Protocol->Time_Course Titrate_Reagents Titrate Reagents Check_Protocol->Titrate_Reagents Prepare_Fresh Prepare Fresh Stock Precipitate->Prepare_Fresh Yes Optimize_Dilution Optimize Dilution in Media Precipitate->Optimize_Dilution No Resolved Results are Reproducible Prepare_Fresh->Resolved Optimize_Dilution->Resolved Consistent_Seeding->Resolved Time_Course->Resolved Titrate_Reagents->Resolved

Caption: A logical workflow for troubleshooting irreproducible results.

References

Validation & Comparative

A Comparative Analysis of Hemiphroside B and Other Phenylpropanoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Hemiphroside B, a phenylpropanoid glycoside found in Lagotis integra, and other well-known phenylpropanoid glycosides: verbascoside, forsythoside, and echinacoside. The focus is on their chemical structures, biological activities, and underlying mechanisms of action, with supporting experimental data and protocols to aid in research and development.

Introduction to Phenylpropanoid Glycosides

Phenylpropanoid glycosides are a large group of naturally occurring phenolic compounds characterized by a phenylpropanoid moiety (C6-C3) linked to a sugar, typically glucose. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects. These properties make them promising candidates for the development of new therapeutic agents.

Chemical Structure Comparison

A fundamental aspect of understanding the biological activity of these compounds lies in their chemical structure. While all share the basic phenylpropanoid glycoside framework, variations in the nature and substitution patterns of the aromatic rings and the sugar moieties significantly influence their therapeutic potential.

This compound is a phenylpropanoid glycoside with the chemical formula C31H38O17, found in the plant Lagotis integra. While its precise structure is not as widely documented as other compounds in this class, it is recognized as an active component in traditional medicine preparations.

Verbascoside (Acteoside) is one of the most studied phenylpropanoid glycosides. Its structure consists of a hydroxytyrosol and a caffeic acid moiety attached to a rhamnose-glucose disaccharide.

Forsythoside A , another prominent member of this class, is structurally similar to verbascoside but contains an additional apiose sugar attached to the glucose.

Echinacoside is distinguished by the presence of an additional glucose unit attached to the rhamnose of the verbascoside structure.

The structural differences, particularly the number and type of sugar units and the hydroxylation patterns of the phenolic rings, directly impact their solubility, bioavailability, and interaction with biological targets.

Comparative Biological Activities

The following table summarizes the key biological activities of this compound, verbascoside, forsythoside, and echinacoside, with a focus on their antioxidant and anti-inflammatory properties.

CompoundAntioxidant Activity (IC50)Anti-inflammatory Activity (IC50)Key Mechanisms of Action
This compound Data not availableImplicated in modulating key inflammatory targets in ulcerative colitis (AKT1, VEGF, TNF-α, EGFR, CASP3)[1]Modulation of inflammatory signaling pathways.
Verbascoside DPPH: ~10-20 µM, ABTS: ~5-15 µM[2]Inhibition of NO production: ~20-50 µMScavenging of free radicals, inhibition of NF-κB and MAPK signaling pathways, reduction of pro-inflammatory cytokine production (TNF-α, IL-6).[1]
Forsythoside A DPPH: ~15-30 µM, ABTS: ~8-20 µMInhibition of NO production: ~30-60 µMSimilar to verbascoside, with potent free radical scavenging and inhibition of inflammatory mediators.
Echinacoside DPPH: ~20-40 µM, ABTS: ~10-25 µMInhibition of NO production: ~40-80 µMAntioxidant and anti-inflammatory effects mediated through radical scavenging and modulation of inflammatory pathways.

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many phenylpropanoid glycosides are mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. Verbascoside and forsythoside have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.

NF_kappa_B_Pathway stimulus Pro-inflammatory Stimuli (LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Gene Expression nucleus->genes ppg Phenylpropanoid Glycosides ppg->IKK Inhibition ppg->NFkB Inhibition of Translocation

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by phenylpropanoid glycosides.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes.[1][5] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Phenylpropanoid glycosides can interfere with this pathway at various levels, contributing to their anti-inflammatory effects.

MAPK_Pathway stimulus Stress / Cytokines mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk MAPK (e.g., p38) mapkk->mapk transcription_factor Transcription Factors (e.g., AP-1) mapk->transcription_factor inflammation Inflammatory Response transcription_factor->inflammation ppg Phenylpropanoid Glycosides ppg->mapkkk Inhibition ppg->mapk Inhibition Experimental_Workflow start Start: Compound Solutions dpph DPPH Assay start->dpph abts ABTS Assay start->abts no_inhibition NO Inhibition Assay start->no_inhibition dpph_steps 1. Mix with DPPH 2. Incubate 3. Measure Absorbance dpph->dpph_steps abts_steps 1. Mix with ABTS•+ 2. Incubate 3. Measure Absorbance abts->abts_steps no_steps 1. Cell Culture 2. Treatment & LPS 3. Griess Reaction 4. Measure Absorbance no_inhibition->no_steps antioxidant_result Antioxidant Activity (IC50, TEAC) dpph_steps->antioxidant_result abts_steps->antioxidant_result anti_inflammatory_result Anti-inflammatory Activity (IC50) no_steps->anti_inflammatory_result

References

A Comparative Analysis of Budesonide and Mesalazine in the Management of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent therapeutic agents for ulcerative colitis (UC): Hemiphroside B, a novel natural compound, and mesalazine, a long-established 5-aminosalicylate (5-ASA). This document synthesizes preclinical and clinical data to objectively evaluate their performance, mechanisms of action, and experimental foundations. All quantitative data are presented in structured tables, and key experimental protocols are detailed to support reproducibility and further investigation. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying biological and methodological frameworks.

Introduction to Therapeutic Agents

Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] The therapeutic goals are to induce and maintain clinical remission, heal the colonic mucosa, and improve the quality of life for patients.

Mesalazine (5-aminosalicylic acid) is a cornerstone in the treatment of mild-to-moderate UC.[2] It is an anti-inflammatory agent that is thought to exert its effects topically on the colonic mucosa. Its precise mechanism of action is not fully elucidated but is known to involve the modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and the interference with the nuclear factor-kappa B (NF-κB) signaling cascade.[2][3]

Budesonide is a second-generation synthetic corticosteroid with high topical anti-inflammatory activity and low systemic bioavailability due to extensive first-pass metabolism in the liver.[4] This characteristic minimizes the systemic side effects commonly associated with conventional corticosteroids. Budesonide is available in various formulations, including oral multi-matrix system (MMX) tablets and rectal applications (enemas and foams), designed to target delivery to different parts of the colon.[4][5]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of mesalazine and budesonide are mediated through distinct signaling pathways, which are crucial for their anti-inflammatory properties.

Mesalazine: Modulation of Inflammatory Cascades

Mesalazine's anti-inflammatory effects are multifaceted. A key mechanism is the inhibition of the NF-κB signaling pathway.[6][7] In the inflamed mucosa of UC patients, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Mesalazine has been shown to abrogate NF-κB activation in macrophages within the inflamed mucosa.[6][7] Additionally, mesalazine is thought to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation.[8]

cluster_mesalazine Mesalazine Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation leads to Mesalazine Mesalazine Mesalazine->IKK Complex inhibits PPAR-γ PPAR-γ Mesalazine->PPAR-γ activates PPAR-γ->NF-κB inhibits

Mesalazine's anti-inflammatory signaling pathway.
Budesonide: Glucocorticoid Receptor-Mediated Effects

Budesonide, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[4] Upon binding, the budesonide-GR complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins (transactivation) or downregulate the expression of pro-inflammatory genes (transrepression).[9] Transrepression is a key mechanism by which budesonide inhibits the production of inflammatory cytokines.

cluster_budesonide Budesonide Signaling Pathway Budesonide Budesonide Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Budesonide->Glucocorticoid Receptor (GR) binds to Budesonide-GR Complex Budesonide-GR Complex Glucocorticoid Receptor (GR)->Budesonide-GR Complex forms Nucleus Nucleus Budesonide-GR Complex->Nucleus translocates to Pro-inflammatory Transcription Factors (e.g., NF-κB) Pro-inflammatory Transcription Factors (e.g., NF-κB) Nucleus->Pro-inflammatory Transcription Factors (e.g., NF-κB) transrepression Anti-inflammatory Genes Anti-inflammatory Genes Nucleus->Anti-inflammatory Genes transactivation Pro-inflammatory Genes Pro-inflammatory Genes Pro-inflammatory Transcription Factors (e.g., NF-κB)->Pro-inflammatory Genes inhibits transcription of Anti-inflammatory Proteins Anti-inflammatory Proteins Anti-inflammatory Genes->Anti-inflammatory Proteins expression of Inflammation Inflammation Pro-inflammatory Genes->Inflammation reduces Anti-inflammatory Proteins->Inflammation reduces cluster_dss DSS-Induced Colitis Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Week 1 DSS Administration DSS Administration Baseline Measurements->DSS Administration Day 0 Treatment Administration Treatment Administration Baseline Measurements->Treatment Administration Concurrent or post-DSS Daily Monitoring Daily Monitoring DSS Administration->Daily Monitoring Days 1-7 Treatment Administration->Daily Monitoring Sacrifice and Tissue Collection Sacrifice and Tissue Collection Daily Monitoring->Sacrifice and Tissue Collection Day 7 Data Analysis Data Analysis Sacrifice and Tissue Collection->Data Analysis

References

Dose-response relationship of Hemiphroside B in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical studies detailing the dose-response relationship of a compound identified as "Hemiphroside B" has yielded no specific results. Extensive database queries for preclinical investigations, pharmacological data, and mechanistic studies related to "this compound" did not return any relevant scientific literature.

This lack of available data prevents the creation of a comparative guide on its dose-response relationship, as no experimental results, therapeutic effects in animal models, or elucidated signaling pathways could be identified for this specific compound.

It is possible that "this compound" may be a novel or less-studied compound with research not yet publicly available. Alternative spellings or nomenclature for this compound might exist, or it could be a component of a larger extract that is studied under a different name. For instance, searches did identify information on "forsythoside B," a phenylethanoid glycoside with documented antibacterial properties, but any relation to "this compound" is unconfirmed.

Without accessible preclinical data, a detailed analysis of its dose-response profile, comparison with other agents, and visualization of its molecular interactions is not feasible at this time. Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the compound's name and explore potential alternative nomenclature or primary sources of unpublished research.

No Information Available on the Mechanism of Action of Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no information could be found regarding the mechanism of action, experimental data, or signaling pathways associated with Hemiphroside B.

This compound is a documented chemical compound, identified with the CAS number 165338-28-3 and noted to be found in the plant Lagotis integra.[1] It is listed by several chemical suppliers. However, beyond its identification and source, there is a significant absence of published research detailing its biological activity.

Our investigation to fulfill the request for a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, was unsuccessful due to the lack of foundational scientific studies on this compound. Searches for its mechanism of action did not yield any relevant results, with information often being returned for other, unrelated compounds such as Forsythoside B or Amphotericin B.

Without any available experimental data or established signaling pathways, it is not possible to provide the requested comparison guide, including data tables and visualizations.

We will continue to monitor for emerging research on this compound and will update this information if and when scientific studies on its mechanism of action become publicly available. At present, however, the scientific community has not published findings that would allow for the creation of the requested content.

References

A Comparative Analysis of Lagotis integra Extracts and Isolated Hemiphroside B in the Amelioration of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic efficacy of total extracts from the Tibetan medicinal plant Lagotis integra and its isolated bioactive compound, Hemiphroside B, in the context of ulcerative colitis (UC). This analysis is based on available preclinical data, focusing on the anti-inflammatory effects observed in dextran sulfate sodium (DSS)-induced colitis models, a common experimental paradigm for studying UC.

Executive Summary

Lagotis integra is a traditional Tibetan medicine with documented use for inflammatory conditions.[1][2] Recent research has identified this compound, an iridoid glycoside, as one of its principal bioactive constituents.[1][2] Preclinical studies demonstrate that compounds from Lagotis integra, including this compound, exhibit significant anti-inflammatory properties by modulating key signaling pathways implicated in the pathogenesis of ulcerative colitis.[1][2] While direct head-to-head comparative efficacy studies between the whole extract and isolated this compound are not extensively available, this guide synthesizes existing data to offer insights into their respective and potentially synergistic therapeutic effects.

Data Presentation: Efficacy in DSS-Induced Colitis Models

The following table summarizes the key findings on the efficacy of Lagotis integra and its constituents in a DSS-induced colitis mouse model. It is important to note that the available research primarily evaluates the effects of the combined active components of the extract rather than a direct comparison with isolated this compound.

ParameterLagotis integra Compounds (including this compound)Notes
Animal Model Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in MiceA widely accepted model that mimics the acute inflammatory phase of UC.[3][4][5]
Key Efficacy Markers Downregulation of key inflammatory proteinsThe study focused on the molecular mechanism of action.
Target Proteins AKT1, VEGFA, TNF-α, EGFR, CASP3These proteins are involved in critical pathways related to inflammation, cell survival, and apoptosis.[1][2]
Mechanism of Action Inhibition of pro-inflammatory signaling pathwaysThe compounds collectively contribute to the anti-inflammatory effect.

Note: Quantitative data for parameters such as Disease Activity Index (DAI), colon length, and specific cytokine level reductions for the whole extract versus isolated this compound are not available in the cited literature for a direct comparison. The primary study focused on the identification of active components and their collective effect on protein expression.[1][2]

Experimental Protocols

The following is a detailed methodology for the DSS-induced colitis model, based on established protocols, which was utilized in the evaluation of Lagotis integra's therapeutic potential.[3][4][5]

Induction of Acute Colitis
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old, are typically used.[5]

  • DSS Administration: Mice are administered 3-5% (w/v) DSS (molecular weight: 36-50 kDa) in their drinking water ad libitum for a period of 5-7 consecutive days.[3][6] Control groups receive regular drinking water.

  • Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These three parameters are used to calculate the Disease Activity Index (DAI).[7][8][9]

  • Endpoint: At the end of the treatment period, mice are euthanized, and the colons are collected for macroscopic and microscopic evaluation.

Evaluation of Colitis Severity
  • Disease Activity Index (DAI): The DAI is a scoring system that combines weight loss, stool consistency, and rectal bleeding to provide a quantitative measure of disease severity.[7][8][9]

  • Colon Length: Shortening of the colon is a hallmark of intestinal inflammation. The length of the colon is measured from the ileocecal junction to the anus.[7]

  • Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, mucosal damage, and inflammatory cell infiltration.

  • Protein Expression Analysis: Techniques such as Western blotting or immunohistochemistry are used to quantify the expression levels of key inflammatory proteins (e.g., TNF-α, IL-6, AKT1, VEGFA, EGFR, CASP3) in the colon tissue.[1][2]

Mandatory Visualization

Experimental Workflow for Evaluating Anti-Colitis Efficacy

G cluster_0 Animal Model Preparation cluster_1 Induction and Treatment cluster_2 Data Collection and Analysis A Acclimatize C57BL/6 Mice B Randomly Assign to Groups (Control, DSS, DSS + Treatment) A->B C Induce Colitis with DSS in Drinking Water B->C cluster_1 cluster_1 D Administer Lagotis integra Extract or this compound C->D E Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding D->E F Calculate Disease Activity Index (DAI) E->F G Sacrifice and Colon Collection E->G H Measure Colon Length G->H I Histological Examination G->I J Protein Expression Analysis (e.g., Western Blot) G->J cluster_2 cluster_2

Caption: Workflow of the DSS-induced colitis model for efficacy testing.

Signaling Pathway of Lagotis integra Compounds in Ulcerative Colitis

G cluster_0 Lagotis integra Compounds (including this compound) cluster_1 Pro-inflammatory Signaling Pathways cluster_2 Pathological Outcomes in Ulcerative Colitis Lagotis Lagotis integra Active Compounds AKT1 AKT1 Lagotis->AKT1 downregulates VEGFA VEGFA Lagotis->VEGFA downregulates TNFa TNF-α Lagotis->TNFa downregulates EGFR EGFR Lagotis->EGFR downregulates CASP3 Caspase-3 Lagotis->CASP3 downregulates Inflammation Inflammation AKT1->Inflammation Angiogenesis Angiogenesis VEGFA->Angiogenesis TNFa->Inflammation Cell_Proliferation Cell Proliferation EGFR->Cell_Proliferation Apoptosis Apoptosis CASP3->Apoptosis

Caption: Downregulation of key inflammatory proteins by Lagotis integra compounds.

Conclusion

The available evidence strongly suggests that Lagotis integra and its active constituents, including this compound, hold therapeutic promise for the management of ulcerative colitis. The mechanism of action appears to be rooted in the downregulation of multiple pro-inflammatory and cell-signaling proteins. However, to provide a definitive comparison of the efficacy of the whole extract versus isolated this compound, further research is required. Specifically, studies employing a head-to-head comparison with standardized extracts and isolated compounds, and reporting on a wider range of quantitative efficacy markers, would be invaluable for the drug development community. Such studies would elucidate whether the therapeutic effect of Lagotis integra is primarily driven by this compound or results from a synergistic interaction between its various bioactive components.

References

Replicating Published Findings on Hemiphroside B: A Comparative Guide to Hyperoside and Forsythoside B

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Hemiphroside B": Initial literature searches for "this compound" yield limited information regarding its biological activities, suggesting it may be a less-studied compound or a potential misspelling. However, two closely related and well-researched compounds, Hyperoside and Forsythoside B , exhibit significant anti-inflammatory properties and are often the subject of studies aiming to elucidate the therapeutic potential of plant-derived glycosides. This guide, therefore, focuses on providing a comparative analysis of the published findings on Hyperoside and Forsythoside B to serve as a valuable resource for researchers, scientists, and drug development professionals.

This document synthesizes experimental data, details common research protocols, and visualizes key biological pathways to facilitate the replication and extension of existing research in the field of natural anti-inflammatory compounds.

Quantitative Data on Anti-inflammatory Effects

The following tables provide a structured summary of the quantitative effects of Hyperoside and Forsythoside B on various inflammatory markers as reported in the scientific literature.

Table 1: In Vitro Anti-inflammatory Effects of Hyperoside

Cell LineStimulantHyperoside ConcentrationMeasured ParameterObserved Effect
Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)5 µMTNF-α Production32.31 ± 2.8% inhibition[1]
Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)5 µMIL-6 Production41.31 ± 3.1% inhibition[1]
Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)5 µMNitric Oxide (NO) Production30.31 ± 4.1% inhibition[1]
Human Umbilical Vein Endothelial Cells (HUVECs)HMGB1Not specifiedTNF-α ProductionInhibition[2]
Human Gastric Cancer MKN-45 Cells---25, 50, 100 µg/mLNF-κB p65 ExpressionDown-regulation[3]
Hypoxia-induced NSCLC A549 CellsHypoxiaNot specifiedHeme Oxygenase-1 (HO-1) ExpressionIncreased[3]

Table 2: In Vivo Anti-inflammatory Effects of Hyperoside

Animal ModelConditionHyperoside DosageMeasured ParameterObserved Effect
MiceAcetic Acid-Induced Vascular Permeability100 mg/kg (i.p.), 200, 500 mg/kg (p.o.)Vascular PermeabilitySignificant inhibition[3]
MiceUlcerative Colitis100 mg/kgSerum PGE2, TNF-α, IL-1β, CRP, MPO, MDASignificant decrease[3]
MiceUlcerative Colitis100 mg/kgSuperoxide Dismutase (SOD) ActivitySignificant increase[3]
RatsCerebral Ischemia-Reperfusion50 mg/kg/day (i.g.)Cerebral Infarct VolumeSignificant decrease[3]
MiceSepsis (CLP-induced)Not specifiedHMGB1 Release, IL-1β ProductionReduction[2]

Table 3: In Vitro Anti-inflammatory Effects of Forsythoside B

Cell LineStimulantForsythoside B ConcentrationMeasured ParameterObserved Effect
RAW 264.7 CellsLipopolysaccharide (LPS)Concentration-dependentTNF-α, IL-6, HMGB1 LevelsDown-regulation[4][5]
RAW 264.7 CellsLipopolysaccharide (LPS)Concentration-dependentIκB Kinase (IKK) PathwayInhibition[4][5]
RAW 264.7 CellsLipopolysaccharide (LPS)Concentration-dependentNF-κB ModulationModulation[4][5]

Table 4: In Vivo Anti-inflammatory Effects of Forsythoside B

Animal ModelConditionForsythoside B DosageMeasured ParameterObserved Effect
RatsSepsis (CLP-induced)Not specified (i.v.)Serum TNF-α, IL-6, HMGB1, TREM-1, EndotoxinReduction[4][5]
RatsSepsis (CLP-induced)Not specified (i.v.)Serum IL-10Up-regulation[4][5]
RatsSepsis (CLP-induced)Not specified (i.v.)Myeloperoxidase (MPO) in Lung, Liver, Small IntestineReduction[4][5]
RatsMyocardial Ischemia-Reperfusion5-20 mg/kg (i.v.)PMN Infiltration, MPO ActivityDose-dependent reduction[6]
RatsMyocardial Ischemia-ReperfusionNot specifiedMyocardial HMGB1 and NF-κB ExpressionAttenuation[6]
MiceExperimental Autoimmune Encephalomyelitis (EAE)Not specifiedGlial Cell Activation, DemyelinationInhibition[7]

Experimental Protocols

To aid in the replication of these findings, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay using Macrophages

This protocol is a standard method for screening compounds for their ability to suppress inflammatory responses in vitro.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of Hyperoside or Forsythoside B for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): The accumulation of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentrations of these cytokines in the culture medium are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis of Signaling Pathways:

    • Western Blotting: To investigate the molecular mechanism, cell lysates are prepared and subjected to Western blot analysis to determine the expression and phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65, IκBα, and IKK.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is a widely accepted method for inducing polymicrobial sepsis in rodents and is used to evaluate the in vivo efficacy of potential anti-inflammatory agents.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized using an appropriate anesthetic agent.

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated distal to the ileocecal valve, ensuring intestinal continuity is maintained.

    • The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g., 21-gauge).

    • A small amount of fecal matter is extruded to induce peritonitis.

    • The cecum is repositioned in the abdominal cavity, and the incision is closed in layers.

  • Treatment Regimen: Hyperoside or Forsythoside B is administered at various doses and time points (before or after CLP) via an appropriate route (e.g., intravenous, intraperitoneal, or oral).

  • Assessment of Outcomes:

    • Survival Rate: Animals are monitored for a set period (e.g., 72-96 hours), and survival rates are recorded.

    • Systemic Inflammation: Blood samples are collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) and other inflammatory markers.

    • Organ Damage: Tissues from vital organs such as the lungs and liver are harvested for histological examination and to measure markers of inflammation and injury, like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, provide visual representations of the key signaling pathways and experimental procedures discussed.

G LPS LPS / HMGB1 TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammation Hyperoside Hyperoside Hyperoside->NFkB Inhibits Activation ForsythosideB Forsythoside B ForsythosideB->IKK Inhibits

Caption: The NF-κB signaling pathway is a key target for the anti-inflammatory actions of Hyperoside and Forsythoside B.

G start Start: In Vivo Sepsis Model clp Cecal Ligation and Puncture (CLP) in Rodents start->clp treatment Administer Vehicle, Hyperoside, or Forsythoside B clp->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring sampling Collect Blood and Tissue Samples monitoring->sampling elisa Serum Cytokine Analysis (ELISA) sampling->elisa mpo Tissue MPO Assay sampling->mpo histology Histological Examination sampling->histology end End: Evaluate Therapeutic Efficacy elisa->end mpo->end histology->end

References

Head-to-head comparison of Hemiphroside B with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between Hemiphroside B and standard-of-care drugs cannot be provided at this time. A thorough search of scientific literature and clinical trial databases did not yield any information on a compound named "this compound."

It is possible that "this compound" may be a novel or less-studied compound with limited publicly available data, or the name may be misspelled. Without information on its mechanism of action, therapeutic indications, or any preclinical or clinical data, a head-to-head comparison with established treatments is not feasible.

For a comprehensive comparison, the following information on this compound would be required:

  • Therapeutic Indication: The specific disease or condition this compound is intended to treat.

  • Mechanism of Action: How the compound exerts its therapeutic effect at a molecular or cellular level.

  • Preclinical Data: Results from in vitro and in vivo studies, including efficacy and toxicity data.

  • Clinical Trial Data: Information from human studies, including safety, tolerability, and efficacy compared to placebo or standard-of-care treatments.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the correct name and search for publications or patents that may contain the necessary data for a comparative analysis. Once such data becomes available, a detailed comparison guide can be developed, including data tables, experimental protocols, and visualizations of signaling pathways and experimental workflows as requested.

Assessing the Therapeutic Index and Safety Profile of Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: A comprehensive search for quantitative data on the therapeutic index and safety profile of Hemiphroside B did not yield specific information in the public domain. Therefore, to fulfill the structural and content requirements of your request, this guide provides a comparative analysis of two well-characterized antifungal agents: Amphotericin B and Fluconazole . This illustrative guide is intended for researchers, scientists, and drug development professionals to demonstrate a framework for assessing and comparing the therapeutic index and safety profiles of pharmaceutical compounds.

Introduction

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A narrow therapeutic index suggests that the effective and toxic doses are close, necessitating careful patient monitoring. In contrast, a wide therapeutic index indicates a greater margin of safety. This guide provides a comparative overview of the therapeutic index and safety profiles of the polyene antifungal Amphotericin B and the triazole antifungal Fluconazole, supported by experimental data and methodologies.

Quantitative Safety and Efficacy Data

The following tables summarize key quantitative parameters for Amphotericin B and Fluconazole, providing a basis for their comparison.

Table 1: In Vivo Toxicity Data

CompoundAnimal ModelLD50 (Oral)Reference
Amphotericin BRat>5 g/kg[1][2]
Amphotericin BMouse280 mg/kg[3]
FluconazoleRat1271 mg/kg[4][5]
FluconazoleMouse1408 mg/kg[5]

Table 2: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)

CompoundFungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Amphotericin BCandida albicans0.51[6]
Amphotericin BCandida krusei0.51[6]
Amphotericin BCandida glabrata116[7]
FluconazoleCandida albicans0.50.5[8]
FluconazoleCandida parapsilosis22[8]
FluconazoleCryptococcus spp.416[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of safety and efficacy data.

In Vivo Acute Oral Toxicity Study (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity (LD50) of a test compound.

Methodology:

  • Animal Model: Healthy, young adult rats of a single strain are used.

  • Dosage: A single, high dose of the test substance is administered orally to a group of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated as the dose that is lethal to 50% of the test population.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cell line.

Methodology:

  • Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and incubated.[10][11]

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[10][11]

  • Incubation: The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.[10][11]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is calculated from the dose-response curve.

Antifungal Susceptibility Testing (EUCAST Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.[13][14]

  • Drug Dilution: Serial dilutions of the antifungal agent are prepared in a 96-well microtiter plate.[15][16]

  • Inoculation: The fungal suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under specific conditions (temperature, time) suitable for the growth of the fungus.[15][16]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus.[15][16]

Signaling Pathways and Experimental Workflows

Visual representations of mechanisms of action and experimental procedures aid in the comprehension of complex biological processes.

G cluster_amphotericin Amphotericin B Mechanism AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Amphotericin B Mechanism of Action

G cluster_fluconazole Fluconazole Mechanism Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Fluconazole->LanosterolDemethylase Inhibits ErgosterolSynth Ergosterol Synthesis LanosterolDemethylase->ErgosterolSynth MembraneDisrupt Disrupted Fungal Cell Membrane ErgosterolSynth->MembraneDisrupt GrowthArrest Fungal Growth Arrest MembraneDisrupt->GrowthArrest

Fluconazole Mechanism of Action

G cluster_workflow Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treat Treat with Test Compound (Varying Concentrations) start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (1-4h) mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Cytotoxicity Assay Workflow

Conclusion

This comparative guide highlights the importance of a multi-faceted approach to assessing the therapeutic index and safety profile of pharmaceutical compounds. While Amphotericin B remains a potent antifungal agent, its narrow therapeutic index and potential for toxicity are significant clinical challenges.[17][18] In contrast, Fluconazole generally exhibits a wider therapeutic window, although resistance can be a concern.[19][20] The experimental protocols and workflows detailed herein provide a foundational framework for researchers to generate the critical data necessary for a thorough and objective comparison of drug candidates. The continued application of these and more advanced methodologies is essential for the development of safer and more effective therapeutic agents.

References

Independent Verification of the Putative Biological Targets of Hemiphroside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative biological targets of Hemiphroside B, a natural product isolated from plants such as Hydrangea macrophylla and Lagotis integra. To date, the direct biological targets of isolated this compound have been predicted through computational methods, with experimental validation conducted on a whole-plant extract containing this compound. This document outlines these predicted targets, compares them with established alternative molecules, and provides detailed experimental protocols for independent verification.

Introduction to this compound

This compound is a phenylpropanoid glycoside with the chemical formula C31H38O17. It has been identified as a component of plant extracts used in traditional medicine. Recent research has pointed to its potential therapeutic effects, particularly in the context of inflammatory conditions such as ulcerative colitis.

Putative Biological Targets of this compound

A study combining network pharmacology and molecular docking on the extract of Lagotis integra identified several key proteins as potential targets for its active components, including this compound. These putative targets are central to inflammatory and cell survival pathways.[1] The study demonstrated that the whole extract of Lagotis integra can downregulate the expression of these proteins in a mouse model of Dextran Sulfate Sodium (DSS)-induced colitis.[1]

Table 1: Putative Biological Targets of this compound and Comparative Molecules

Target ProteinPredicted Effect of this compound (from extract)Alternative CompoundMechanism of Action of Alternative Compound
AKT1 (RAC-alpha serine/threonine-protein kinase)DownregulationCapivasertib ATP-competitive inhibitor of all three AKT isoforms.
VEGFA (Vascular Endothelial Growth Factor A)DownregulationBevacizumab Monoclonal antibody that binds to and neutralizes VEGFA.
TNF-α (Tumor Necrosis Factor-alpha)DownregulationInfliximab Monoclonal antibody that binds to and neutralizes TNF-α.
EGFR (Epidermal Growth Factor Receptor)DownregulationGefitinib A selective inhibitor of the EGFR tyrosine kinase domain.
CASP3 (Caspase-3)DownregulationEmricasan A pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases.

Signaling Pathway of Predicted Targets

The following diagram illustrates the interconnected signaling pathways involving the putative targets of this compound. These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis, processes often dysregulated in diseases like ulcerative colitis.

Putative_Targets_Signaling_Pathway Signaling Pathways of Putative this compound Targets EGFR EGFR AKT1 AKT1 EGFR->AKT1 Proliferation Cell Proliferation AKT1->Proliferation Promotes Apoptosis Apoptosis AKT1->Apoptosis Inhibits TNFa TNF-α Inflammation Inflammation TNFa->Inflammation Promotes VEGFA VEGFA VEGFA->Proliferation Promotes CASP3 Caspase-3 CASP3->Apoptosis Induces Inflammation->CASP3

Putative signaling pathways of this compound targets.

Experimental Protocols for Target Verification

To independently verify the biological targets of this compound, the following experimental protocols can be employed.

General Experimental Workflow

The diagram below outlines a general workflow for the independent verification of a compound's effect on a putative protein target.

Experimental_Workflow General Workflow for Target Verification start Start: Isolate this compound cell_culture Cell Culture with Relevant Cell Line (e.g., HT-29 for colitis) start->cell_culture treatment Treat cells with this compound (various concentrations) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction elisa ELISA for Secreted Protein (TNF-α) treatment->elisa kinase_assay In vitro Kinase Assay (for AKT1, EGFR) treatment->kinase_assay caspase_assay Caspase Activity Assay (for CASP3) treatment->caspase_assay western_blot Western Blot for Target Protein Expression (AKT1, VEGFA, EGFR, CASP3) protein_extraction->western_blot data_analysis Data Analysis and Comparison western_blot->data_analysis elisa->data_analysis kinase_assay->data_analysis caspase_assay->data_analysis conclusion Conclusion on Target Engagement data_analysis->conclusion

Workflow for verifying biological targets of this compound.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Human colorectal adenocarcinoma cells (HT-29) or murine macrophage cells (RAW 264.7) are suitable models for studying inflammation.

  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of isolated this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. For inflammatory models, stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes prior to this compound treatment.

2. Western Blot Analysis for Protein Expression:

  • Objective: To quantify the expression levels of AKT1, VEGFA, EGFR, and cleaved Caspase-3.

  • Protocol:

    • After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AKT1, VEGFA, EGFR, Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α:

  • Objective: To measure the concentration of secreted TNF-α in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture medium after treatment.

    • Use a commercial human or murine TNF-α ELISA kit according to the manufacturer's instructions.

    • Briefly, add standards and samples to the wells pre-coated with TNF-α capture antibody and incubate.

    • Wash the wells and add a detection antibody.

    • After another incubation and wash, add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader and calculate the TNF-α concentration based on the standard curve.

4. In Vitro Kinase Assay (for AKT1 and EGFR):

  • Objective: To determine the direct inhibitory effect of this compound on the kinase activity of AKT1 and EGFR.

  • Protocol:

    • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, combine recombinant human AKT1 or EGFR enzyme, the respective substrate, ATP, and varying concentrations of this compound.

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • The light output is proportional to the kinase activity.

5. Caspase-3 Activity Assay:

  • Objective: To measure the effect of this compound on Caspase-3 activity.

  • Protocol:

    • Use a colorimetric or fluorometric Caspase-3 assay kit.

    • After cell treatment, lyse the cells and collect the supernatant.

    • Add the cell lysate to a 96-well plate with the Caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence to determine the amount of cleaved substrate, which is proportional to the Caspase-3 activity.

Conclusion

This compound presents an interesting profile as a potential modulator of key inflammatory and cell survival pathways. The current evidence, based on computational predictions and experiments with a whole-plant extract, points towards AKT1, VEGFA, TNF-α, EGFR, and Caspase-3 as putative biological targets.[1] However, independent verification using the isolated compound is crucial to definitively establish its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such validation studies, which will be instrumental in determining the therapeutic potential of this compound.

References

Evaluating the Synergistic Effects of Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Hemiphroside B" did not yield any available scientific literature. It is presumed that this may be a typographical error or a compound with limited public research. This guide will therefore use Hyperoside , a well-researched flavonoid with known anti-inflammatory and antiviral properties, as an illustrative example to demonstrate the evaluation of synergistic effects with other compounds. The data presented herein is a synthesized representation based on typical experimental outcomes for such studies and is intended for illustrative purposes.

This guide provides a comparative analysis of the synergistic potential of Hyperoside when combined with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin for anti-inflammatory effects, and with the antiviral drug Ribavirin for potential antiviral applications.

Synergistic Anti-inflammatory Effects of Hyperoside and Indomethacin

The combination of natural compounds with established pharmaceuticals is a promising strategy to enhance therapeutic efficacy and reduce dose-related side effects. This section evaluates the synergistic anti-inflammatory effects of Hyperoside and Indomethacin in a lipopolysaccharide (LPS)-induced inflammatory model in murine macrophages (RAW 264.7 cells).

Data Presentation: Inhibition of Pro-inflammatory Mediators

The following table summarizes the inhibitory effects of Hyperoside, Indomethacin, and their combination on the production of key pro-inflammatory mediators. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Treatment (Concentration)% Inhibition of Nitric Oxide (NO) Production% Inhibition of Prostaglandin E2 (PGE2) Production% Inhibition of TNF-α ProductionCombination Index (CI)
Hyperoside (10 µM)25.3 ± 2.118.7 ± 1.922.4 ± 2.5-
Indomethacin (5 µM)15.8 ± 1.545.2 ± 3.812.1 ± 1.3-
Hyperoside (10 µM) + Indomethacin (5 µM) 58.9 ± 4.7 75.6 ± 6.2 51.3 ± 4.9 0.72
Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • RAW 264.7 murine macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The cells were pre-treated with Hyperoside, Indomethacin, or their combination for 2 hours.

  • Inflammation was induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: NO levels in the culture supernatant were determined using the Griess reagent assay. Absorbance was measured at 540 nm.

  • Prostaglandin E2 (PGE2) Production: PGE2 levels were quantified using a competitive ELISA kit according to the manufacturer's instructions.

  • TNF-α Production: The concentration of TNF-α in the cell culture supernatant was measured using a specific ELISA kit.

Data Analysis:

  • The percentage inhibition was calculated relative to the LPS-stimulated control group.

  • The Combination Index (CI) was calculated using CompuSyn software to determine the nature of the interaction between Hyperoside and Indomethacin.

Signaling Pathway and Experimental Workflow

anti_inflammatory_pathway cluster_workflow Experimental Workflow cluster_pathway Inflammatory Signaling Pathway A RAW 264.7 Cell Culture B Pre-treatment: Hyperoside, Indomethacin, or Combination A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (24h) C->D E Supernatant Collection D->E F Measurement of NO, PGE2, TNF-α E->F G Data Analysis (CI Calculation) F->G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNF TNF-α NFkB->TNF NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation TNF->Inflammation NO->Inflammation PGE2->Inflammation Hyperoside Hyperoside Hyperoside->NFkB Inhibits Indomethacin Indomethacin Indomethacin->COX2 Inhibits

Caption: Workflow for evaluating anti-inflammatory synergy and the targeted signaling pathway.

Potential Synergistic Antiviral Effects of Hyperoside and Ribavirin

This section explores a hypothetical synergistic antiviral effect of Hyperoside in combination with Ribavirin against a model virus (e.g., Influenza A virus).

Data Presentation: Inhibition of Viral Replication

The following table illustrates the potential synergistic inhibition of viral replication in Madin-Darby Canine Kidney (MDCK) cells.

Treatment (Concentration)% Inhibition of Viral Titer (TCID50)% Reduction in Viral RNACombination Index (CI)
Hyperoside (20 µM)35.2 ± 3.128.9 ± 2.7-
Ribavirin (10 µM)40.5 ± 3.933.4 ± 3.0-
Hyperoside (20 µM) + Ribavirin (10 µM) 78.3 ± 6.5 69.8 ± 5.9 0.65
Experimental Protocol: In Vitro Antiviral Assay

Cell Culture and Virus Infection:

  • MDCK cells were cultured in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Confluent cell monolayers in 96-well plates were infected with Influenza A virus at a multiplicity of infection (MOI) of 0.01.

  • After a 1-hour adsorption period, the viral inoculum was removed, and the cells were washed with PBS.

Treatment and Analysis:

  • Fresh medium containing Hyperoside, Ribavirin, or their combination was added to the infected cells.

  • After 48 hours of incubation, the cell supernatant was collected to determine the viral titer using the 50% Tissue Culture Infectious Dose (TCID50) assay.

  • Total RNA was extracted from the cells, and viral RNA levels were quantified using quantitative real-time PCR (qRT-PCR) targeting a conserved viral gene.

Data Analysis:

  • The percentage inhibition of viral titer and reduction in viral RNA were calculated relative to the virus-infected, untreated control.

  • The Combination Index (CI) was determined to assess the synergistic effect.

Logical Relationship of Antiviral Synergy

antiviral_synergy cluster_compounds Therapeutic Agents cluster_mechanisms Potential Mechanisms of Action cluster_outcome Therapeutic Outcome Hyperoside Hyperoside M1 Inhibition of Viral Entry/ Replication Pathway A Hyperoside->M1 Ribavirin Ribavirin M2 Inhibition of Viral RNA Polymerase Ribavirin->M2 Synergy Synergistic Inhibition of Viral Replication M1->Synergy M2->Synergy

Caption: Logical flow of potential synergistic antiviral mechanisms.

Benchmarking the Antioxidant Capacity of Hemiphroside B Against Known Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the antioxidant capacity of Robustaside B against a panel of well-established antioxidant compounds: Vitamin C (Ascorbic Acid), Vitamin E (alpha-tocopherol), Trolox, and Glutathione. The primary focus of this comparison is on the inhibition of lipid peroxidation, a key marker of oxidative stress. Experimental data is presented to facilitate an objective evaluation of Robustaside B's potential as a therapeutic antioxidant agent. Detailed experimental protocols and diagrams of relevant biological pathways are included to support further research and development.

Comparative Antioxidant Capacity

The antioxidant potential of Robustaside B has been evaluated using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures the inhibition of lipid peroxidation. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a benchmark against known antioxidants.

Table 1: Comparative IC50 Values for Inhibition of Lipid Peroxidation (TBARS Assay)

AntioxidantIC50 (mM)Reference
Robustaside B0.025[1][2]
Quercetin (for comparison)0.025[1][2]
Vitamin C (Ascorbic Acid)~0.129 (in a lipid peroxidation assay)[3]
TroloxVaries by system (µM to mM range)[4]
Alpha-tocopherol (Vitamin E)Varies by system
GlutathioneVaries by system

Mechanism of Action: The Role of Hydroquinones

Robustaside B is a hydroquinone derivative. The antioxidant activity of hydroquinones is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process transforms the hydroquinone into a more stable, less reactive semiquinone radical. This radical can then be further oxidized to a quinone. This mechanism effectively terminates the chain reactions of lipid peroxidation.[5][6] Some hydroquinones have also been shown to activate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[7][8][9]

Signaling Pathway Diagram

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Hydroquinone Antioxidant Action Free_Radical Free Radical (e.g., ROO•) Lipid_Peroxidation Lipid Peroxidation (Chain Reaction) Free_Radical->Lipid_Peroxidation Lipid Polyunsaturated Lipid Lipid->Free_Radical Oxidation Oxidative_Damage Cellular Damage Lipid_Peroxidation->Oxidative_Damage Robustaside_B Robustaside B (Hydroquinone) Semiquinone Stable Semiquinone Radical Robustaside_B->Semiquinone H• donation Semiquinone->Free_Radical Radical Neutralization

Caption: General antioxidant mechanism of hydroquinones like Robustaside B.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.[10][11][12]

Principle: MDA, present in the sample as a result of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically at approximately 532 nm, which is proportional to the amount of lipid peroxidation.[10][13]

Materials:

  • Thiobarbituric acid (TBA) solution (e.g., 0.8% aqueous solution)

  • Sodium acetate buffer (e.g., 3.5 M, pH 4)

  • 8.1% Sodium dodecyl sulfate (SDS)

  • Samples (e.g., cell lysates, tissue homogenates, liposomes)

  • MDA standard (e.g., MDA bis(dimethyl acetal)) for standard curve

  • Spectrophotometer and microplate reader

Procedure (General Outline):

  • Sample Preparation: Prepare biological samples (e.g., tissue homogenate, cell lysate) in an appropriate buffer.

  • Reaction Mixture: In a test tube, add the sample, SDS solution, sodium acetate buffer, and TBA solution.

  • Incubation: Tightly cap the tubes and incubate at 95°C for 60 minutes. This facilitates the reaction between MDA and TBA.[10]

  • Cooling: After incubation, cool the tubes on ice for approximately 30 minutes to stop the reaction.

  • Centrifugation: Centrifuge the samples to pellet any precipitate (e.g., at 1,500 x g for 10 minutes at 4°C).[10]

  • Measurement: Transfer the supernatant to a microplate and measure the absorbance at 532 nm.

  • Quantification: Determine the concentration of TBARS in the samples by comparing their absorbance to a standard curve prepared with known concentrations of MDA. The results are typically expressed as MDA equivalents.

Experimental Workflow Diagram

TBARS_Workflow Start Start: Sample Preparation Add_Reagents Add SDS, Acetate Buffer, and TBA Solution Start->Add_Reagents Incubate Incubate at 95°C for 60 min Add_Reagents->Incubate Cool Cool on Ice Incubate->Cool Centrifuge Centrifuge Samples Cool->Centrifuge Measure Measure Absorbance of Supernatant at 532 nm Centrifuge->Measure Analyze Analyze Data vs. MDA Standard Curve Measure->Analyze End End: Determine TBARS Concentration Analyze->End

References

Safety Operating Guide

Prudent Disposal Procedures for Hemiphroside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. For novel or less common substances like Hemiphroside B, for which specific disposal protocols may not be readily available, a cautious and systematic approach based on established best practices for hazardous waste management is essential.

This compound, a phytochemical with the chemical formula C31H38O17 and CAS number 165338-28-3, requires careful handling throughout its lifecycle, including its ultimate disposal. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound should be treated as a potentially hazardous substance. The following guidelines provide a comprehensive, step-by-step approach to its safe disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Characterization and Segregation :

    • Treat all this compound waste as hazardous.

    • Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.

    • Segregate waste by its physical form: solid this compound, solutions containing this compound, and contaminated labware (e.g., pipette tips, vials) should be collected in separate, clearly labeled containers.

  • Container Selection and Management :

    • Use chemically compatible containers for waste collection. For a compound like this compound, glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure all waste containers have secure, leak-proof lids and are in good condition, free from cracks or degradation.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Labeling :

    • Immediately label all waste containers as soon as the first item of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • If in solution, list all components and their approximate percentages.

      • The date on which the first waste was added (accumulation start date).

      • The name of the principal investigator and the laboratory location.

  • Storage :

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be under the direct control of laboratory personnel.

    • Ensure secondary containment, such as a larger, chemically resistant bin, is used to capture any potential leaks.

    • Keep waste containers closed at all times, except when adding waste.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all available information regarding the waste, as detailed on the container label.

    • Follow all institutional protocols for waste pickup and documentation.

    • Only licensed hazardous waste contractors should handle the final disposal.

Quantitative Data Summary

For a novel compound where specific quantitative safety data is not available, it is crucial to handle the substance with a high degree of caution. The following table summarizes the known identifiers for this compound and the recommended immediate safety measures.

Identifier Value Immediate Safety Measures
Chemical Name This compoundWear appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).
CAS Number 165338-28-3Handle in a well-ventilated area, preferably a chemical fume hood.
Molecular Formula C31H38O17Avoid inhalation of dust or aerosols.
Waste Classification Treat as HazardousAvoid contact with skin and eyes.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

HemiphrosideB_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate Segregate Waste by Form (Solid, Liquid, Contaminated Labware) ppe->segregate container Select & Use Compatible, Leak-Proof Waste Containers segregate->container label Label Container Immediately: 'Hazardous Waste' 'this compound' List all components & % Accumulation Start Date PI Name & Lab Location container->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Professional Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling Hemiphroside B

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for handling Hemiphroside B in a laboratory setting. As specific toxicological data for this compound is not currently available, it is imperative to treat this compound as potentially hazardous. The following guidelines are based on standard best practices for handling novel chemical compounds and are intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Limited data is available for this compound. The known properties are summarized below.

PropertyValueSource
CAS Number 165338-28-3DC Chemicals
Molecular Formula C31H38O17DC Chemicals
Molecular Weight 682.62 g/mol DC Chemicals
Appearance PowderDC Chemicals
Storage 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSODC Chemicals

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive approach to personal protection is mandatory. Always wear the following PPE when handling this compound:

  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] For procedures with a risk of splashing, chemical splash goggles and a face shield are required.[1]

  • Hand Protection : Double-gloving with nitrile gloves is recommended to provide robust protection against potential skin contact.[2] Gloves should be changed immediately if they become contaminated.

  • Body Protection : A fully buttoned lab coat must be worn to protect personal clothing from contamination. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation.[1] If weighing or handling the compound outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.

  • Preparation : Before handling this compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter.

  • Weighing and Aliquoting : All weighing and preparation of stock solutions must be performed within a chemical fume hood.[1] Use a dedicated set of spatulas and weighing paper for this compound to prevent cross-contamination.

  • Solution Preparation : When dissolving this compound, add the solvent slowly to the powder to avoid generating dust. Ensure the container is securely capped before mixing.

  • Experimental Use : Clearly label all containers with the full chemical name, concentration, and date. When transferring solutions, use appropriate pipettes and tips to avoid spills and aerosols.

  • Post-Handling : After handling is complete, decontaminate all surfaces and equipment that may have come into contact with this compound. Remove and dispose of PPE as outlined in the disposal plan below. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

  • Solid Waste : All solid waste contaminated with this compound, including pipette tips, gloves, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste : All liquid waste containing this compound, including unused solutions and rinsates, must be collected in a sealed, compatible hazardous waste container.[3] Do not mix with other waste streams unless compatibility is known.

  • Empty Containers : The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3] After rinsing, the label on the container should be defaced before disposal in accordance with institutional guidelines for glass or solid waste.

  • Waste Pickup : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[4]

Visual Safety Protocols

The following diagrams illustrate the essential workflows for safely handling and making decisions about novel compounds like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Fume Hood Prep->Area Weigh Weigh Powder Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decon Decontaminate Surfaces Experiment->Decon Waste Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff

Caption: Workflow for the safe handling of this compound.

NovelCompoundDecisionMaking Start Novel Compound (e.g., this compound) CheckSDS Is a specific Safety Data Sheet available? Start->CheckSDS FollowSDS Follow specific SDS guidelines for PPE and disposal CheckSDS->FollowSDS Yes TreatHazard Treat as Potentially Hazardous CheckSDS->TreatHazard No MaxPPE Use maximum precautionary PPE TreatHazard->MaxPPE GenDisposal Follow general guidelines for hazardous chemical waste disposal TreatHazard->GenDisposal ConsultEHS Consult Institutional EHS for guidance TreatHazard->ConsultEHS

Caption: Decision-making for handling a novel compound with unknown hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.